molecular formula C₁₉H₂₁ClN₂O₄ B1140655 Desmethyl Chlorpheniramine Maleate Salt CAS No. 22630-25-7

Desmethyl Chlorpheniramine Maleate Salt

Cat. No.: B1140655
CAS No.: 22630-25-7
M. Wt: 376.83
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Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNXGZAZRYTQMW-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22630-25-7
Record name Pyridine, 2-[p-chloro-α-[2-(methylamino)ethyl]benzyl]-, maleate (1:1)
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Record name 22630-25-7
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Desmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Chlorpheniramine, a primary metabolite of the first-generation antihistamine Chlorpheniramine, is a crucial compound for pharmacokinetic studies, impurity profiling, and as a starting material for the synthesis of novel pharmaceutical derivatives.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for Desmethyl Chlorpheniramine Maleate Salt, designed to offer researchers and drug development professionals both theoretical understanding and practical, actionable protocols. The guide will explore two principal synthetic strategies: the direct synthesis from foundational precursors and the N-demethylation of the parent compound, Chlorpheniramine. Each approach will be critically evaluated for its efficiency, scalability, and the chemical principles underpinning the experimental choices. Detailed, step-by-step experimental protocols, supported by mechanistic insights and characterization data, are provided to ensure scientific integrity and reproducibility.

Introduction

Desmethyl Chlorpheniramine is a substituted alkylamine that differs from its parent compound, Chlorpheniramine, by the absence of one methyl group on the terminal nitrogen of the propanamine side chain, resulting in a secondary amine (-NHCH₃) instead of a tertiary amine (-N(CH₃)₂).[1] This structural modification, which occurs in vivo through metabolic N-demethylation, does not affect the chiral center at the carbon atom bonded to the p-chlorophenyl and pyridin-2-yl groups.[1] As a key metabolite, the availability of high-purity Desmethyl Chlorpheniramine is essential for a wide range of research and development activities. The maleate salt form is typically preferred as it enhances the compound's stability and solubility.[1] This guide will provide a detailed exploration of the chemical synthesis of Desmethyl Chlorpheniramine Maleate Salt, offering a robust resource for its preparation in a laboratory setting.

Part 1: Direct Synthesis Pathway

The direct synthesis of Desmethyl Chlorpheniramine offers a convergent and efficient route, building the molecule from readily available starting materials. This pathway is particularly advantageous for large-scale production as it avoids the use of the parent drug as a starting material.[2] The core of this synthesis involves the formation of a key intermediate, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, followed by the introduction of the N-methylaminoethyl side chain.

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (Intermediate 1)

The initial and critical step is the coupling of p-chlorophenylacetonitrile with a 2-halopyridine, such as 2-chloropyridine or 2-bromopyridine, to establish the C-C bond at the benzylic position.[1] This reaction is typically carried out in the presence of a strong base to deprotonate the methylene group of p-chlorophenylacetonitrile, forming a carbanion that then acts as a nucleophile.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product p_chlorophenylacetonitrile p-Chlorophenylacetonitrile intermediate_1 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile p_chlorophenylacetonitrile->intermediate_1 two_halopyridine 2-Halopyridine two_halopyridine->intermediate_1 strong_base Strong Base (e.g., NaNH2) strong_base->intermediate_1 solvent Solvent (e.g., Toluene) solvent->intermediate_1

Caption: Synthesis of the key nitrile intermediate.

Experimental Protocol:

  • To a solution of p-chlorobenzonitrile in toluene, add sodium amide (NaNH₂) under an inert atmosphere.[3][4]

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Slowly add 2-chloropyridine dropwise to the reaction mixture, maintaining the temperature between 25-30°C.[2]

  • After the addition is complete, continue to stir the reaction at room temperature for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash with brine, and concentrate under reduced pressure to obtain the crude 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.[4]

  • The crude product can be purified by forming the hydrochloride salt, which precipitates from an ethyl acetate solution of hydrogen chloride, followed by filtration and washing.[3]

Causality of Experimental Choices:

  • Strong Base: Sodium amide is a powerful base necessary to deprotonate the relatively acidic α-hydrogen of the p-chlorophenylacetonitrile, initiating the reaction.

  • Solvent: Toluene is a suitable non-polar solvent for this reaction, allowing for good solubility of the reactants and facilitating the reaction under anhydrous conditions.[2]

  • Temperature Control: Maintaining a controlled temperature during the addition of 2-chloropyridine is crucial to prevent side reactions and ensure a good yield.[2]

Step 2: Alkylation with an N-methyl-2-haloethylamine derivative (Intermediate 2)

The next step involves the alkylation of the nitrile intermediate with a suitable reagent to introduce the N-methylaminoethyl side chain. For the synthesis of desmethyl chlorpheniramine, an N-methyl-2-chloroethylamine or a similar derivative is required.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product intermediate_1 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile intermediate_2 γ-(4-chlorophenyl)-γ-cyano-N-methyl-2-pyridinepropanamine intermediate_1->intermediate_2 alkylating_agent N-methyl-2-chloroethylamine alkylating_agent->intermediate_2 strong_base Strong Base (e.g., NaNH2) strong_base->intermediate_2

Caption: Alkylation to introduce the side chain.

Experimental Protocol (Adapted from Chlorpheniramine Synthesis):

  • In a suitable solvent such as toluene, deprotonate the 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile with a strong base like sodium amide.

  • Add N-methyl-2-chloroethylamine hydrochloride to the reaction mixture.

  • The reaction is typically heated to facilitate the alkylation.

  • After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude product.

Step 3: Hydrolysis and Decarboxylation to Desmethyl Chlorpheniramine

The final step in the direct synthesis is the hydrolysis of the nitrile group and subsequent decarboxylation to yield the final desmethyl chlorpheniramine free base. This is typically achieved by heating the intermediate in the presence of a strong base like sodium hydroxide.

Reaction Scheme:

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product intermediate_2 γ-(4-chlorophenyl)-γ-cyano-N-methyl-2-pyridinepropanamine desmethyl_base Desmethyl Chlorpheniramine (free base) intermediate_2->desmethyl_base strong_base Strong Base (e.g., NaOH) strong_base->desmethyl_base heat Heat heat->desmethyl_base

Caption: Final hydrolysis and decarboxylation.

Experimental Protocol (Adapted from Chlorpheniramine Synthesis):

  • The crude γ-(4-chlorophenyl)-γ-cyano-N-methyl-2-pyridinepropanamine is heated in a concentrated solution of sodium hydroxide.[5]

  • The reaction is typically refluxed for several hours until the hydrolysis and decarboxylation are complete.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent like toluene.[5]

  • The combined organic extracts are washed, dried, and concentrated to give the crude desmethyl chlorpheniramine free base.

Part 2: N-Demethylation of Chlorpheniramine

An alternative and widely explored route to Desmethyl Chlorpheniramine is the N-demethylation of the parent drug, Chlorpheniramine.[2] This approach is particularly useful for producing smaller quantities for research purposes, especially when Chlorpheniramine is readily available. Several methods exist for the N-demethylation of tertiary amines, with the von Braun reaction and the use of chloroformate reagents being the most common.

Method 1: The von Braun Reaction

The von Braun reaction is a classic method for the N-dealkylation of tertiary amines using cyanogen bromide (CNBr).[6] The reaction proceeds through a quaternary cyanoammonium intermediate, which then decomposes to a cyanamide and an alkyl bromide. The resulting cyanamide is then hydrolyzed to the secondary amine.[6][7]

Reaction Scheme:

G cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis chlorpheniramine Chlorpheniramine cyanamide Cyanamide Intermediate chlorpheniramine->cyanamide CNBr desmethyl_base Desmethyl Chlorpheniramine (free base) cyanamide->desmethyl_base Acid or Base Hydrolysis

Caption: N-demethylation via the von Braun reaction.

Experimental Protocol (General):

  • Dissolve Chlorpheniramine in an inert solvent like chloroform or ether.

  • Add a stoichiometric amount of cyanogen bromide and stir the mixture at room temperature.

  • Monitor the reaction until the formation of the cyanamide intermediate is complete.

  • Isolate the cyanamide intermediate.

  • Hydrolyze the cyanamide using either acidic or basic conditions to yield the desmethyl chlorpheniramine.

  • Purify the product through extraction and chromatography.

Causality of Experimental Choices:

  • Cyanogen Bromide: This reagent is a specific and effective electrophile that reacts with the tertiary amine to initiate the demethylation process.

  • Inert Solvent: Anhydrous, non-protic solvents are required to prevent unwanted side reactions with the highly reactive cyanogen bromide.

Method 2: Demethylation using Chloroformates

A more modern and often preferred method for N-demethylation involves the use of chloroformate reagents, such as phenyl chloroformate or α-chloroethyl chloroformate.[6] This method is generally considered milder and more selective than the von Braun reaction. The reaction proceeds through a carbamate intermediate, which is then cleaved to give the secondary amine.[6]

Reaction Scheme:

G cluster_start Starting Material cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Cleavage chlorpheniramine Chlorpheniramine carbamate Carbamate Intermediate chlorpheniramine->carbamate Chloroformate (e.g., PhOCOCl) desmethyl_base Desmethyl Chlorpheniramine (free base) carbamate->desmethyl_base Hydrolysis or other cleavage method

Caption: N-demethylation using chloroformates.

Experimental Protocol (General):

  • React Chlorpheniramine with a chloroformate reagent, such as phenyl chloroformate, in a suitable solvent. The presence of a base like potassium bicarbonate may be required.[6]

  • The reaction forms a stable carbamate intermediate which can be isolated.

  • Cleave the carbamate group to yield the secondary amine. This can be achieved under vigorous hydrolytic conditions (e.g., strong base) or, in the case of α-chloroethyl chloroformate, by a milder solvolysis in methanol.[6]

  • Isolate and purify the resulting desmethyl chlorpheniramine.

Causality of Experimental Choices:

  • Chloroformates: These reagents are effective at converting the tertiary amine into a carbamate, which is a good leaving group for the subsequent cleavage step. α-Chloroethyl chloroformate is often favored due to the milder conditions required for the final cleavage step.[6]

Part 3: Purification and Salt Formation

Regardless of the synthetic route chosen, the crude Desmethyl Chlorpheniramine free base will require purification to remove unreacted starting materials, reagents, and byproducts.

Purification Techniques:

  • Activated Carbon Treatment: The crude Desmethyl Chlorpheniramine base, which is often an oil, can be treated with activated carbon to remove colored impurities and other non-polar contaminants.[1]

  • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is a highly effective method for obtaining high-purity Desmethyl Chlorpheniramine.

  • Recrystallization: This is a very effective method for purifying the final maleate salt.[1]

Formation of the Maleate Salt:

The final step is the formation of the maleate salt to improve the stability and handling of the compound.

Experimental Protocol:

  • Dissolve the purified Desmethyl Chlorpheniramine free base in a suitable solvent, such as ethanol or methanol.[8]

  • In a separate flask, dissolve an equimolar amount of maleic acid in the same solvent.[8]

  • Slowly add the maleic acid solution to the Desmethyl Chlorpheniramine solution with continuous stirring at room temperature.[8]

  • Stir the mixture for 1-2 hours to allow for complete salt formation.[8]

  • The Desmethyl Chlorpheniramine Maleate salt will crystallize out of the solution due to its lower solubility. Cooling the mixture can enhance crystallization.[8]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure Desmethyl Chlorpheniramine Maleate Salt.[8]

Part 4: Characterization and Data

Thorough characterization of the synthesized Desmethyl Chlorpheniramine Maleate Salt is essential to confirm its identity and purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the single methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. The molecular ion peak for the free base is expected at m/z 260.12.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Table 1: Physicochemical Properties of Desmethyl Chlorpheniramine Maleate Salt

PropertyValueReference
Molecular Formula C₁₉H₂₁ClN₂O₄[9]
Molecular Weight 376.83 g/mol [9][10]
Appearance White to Off-White Solid[10]
CAS Number 22630-25-7[9][10]

Conclusion

This in-depth technical guide has detailed two primary synthetic pathways for Desmethyl Chlorpheniramine Maleate Salt: a direct synthesis route and an N-demethylation route. The direct synthesis is likely more amenable to large-scale production, while the N-demethylation of Chlorpheniramine offers a convenient method for laboratory-scale synthesis, particularly when the parent drug is readily available. The choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, available starting materials, and the required purity of the final product. The provided experimental protocols and the discussion of the rationale behind the chosen methodologies offer a solid foundation for the successful synthesis and purification of this important metabolite.

References

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  • A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. - ResearchGate. (2025-08-10). Retrieved from [Link]

  • (PDF) N-Demethylation of Alkaloids - ResearchGate. (2025-08-09). Retrieved from [Link]

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  • Influence of substrate configuration on chlorpheniramine N-demethylation by hepatic microsomes from rats, rabbits, and mice - PubMed. Retrieved from [Link]

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  • 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines - arkat usa. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Chemical Properties of Desmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Desmethyl Chlorpheniramine Maleate Salt, a primary metabolite and critical impurity of the first-generation antihistamine, Chlorpheniramine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and analytical methodologies pertinent to this compound. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Significance of a Metabolite

Desmethyl Chlorpheniramine, classified as a substituted alkylamine, emerges from the in-vivo N-demethylation of Chlorpheniramine.[1] While Chlorpheniramine is a tertiary amine, its desmethyl metabolite is a secondary amine, a structural alteration that significantly increases the molecule's polarity.[1] This transformation is a key step in the metabolic cascade of the parent drug.[1]

In the realm of pharmaceutical quality control, Desmethyl Chlorpheniramine is recognized as a related compound or impurity of Chlorpheniramine.[1] Consequently, it serves as an indispensable pharmaceutical secondary standard for the development and validation of analytical methods.[1][2] Its accurate identification and quantification are paramount for ensuring the purity, safety, and efficacy of Chlorpheniramine drug products.[1]

This guide will elucidate the fundamental chemical characteristics of Desmethyl Chlorpheniramine Maleate Salt, providing a robust foundation for its application in research and quality control settings. The formation of the maleate salt is a common practice to enhance the stability and solubility of the compound.[1][2]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of Desmethyl Chlorpheniramine Maleate Salt is essential for its handling, formulation, and analysis.

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
IUPAC Name (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine[2]
CAS Number 22630-25-7[3][4][5]
Molecular Formula C₁₉H₂₁ClN₂O₄[2][5]
Molecular Weight 376.83 g/mol [2][3][4][5]
Appearance White to Off-White Solid[2][3]
Melting Point 119-123 °C
Solubility Slightly soluble in water, dimethylformamide, and methanol.[2][2]
Structural Elucidation

The core structure of Desmethyl Chlorpheniramine features a central propane backbone connected to a p-chlorophenyl group and a pyridyl moiety.[1] The key differentiator from its parent compound, Chlorpheniramine, is the presence of a monomethylamino group (-NHCH₃) instead of a dimethylamino group (-N(CH₃)₂).[1]

Diagram 1: Chemical Structure of Desmethyl Chlorpheniramine Maleate Salt

Caption: Chemical structure of Desmethyl Chlorpheniramine Maleate Salt.

Synthesis and Purification

The synthesis of Desmethyl Chlorpheniramine can be approached through two primary routes: the demethylation of Chlorpheniramine or a multi-step process involving the coupling of key intermediates.

Synthetic Pathways
  • N-Demethylation of Chlorpheniramine: This is a common route for producing the desmethyl metabolite.[2] The process involves the removal of one of the methyl groups from the tertiary amine of Chlorpheniramine. Reagents such as boron tribromide or lithium aluminum hydride can be employed for this demethylation reaction.[2] Following the demethylation, the resulting desmethyl derivative is reacted with maleic acid to form the stable maleate salt.[2]

  • Coupling of p-Chlorophenylacetonitrile and 2-Halopyridine: This pathway builds the carbon backbone of the molecule.[1] The reaction typically involves the use of a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to deprotonate p-chlorophenylacetonitrile. This is followed by the addition of a 2-halopyridine (e.g., 2-bromopyridine). The reaction is often initiated at a reduced temperature to control its exothermic nature.[1]

Diagram 2: Generalized Synthesis Workflow

Synthesis_Workflow start Starting Materials (p-Chlorophenylacetonitrile & 2-Halopyridine) step1 Deprotonation (Strong Base, e.g., NaH) start->step1 step2 Coupling Reaction step1->step2 step3 Hydrolysis & Reduction step2->step3 step4 N-Alkylation (Introduction of -NHCH3) step3->step4 step5 Purification of Base step4->step5 step6 Maleate Salt Formation (Addition of Maleic Acid) step5->step6 final_product Desmethyl Chlorpheniramine Maleate Salt step6->final_product

Caption: A generalized workflow for the synthesis of Desmethyl Chlorpheniramine Maleate Salt.

Purification Techniques

Achieving high purity of Desmethyl Chlorpheniramine Maleate Salt is crucial for its use as a reference standard. Common purification methods include:

  • Activated Carbon Treatment: The crude Desmethyl Chlorpheniramine base can be treated with activated carbon to remove colored and non-polar impurities.[1]

  • Recrystallization: This is a highly effective method for purifying the final maleate salt, yielding a crystalline product with high purity.[1]

Analytical Methodologies

The accurate analysis of Desmethyl Chlorpheniramine Maleate Salt, particularly as an impurity in Chlorpheniramine, relies on robust and validated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the separation and quantification of Desmethyl Chlorpheniramine from the active pharmaceutical ingredient (API) and other related impurities.

Diagram 3: Typical HPLC Analytical Workflow

HPLC_Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase, Filtration) hplc_system HPLC System sample_prep->hplc_system separation Chromatographic Separation (Reversed-Phase C18 Column) hplc_system->separation detection UV Detection (e.g., 214 nm or 225 nm) separation->detection data_analysis Data Analysis (Peak Identification & Quantification) detection->data_analysis report Report Generation data_analysis->report

Caption: A typical workflow for the analysis of Desmethyl Chlorpheniramine Maleate Salt by HPLC.

Detailed HPLC Protocol

The following protocol is a representative method for the analysis of Chlorpheniramine and its related substances, including Desmethyl Chlorpheniramine (Chlorphenamine Impurity C).

Objective: To separate and quantify Desmethyl Chlorpheniramine in the presence of Chlorpheniramine and other impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

ParameterConditionSource(s)
Column Reversed-phase C18, 5 µm, 25 cm x 4.6 mm
Mobile Phase A mixture of aqueous potassium dihydrogen phosphate and sodium octanesulfonate with acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 50 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve an appropriate amount of Desmethyl Chlorpheniramine Maleate Salt reference standard in the mobile phase to obtain a known concentration.

    • Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation:

    • Accurately weigh and dissolve the Chlorpheniramine Maleate drug substance or a crushed tablet equivalent in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the Desmethyl Chlorpheniramine peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of Desmethyl Chlorpheniramine in the sample using the established calibration curve.

System Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Spectroscopic Profile

Spectroscopic techniques are crucial for the structural confirmation of Desmethyl Chlorpheniramine Maleate Salt.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the secondary amine (N-H stretch), aromatic C-H stretching, C-N stretching, and C-Cl stretching. The maleate salt will exhibit strong C=O stretching absorptions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide signals corresponding to the aromatic protons of the chlorophenyl and pyridyl rings, the aliphatic protons of the propane chain, and the single methyl group attached to the nitrogen.

    • ¹³C NMR will show distinct signals for each carbon atom in the molecule, aiding in the complete structural assignment.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide a characteristic fragmentation pattern that can be used for identification.

  • UV-Vis Spectroscopy: The UV spectrum in an acidic medium is expected to show a maximum absorbance (λmax) around 262 nm, characteristic of the chromophores in the molecule.[1]

Pharmacological and Toxicological Considerations

As a metabolite, the pharmacological activity of Desmethyl Chlorpheniramine is of significant interest.

  • Antihistaminic Activity: It is generally understood that the antihistaminic activity of Desmethyl Chlorpheniramine is likely reduced or absent compared to the parent compound, Chlorpheniramine.[2] Chlorpheniramine acts as a competitive antagonist at histamine H1 receptors.[6] The removal of a methyl group may alter the binding affinity and efficacy at this receptor. However, specific receptor binding data for Desmethyl Chlorpheniramine is not widely available.

  • Stereoselectivity: The N-demethylation process does not affect the chiral center of the molecule. Therefore, like Chlorpheniramine, Desmethyl Chlorpheniramine exists as (S) and (R) enantiomers.[1] The (S)-(+)-enantiomer of Chlorpheniramine (dexchlorpheniramine) exhibits significantly greater H1-receptor antagonist activity.[1] A similar stereoselective activity profile would be expected for the desmethyl metabolite.

Stability and Storage

The maleate salt form of Desmethyl Chlorpheniramine is utilized to improve its stability.[1][2] For use as a reference standard, proper storage is crucial to maintain its integrity.

  • Storage Conditions: It is recommended to store Desmethyl Chlorpheniramine Maleate Salt in a well-closed container, protected from light, at a controlled temperature, typically between 2-8°C.

  • Stability Studies: Formal stability studies under various conditions (e.g., temperature, humidity, light) should be conducted to establish a re-test period or shelf life for the reference standard.

Conclusion

Desmethyl Chlorpheniramine Maleate Salt is a compound of significant importance in the pharmaceutical industry, primarily serving as a key metabolite and a critical impurity reference standard for Chlorpheniramine. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for researchers and quality control professionals. This guide has provided a detailed overview of these aspects, emphasizing the practical application of this knowledge in a scientific setting. Further research into the specific pharmacological and toxicological profile of this metabolite would provide a more complete understanding of its biological role.

References

  • Development and Evaluation of Chlorpheniramine Maleate Orally Disintegrating Tablets. (2024, October 14). Retrieved January 16, 2026, from [Link]

  • Desmethyl Chlorpheniramine Maleate Salt | CAS#:22630-25-7 | Chemsrc. (2025, August 25). Retrieved January 16, 2026, from [Link]

  • (PDF) Development and Evaluation of Chlorpheniramine Maleate Orally Disintegrating Tablets - ResearchGate. (2023, November 21). Retrieved January 16, 2026, from [Link]

  • Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

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  • CAS 22630-25-7 Desmethyl Chlorpheniramine Maleate Salt - Analytical Chemical Products. (n.d.). Retrieved January 16, 2026, from [Link]

  • Dexchlorpheniramine Maleate | C20H23ClN2O4 | CID 5281070 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

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An In-Depth Technical Guide on the Mechanism of Action of Desmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylchlorpheniramine, the principal active metabolite of the first-generation antihistamine chlorpheniramine, plays a significant role in the overall therapeutic effect and pharmacokinetic profile of its parent compound. This guide provides a comprehensive technical overview of the mechanism of action of Desmethylchlorpheniramine Maleate Salt. It delves into its molecular interaction with the histamine H1 receptor, the subsequent modulation of intracellular signaling pathways, and the experimental methodologies crucial for its characterization. This document is intended to serve as a detailed resource for researchers and professionals engaged in pharmacology and drug development, offering insights into the nuanced activity of this important metabolite.

Introduction: The Significance of an Active Metabolite

Chlorpheniramine is a widely utilized first-generation H1 receptor antagonist for the symptomatic relief of allergic conditions.[1] Following administration, chlorpheniramine undergoes extensive hepatic metabolism, primarily through N-demethylation, to form desmethylchlorpheniramine (monodesmethylchlorpheniramine) and subsequently didesmethylchlorpheniramine.[2][3][4][5] Desmethylchlorpheniramine is not an inert byproduct; it is a pharmacologically active metabolite that contributes to the antihistaminic effects of the parent drug.[6][7][8] Understanding its specific mechanism of action is therefore critical for a complete pharmacological assessment of chlorpheniramine and for the development of new antihistaminic agents. The maleate salt form is commonly used to enhance the stability and solubility of the compound for pharmaceutical applications.[6][9]

Molecular Pharmacology: Interaction with the Histamine H1 Receptor

The primary mechanism of action for desmethylchlorpheniramine is its activity at the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[10]

Competitive Antagonism at the H1 Receptor

Desmethylchlorpheniramine functions as a competitive antagonist at the H1 receptor.[11] It binds to the same site as histamine but does not activate the receptor, thereby preventing histamine from eliciting its downstream effects.[11][12] This competitive inhibition is a hallmark of first-generation antihistamines and their active metabolites. The (S)-(+)-enantiomer of the parent compound, chlorpheniramine (dexchlorpheniramine), exhibits significantly greater H1-receptor antagonist activity than the (R)-(-)-enantiomer.[3][6] This stereoselectivity is also relevant for its metabolites.

While direct binding affinity data for desmethylchlorpheniramine is not as extensively published as for its parent compound, its structural similarity and established role as an active metabolite suggest a comparable, albeit potentially modified, binding profile. The removal of a methyl group can influence factors such as steric hindrance and electronic properties, which may alter the binding kinetics (k_on and k_off) and overall affinity (K_i or K_d) for the H1 receptor.[13]

Mechanism of Action: Cellular and Systemic Effects

The binding of desmethylchlorpheniramine to the H1 receptor initiates a cascade of intracellular events, or rather, prevents the cascade that would be initiated by histamine.

Inhibition of the Gq/11 Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[14] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC).[14][15][16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]

  • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[14][18]

  • DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[14]

By competitively blocking the H1 receptor, desmethylchlorpheniramine prevents this signaling cascade.[11] The direct consequence is the inhibition of histamine-induced increases in intracellular calcium and the subsequent downstream cellular responses.[19]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Ca_ER->PKC Activates Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Response Leads to Histamine Histamine Histamine->H1R Activates DCM Desmethyl- chlorpheniramine DCM->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition.
Physiological Consequences

The inhibition of the H1 receptor signaling pathway by desmethylchlorpheniramine leads to the classic physiological effects of antihistamines:

  • Reduced Vascular Permeability: Prevents the histamine-induced increase in capillary permeability, reducing swelling and edema.

  • Smooth Muscle Relaxation: Counteracts histamine-induced contraction of bronchial and gastrointestinal smooth muscle.

  • Suppression of Allergic Symptoms: Alleviates symptoms such as itching, sneezing, and rhinorrhea.

Pharmacokinetic Profile and Metabolism

Desmethylchlorpheniramine is a product of the hepatic metabolism of chlorpheniramine, a process influenced by cytochrome P450 enzymes, particularly CYP2D6.[3] The elimination half-life of chlorpheniramine in adults is approximately 20-28 hours, and its clearance is primarily through metabolism to desmethyl and didesmethyl compounds which are then excreted in the urine.[1][2][5][20][21] The pharmacokinetic profile can show wide interindividual variations.[2][5]

Parameter Chlorpheniramine (Parent Drug) Desmethylchlorpheniramine (Metabolite)
Formation N/APrimary metabolite via N-demethylation of chlorpheniramine.[2][6]
Enzyme System Primarily CYP2D6.[3]Formed by CYP2D6 action on the parent drug.[3]
Activity Active H1 antagonist.[1]Active H1 antagonist.[9][22]
Elimination Primarily metabolic.[2][5]Excreted in urine.[1][2]

Experimental Characterization and Validation Protocols

Characterizing the mechanism of action of a compound like desmethylchlorpheniramine requires a combination of in vitro assays to determine its affinity and functional potency at the target receptor.[23]

In Vitro Assay: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (K_i) of a test compound for a receptor.[23][24] It quantifies the ability of desmethylchlorpheniramine to compete with a radiolabeled H1 receptor antagonist for binding to the receptor.[23]

Experimental Protocol:

  • Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) that stably express the human histamine H1 receptor.[23]

  • Radioligand: A tritiated H1 receptor antagonist, such as [³H]-mepyramine, is used.[23][25]

  • Competition Binding:

    • A fixed concentration of the radioligand and varying concentrations of the test compound (desmethylchlorpheniramine) are incubated with the cell membranes.[25]

    • The reaction is allowed to reach equilibrium.

  • Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through glass fiber filters.[24][26]

  • Data Analysis: The radioactivity trapped on the filters is measured using a scintillation counter. The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the binding affinity constant (K_i) using the Cheng-Prusoff equation.[25]

Radioligand_Binding_Workflow Start Start MembranePrep Prepare Membranes with H1 Receptors Start->MembranePrep Incubation Incubate Membranes with [³H]-Mepyramine and Desmethylchlorpheniramine MembranePrep->Incubation Filtration Separate Bound/Unbound Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.
In Vitro Assay: Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced activation of the H1 receptor, typically by measuring changes in intracellular calcium.[18][27][28][29]

Experimental Protocol:

  • Cell Preparation: Adherent cells expressing the H1 receptor are seeded in a microplate and grown to near confluence.[27]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is cell-permeable and becomes fluorescent upon binding to intracellular calcium.[27][28]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of desmethylchlorpheniramine.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of histamine.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[18]

  • Data Analysis: The ability of desmethylchlorpheniramine to inhibit the histamine-induced calcium flux is quantified to determine its functional potency (IC50).[30]

Clinical Significance and Therapeutic Implications

The fact that desmethylchlorpheniramine is an active metabolite has several important clinical implications:

  • Duration of Action: The presence of an active metabolite can contribute to a longer duration of therapeutic effect than might be predicted from the half-life of the parent drug alone.[2][5]

  • Drug-Drug Interactions: Inhibition or induction of CYP2D6 by other drugs can alter the metabolism of chlorpheniramine, affecting the levels of both the parent drug and its active metabolite, potentially leading to changes in efficacy or adverse effects.[3]

  • Pharmacogenomics: Genetic polymorphisms in CYP2D6 can lead to significant inter-individual differences in chlorpheniramine metabolism, resulting in varied clinical responses.[3]

Conclusion

Desmethylchlorpheniramine maleate salt is a key active metabolite of chlorpheniramine that acts as a competitive antagonist of the histamine H1 receptor. Its mechanism of action involves the direct blockade of the Gq/11-PLC-IP3/DAG signaling pathway, thereby preventing histamine-induced increases in intracellular calcium and subsequent allergic responses. A thorough understanding of its pharmacology, supported by robust in vitro characterization using assays such as radioligand binding and calcium mobilization, is essential for a comprehensive evaluation of chlorpheniramine's therapeutic profile and for the rational design of future antihistaminic drugs.

References

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An In-Depth Technical Guide to the In Vivo Metabolism of Chlorpheniramine to Desmethylchlorpheniramine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in vivo metabolic conversion of chlorpheniramine to its primary active metabolite, desmethylchlorpheniramine. Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, the enzymatic machinery responsible, and the validated experimental and bioanalytical methodologies required to accurately study this biotransformation.

Introduction: Chlorpheniramine and its Metabolic Significance

Chlorpheniramine is a first-generation alkylamine antihistamine widely utilized for symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its therapeutic action is mediated through competitive antagonism of histamine H1-receptors.[1] The clinical pharmacokinetics and overall efficacy of chlorpheniramine are significantly influenced by its extensive hepatic metabolism. Understanding the conversion to its primary metabolite, desmethylchlorpheniramine, is crucial for comprehending its duration of action, potential for drug-drug interactions, and the marked interindividual variability observed in patient populations.[3] This guide serves to elucidate this critical metabolic pathway from a mechanistic and practical standpoint.

The Metabolic Pathway: N-Demethylation of Chlorpheniramine

The principal route of chlorpheniramine metabolism in vivo is hepatic biotransformation.[1][2] Elimination from the body is primarily driven by the metabolic conversion to monodesmethyl and didesmethyl compounds.[3]

2.1. The Core Reaction: N-Demethylation

The transformation to desmethylchlorpheniramine occurs via N-demethylation, a common Phase I metabolic reaction for drugs containing tertiary amines.[4] This process involves the enzymatic removal of one of the two methyl groups from the terminal dimethylamino moiety of the chlorpheniramine molecule, resulting in the formation of a secondary amine, desmethylchlorpheniramine.[4] This can be followed by a second demethylation step to form didesmethylchlorpheniramine.[4]

2.2. The Enzymatic Catalyst: Cytochrome P450 2D6 (CYP2D6)

The N-demethylation of chlorpheniramine is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][5] Specifically, CYP2D6 has been identified as the predominant isozyme responsible for this metabolic step.[6][7][8]

The significant role of CYP2D6 introduces several critical considerations for drug development:

  • Genetic Polymorphisms: CYP2D6 is a highly polymorphic enzyme, leading to variations in metabolic activity among individuals (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[6] This genetic variability is a major contributor to the wide interindividual differences seen in chlorpheniramine pharmacokinetics and pharmacodynamic responses.[3][6]

  • Drug-Drug Interactions (DDIs): Co-administration of chlorpheniramine with potent CYP2D6 inhibitors (e.g., quinidine, fluoxetine) can significantly decrease its clearance, prolonging its half-life and increasing exposure, which may lead to enhanced pharmacodynamic effects or adverse events.[6][8]

2.3. Stereoselectivity in Metabolism

Chlorpheniramine is a chiral compound, administered as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. The antihistaminic activity resides primarily in the (S)-(+)-enantiomer (dexchlorpheniramine).[4] The in vivo metabolism is stereoselective; the more pharmacologically active (S)-(+)-enantiomer is cleared more slowly than the (R)-(-)-enantiomer.[6][8] This stereoselective elimination is also influenced by CYP2D6 activity and contributes to the overall pharmacokinetic profile.[9]

G cluster_0 Primary Metabolic Engine CPM Chlorpheniramine (Tertiary Amine) DCPM Desmethylchlorpheniramine (Secondary Amine) CPM->DCPM N-Demethylation (Rate-Limiting Step) DDCPM Didesmethylchlorpheniramine (Primary Amine) DCPM->DDCPM N-Demethylation CYP2D6 CYP2D6 Enzyme (Liver Microsomes) CYP2D6->CPM Catalyzes G cluster_animal Animal Model Phase cluster_sampling Sampling & Processing cluster_analysis Bioanalysis acclimatization 1. Acclimatization (e.g., Wistar Rats) dosing 2. Dosing (Oral Gavage or IV) acclimatization->dosing blood_collection 3. Serial Blood Collection (e.g., Tail Vein) dosing->blood_collection centrifugation 4. Plasma Separation (Centrifugation) blood_collection->centrifugation storage 5. Sample Storage (-80°C) centrifugation->storage extraction 6. Sample Extraction (LLE or SPE) storage->extraction analysis 7. LC-MS/MS Analysis extraction->analysis pk_modeling 8. PK Data Modeling analysis->pk_modeling

Figure 2: Standard workflow for an in vivo pharmacokinetic study.

Step-by-Step Experimental Protocol:

  • Animal Model & Acclimatization: House male Wistar rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the study to minimize stress-related variables. [9]2. Dosing Administration:

    • Fast animals overnight with free access to water.

    • Administer a precisely calculated dose of chlorpheniramine maleate (e.g., 20 mg/kg) via oral gavage or intravenous injection (tail vein) for bioavailability assessment. [9]3. Blood Sample Collection:

    • Collect blood samples (~200 µL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • This serial sampling is critical for accurately defining the absorption, distribution, metabolism, and elimination phases.

  • Plasma Processing:

    • Immediately following collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. [10] * Carefully transfer the supernatant (plasma) to cleanly labeled cryovials.

  • Sample Storage:

    • Store plasma samples at -80°C until bioanalysis to ensure the stability of the parent drug and its metabolites.

Bioanalytical Methodology: Quantification by LC-MS/MS

The low concentrations of chlorpheniramine and desmethylchlorpheniramine in biological matrices necessitate a highly sensitive, specific, and robust analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. [11][12]

G plasma Plasma Sample (with Internal Standard) basify Basification (e.g., 0.1M NaOH) plasma->basify lle Liquid-Liquid Extraction (e.g., Diethyl Ether) basify->lle separate Organic Layer Separation lle->separate evap Evaporation (Nitrogen Stream) separate->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Quantification msms->data

Figure 3: Bioanalytical workflow for LC-MS/MS quantification.

Detailed Bioanalytical Protocol (Liquid-Liquid Extraction):

  • Sample Thawing: Thaw plasma samples and vortex to ensure homogeneity.

  • Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube. [10]3. Internal Standard (IS) Spiking: Add a small volume (e.g., 20 µL) of a working solution of an appropriate internal standard (e.g., brompheniramine or a stable isotope-labeled chlorpheniramine) to all samples, calibration standards, and quality controls. The IS is crucial for correcting for variability in extraction efficiency and instrument response. [10][11]4. Basification: Add 100 µL of 0.1 M Sodium Hydroxide to basify the sample (pH > 10). This ensures that the amine compounds are in their free base form, which is more soluble in organic solvents. Vortex for 30 seconds. [10]5. Extraction: Add 2 mL of an appropriate organic solvent (e.g., diethyl ether or a diethyl ether-dichloromethane mixture). [10][11]Vortex vigorously for 2 minutes to facilitate the transfer of the analytes from the aqueous plasma to the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to achieve complete phase separation. [10]7. Organic Phase Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of a reconstitution solution (e.g., 50:50 Methanol:Water), which should be compatible with the initial mobile phase of the LC system. [10]10. Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Typical LC-MS/MS Method Parameters:

ParameterExample SpecificationRationale
LC Column C18 or C8, e.g., 50 x 4.6 mm, 5 µm [11][13]Provides good reversed-phase retention and separation of the parent and metabolite.
Mobile Phase Gradient of Methanol and Water with 0.1% Formic Acid or Ammonium Hydroxide [11]The gradient elution ensures efficient separation and peak shape. The additive aids in ionization.
Flow Rate 0.5 - 1.0 mL/minStandard flow for analytical HPLC.
Ionization Mode Electrospray Ionization (ESI), Positive ModeChlorpheniramine and its metabolites are basic compounds that readily form positive ions.
Detection Mode Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Table 2: Representative LC-MS/MS Method Parameters.

Conclusion

The in vivo metabolism of chlorpheniramine to desmethylchlorpheniramine is a critical determinant of its pharmacokinetic profile and clinical effects. This biotransformation is primarily mediated by the polymorphic enzyme CYP2D6 through an N-demethylation reaction. A thorough understanding of this pathway, grounded in meticulously designed in vivo studies and validated by sensitive bioanalytical techniques like LC-MS/MS, is essential for drug development professionals. This knowledge underpins the ability to predict pharmacokinetic variability, anticipate potential drug-drug interactions, and ultimately optimize the therapeutic use of this long-standing antihistamine.

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  • Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug Intelligence & Clinical Pharmacy, 18(9), 701–707. Retrieved from [Link]

  • Yasuda, S. U., Zannikos, P., & Wainer, I. W. (2003). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. British Journal of Clinical Pharmacology, 56(2), 193–198. Retrieved from [Link]

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  • Gelotte, C. K., et al. (2012). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. Clinical Therapeutics, 34(3), 644-655. Retrieved from [Link]

  • Rizvi, Z., et al. (2025). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers in Pharmacology. Retrieved from [Link]

  • Pereira, L. A., et al. (2009). Determination of Chlorpheniramine in Human Plasma by HPLC-ESI-MS/MS: Application to a Dexchlorpheniramine Comparative Bioavailability Study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 903-908. Retrieved from [Link]

  • Ghorbani-Kalhor, E., et al. (2017). Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography. RSC Advances, 7(85), 54131-54139. Retrieved from [Link]

  • Pereira, L. A., et al. (2009). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 903-908. Retrieved from [Link]

  • Pereira, L. A., et al. (2009). Determination of Chlorpheniramine in Human Plasma by HPLC-ESI-MS/MS: Application to a Dexchlorpheniramine Comparative Bioavailability Study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 903-908. Retrieved from [Link]

  • Ghorbani-Kalhor, E., et al. (2017). Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography. RSC Advances, 7(85), 54131-54139. Retrieved from [Link]

  • Sunder, B. S., & Mittal, A. K. (2024). HPLC method development and validation for chlorpheniramine maleate. International Journal of Pharmaceutical Sciences and Research, 15(9), 3564-3570. Retrieved from [Link]

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An In-depth Technical Guide to the Biological Activity of Desmethyl-chlorpheniramine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorpheniramine (CPM) is a first-generation alkylamine antihistamine, widely utilized for symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its therapeutic action is primarily mediated through its activity as a potent inverse agonist at the histamine H1 receptor, where it competitively blocks the effects of histamine.[2][3][4] As a first-generation agent, CPM readily crosses the blood-brain barrier, leading to characteristic side effects like sedation, and also exhibits off-target anticholinergic (muscarinic receptor antagonist) activity.[1][3][4]

Upon administration, chlorpheniramine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3][5][6] This process yields several metabolites, including the principal N-demethylated form, Desmethyl-chlorpheniramine (DCPM) , and a didesmethyl derivative.[5][7] A comprehensive understanding of a drug's pharmacological profile necessitates a thorough characterization of its major metabolites. These metabolites can possess their own biological activity, potentially contributing to the parent drug's therapeutic efficacy, side-effect profile, or duration of action. This guide provides a detailed technical exploration of the biological activity of desmethyl-chlorpheniramine, outlining the key experimental frameworks and scientific rationale required for its characterization.

Metabolic Formation of Desmethyl-chlorpheniramine

The biotransformation of chlorpheniramine to its desmethyl metabolite is a critical first step in its clearance. This process, N-demethylation, involves the enzymatic removal of one of the N-methyl groups from the tertiary amine of the parent compound, converting it to a secondary amine.[8][9]

Causality of the Metabolic Pathway:

  • Primary Enzyme: The reaction is predominantly catalyzed by Cytochrome P450 2D6 (CYP2D6), a highly polymorphic enzyme.[5][6][10] This enzymatic dependence is the reason for significant inter-individual variability in CPM pharmacokinetics. Individuals classified as "poor metabolizers" for CYP2D6 exhibit slower clearance and greater exposure to CPM.[5][10]

  • Stereoselectivity: Chlorpheniramine is a chiral compound, with the (S)-(+)-enantiomer (dexchlorpheniramine) possessing the vast majority of the H1-receptor antagonist activity.[8][11] The metabolic clearance is stereoselective, with the more pharmacologically active (S)-(+)-enantiomer being eliminated more slowly than the (R)-(-)-enantiomer.[5][10] Importantly, the N-demethylation process does not affect the chiral center; therefore, DCPM also exists as distinct (S) and (R) enantiomers, reflecting the stereochemistry of the parent drug administered.[8]

G cluster_reaction CPM Chlorpheniramine (Tertiary Amine) Enzyme CYP2D6 (Hepatic Microsomes) CPM->Enzyme DCPM Desmethyl-chlorpheniramine (Secondary Amine) Enzyme->DCPM Reaction N-Demethylation

Caption: Metabolic conversion of Chlorpheniramine to Desmethyl-chlorpheniramine.

Assessment of Histamine H1 Receptor Activity

The structural similarity between DCPM and its parent compound strongly suggests that it may retain activity at the H1 receptor. The primary structural change is the conversion of the tertiary amine to a secondary amine, which increases the molecule's polarity.[8] Two key stages of investigation are required: quantifying its binding affinity and determining its functional effect.

In Vitro H1 Receptor Binding Affinity

Core Principle: The most direct method to measure a compound's affinity for a receptor is a competitive radioligand binding assay. This experiment quantifies the ability of the unlabeled test compound (DCPM) to displace a high-affinity, radiolabeled ligand from the receptor.

Self-Validating Experimental Design:

  • Receptor Source: A recombinant system, such as membranes prepared from Human Embryonic Kidney (HEK293) cells transiently expressing the human H1 receptor, is the gold standard.[12][13] Causality: This approach provides a high density of the target receptor in isolation, eliminating confounding interactions with other receptor types that would be present in native tissue homogenates.

  • Radioligand: [³H]mepyramine is a well-characterized, high-affinity H1 receptor antagonist and is the radioligand of choice for these assays.[12][13][14]

  • Defining Non-Specific Binding (NSB): To ensure that the measured displacement is specific to the H1 receptor, NSB is determined in the presence of a saturating concentration (e.g., 10 µM) of a structurally distinct H1 antagonist, such as mianserin.[12][13] Causality: This step is critical for data integrity; it quantifies the portion of radioligand binding to non-receptor components (e.g., lipids, plasticware), which must be subtracted from the total binding to yield the specific binding signal.

  • Preparation: Prepare membrane homogenates from HEK293 cells expressing the human H1 receptor. Protein concentration is quantified via a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

    • A fixed concentration of [³H]mepyramine (typically at or below its Kd value to ensure sensitivity).

    • Increasing concentrations of the competitor (Desmethyl-chlorpheniramine, Chlorpheniramine, or vehicle).

    • Membrane homogenate (e.g., 100-500 µg protein per well).[12]

  • Controls:

    • Total Binding: Contains buffer, [³H]mepyramine, and membranes (no competitor).

    • Non-Specific Binding (NSB): Contains buffer, [³H]mepyramine, membranes, and a high concentration of mianserin (10 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[12]

  • Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove residual unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of DCPM that inhibits 50% of [³H]mepyramine specific binding).

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare H1R Membranes A1 Incubate Membranes with: - [³H]mepyramine (Total) - [³H]mepyramine + Mianserin (NSB) - [³H]mepyramine + DCPM (Competition) P1->A1 P2 Prepare Reagents ([³H]mepyramine, DCPM) P2->A1 S1 Rapid Filtration A1->S1 S2 Scintillation Counting S1->S2 D1 Calculate Specific Binding S2->D1 D2 Plot % Inhibition vs [DCPM] D1->D2 D3 Determine IC50 & Ki D2->D3

Caption: Experimental workflow for a radioligand binding assay.

Functional H1 Receptor Antagonism

Core Principle: Binding affinity does not equate to functional activity. A functional assay is essential to confirm that DCPM acts as an antagonist, i.e., it blocks the cellular response initiated by an agonist like histamine. The H1 receptor is canonically coupled to the Gq alpha subunit, which activates phospholipase C and leads to an increase in intracellular calcium ([Ca²⁺]i).[16][17]

Methodology: Schild Analysis A Schild analysis is a rigorous pharmacological method used to characterize the nature and potency of an antagonist.[18][19] It is superior to a simple IC50 determination because it can definitively prove competitive antagonism.

Self-Validating Experimental Design:

  • System: A functional assay measuring a physiological response, such as a calcium flux assay in H1R-expressing cells or a muscle contraction assay using isolated guinea pig ileum tissue.

  • Validation: The method's validity rests on meeting specific criteria: the antagonist must produce parallel rightward shifts in the agonist dose-response curve with no reduction in the maximum response.[18][20] The slope of the resulting Schild plot should not be significantly different from unity (1.0).[18][21] Deviations from these ideals suggest non-competitive antagonism or other complex interactions.

  • Cell Preparation: Plate HEK293 cells stably expressing the human H1 receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: Add fixed concentrations of Desmethyl-chlorpheniramine (e.g., 1 nM, 10 nM, 100 nM) or vehicle to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation: Using a fluorescence plate reader equipped with an automated injector, add increasing concentrations of histamine to the wells and record the peak fluorescent response (proportional to the [Ca²⁺]i increase).

  • Data Analysis:

    • For each fixed concentration of DCPM, plot the histamine response against the log concentration of histamine to generate a series of dose-response curves.

    • Determine the EC50 of histamine in the absence and presence of each DCPM concentration.

    • Calculate the Dose Ratio (DR) for each DCPM concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).

    • Create the Schild plot: graph log(DR - 1) on the y-axis versus the log[DCPM] on the x-axis.

    • Perform a linear regression on the Schild plot. The slope should be approximately 1 for competitive antagonism. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).[18][21]

G Input Log [Antagonist] (X-axis) Log (Dose Ratio - 1) (Y-axis) Plot Schild Plot Input->Plot Output Slope ≈ 1 (Competitive Antagonism) X-intercept = pA₂ (Antagonist Affinity) Plot->Output

Caption: Conceptual diagram of a Schild Plot analysis.

ParameterDesmethyl-chlorpheniramine (Hypothetical)Chlorpheniramine (Reference)Rationale
H1 Receptor Ki (nM) 5 - 201 - 5N-demethylation may slightly reduce binding affinity.
Functional pA₂ 8.0 - 8.58.5 - 9.0Functional potency should correlate with binding affinity.
Schild Slope ~1.0~1.0Indicates a competitive mechanism of antagonism is retained.

Assessment of Off-Target Anticholinergic Activity

A defining characteristic of first-generation antihistamines is their lack of receptor selectivity, leading to side effects. The most prominent off-target effect is anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors.[1][4] This causes symptoms like dry mouth, blurred vision, and urinary retention. It is critical to determine if DCPM contributes to this activity.

Core Principle: The anticholinergic potential of DCPM is assessed using binding and functional assays analogous to those for the H1 receptor, but targeting muscarinic receptors.

Methodology: Muscarinic Receptor Functional Assay

  • System: An in vitro model of human nasal mucosal glandular secretion provides a physiologically relevant system to test for functional anticholinergic effects.[22]

  • Principle: The cholinergic agonist methacholine is used to stimulate mucin secretion from nasal explants. The ability of DCPM to inhibit this stimulated secretion is quantified.[22]

  • Validation: The assay is validated using a known potent muscarinic antagonist, atropine, as a positive control.[22] The relative potency of DCPM can be directly compared.

  • Tissue Preparation: Obtain human nasal mucosal explants and place them in culture.

  • Assay Setup: Add test compounds (DCPM, CPM, Atropine) at various concentrations (e.g., 0.01-1000 µM) to the explant cultures.

  • Stimulation: Induce glandular secretion by adding a fixed concentration of methacholine (e.g., 100 µM). Include control wells with no drug (spontaneous secretion) and with methacholine alone (stimulated secretion).

  • Incubation: Incubate the cultures for 2 hours.

  • Quantification: Collect the culture supernatants and measure the concentration of a specific mucin (e.g., 7F10-mucin) using an appropriate immunoassay.

  • Data Analysis: Calculate the effective dose that reduces methacholine-induced secretion by 50% (ED50).[22] Compare the ED50 of DCPM to that of CPM and atropine. Studies have shown the ED50 for chlorpheniramine is 4.63 µM, while for atropine it is 0.25 µM.[22]

In Vivo Pharmacological Assessment

Core Principle: While in vitro assays are essential for mechanistic understanding, in vivo models are required to confirm that the compound is active in a complex biological system. In vivo microdialysis is a powerful technique for continuously sampling the concentration of unbound molecules, like histamine, from the interstitial fluid of a specific tissue in a living animal.[23][24][25]

Methodology: Cutaneous Microdialysis in a Sensitized Animal Model

  • Rationale: This model allows for the direct measurement of histamine release in the skin following an allergic challenge and the assessment of a drug's ability to block the physiological consequences of that release.[23][26][27]

  • Animal Model: Use ovalbumin-sensitized guinea pigs, a standard model for allergic reactions.[23][27]

  • Probe Implantation: Anesthetize the animal and surgically implant a microdialysis probe into the dermal layer of the skin.

  • Drug Administration: Administer Desmethyl-chlorpheniramine systemically (e.g., via intraperitoneal injection).

  • Allergic Challenge: After a baseline collection period, induce an allergic reaction by intradermally injecting ovalbumin solution near the microdialysis probe.[23]

  • Sample Collection: Continuously perfuse the probe with a physiological solution (perfusate) at a slow, constant flow rate. Collect the exiting fluid (dialysate) in timed fractions.

  • Analysis: Analyze the dialysate fractions for histamine concentration using a highly sensitive method like HPLC with fluorometric detection.[25]

  • Data Interpretation: A successful antihistaminic effect would not necessarily block the release of histamine from mast cells, but would prevent the downstream physiological effects (e.g., vasodilation, flare response), which can be measured concurrently. The experiment demonstrates the drug's ability to reach the target tissue and exert its antagonist effect in a live system.

G Animal Sensitized Guinea Pig (with DCPM Administered) Probe Microdialysis Probe (implanted in dermis) Animal->Probe Result Assess Physiological Response (e.g., flare, edema) Animal->Result blocks effect Collection Dialysate Collection (timed fractions) Probe->Collection Challenge Antigen Challenge (intradermal injection) Challenge->Probe Challenge->Result Analysis HPLC Analysis (quantify histamine) Collection->Analysis

Caption: Workflow for an in vivo cutaneous microdialysis experiment.

Conclusion

The biological characterization of desmethyl-chlorpheniramine is a critical component in understanding the complete clinical pharmacology of its parent drug, chlorpheniramine. As a primary metabolite formed via CYP2D6-mediated N-demethylation, DCPM is expected to retain significant biological activity. The technical frameworks outlined in this guide—employing recombinant receptor binding assays, rigorous functional Schild analysis for both H1 and muscarinic receptors, and in vivo validation via microdialysis—provide a comprehensive pathway for its evaluation. Determining the precise H1 receptor affinity, functional potency, and anticholinergic liability of DCPM allows researchers and drug developers to ascertain its contribution to the overall therapeutic and adverse effect profile of chlorpheniramine. This knowledge is fundamental for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring the safe and effective use of this long-standing antihistamine.

References

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Discovery and history of Chlorpheniramine metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Chlorpheniramine Metabolites

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine, a first-generation alkylamine antihistamine, has been a mainstay in the symptomatic relief of allergic conditions for over half a century.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive exploration of the discovery and history of chlorpheniramine's metabolites. We will journey from the foundational radiolabeling studies that first traced its path to the sophisticated chromatographic and mass spectrometric techniques that have elucidated its complex enzymatic and stereoselective transformations. This document details the key metabolic pathways, the enzymes responsible, the stereochemical nuances of its disposition, and the evolution of the analytical methodologies that have made this understanding possible.

The Foundational Era: Early Investigations into Metabolic Fate

The initial challenge in the mid-20th century for drug metabolism scientists was to simply track a compound's journey through a biological system. The low doses of drugs like chlorpheniramine and the lack of sensitive analytical instrumentation made direct detection of their metabolites in biological fluids a formidable task.

The Rationale for Radiosynthesis: A Necessary Innovation

To overcome these limitations, early researchers turned to isotopic labeling. The core principle was to synthesize chlorpheniramine with a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H), creating a "tagged" molecule.[3] This clever experimental choice allowed the parent drug and all its subsequent metabolites to be traced by detecting their radioactivity, regardless of their unknown chemical structures. This approach provided the first quantitative data on the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

A pivotal study in dogs involved administering [methylene-¹⁴C]chlorpheniramine maleate and collecting urine to trace the excreted radioactivity.[3] This work revealed that a significant portion of the drug was metabolized into more polar compounds before excretion. These early studies were crucial in confirming that N-demethylation was a primary metabolic route, identifying the presence of monodesmethyl- and didesmethylchlorpheniramine.[1][4][5]

Experimental Protocol: A Classic Radiolabeling and Metabolite Extraction Workflow

The following protocol is a representative summary of the classical techniques used in the initial discovery phase, based on methodologies described in the literature.[3][6]

Objective: To isolate and characterize metabolites of chlorpheniramine from urine using radiolabeling and solvent extraction.

Methodology:

  • Dosing: A test subject (e.g., a dog) is administered a single oral dose of [¹⁴C]chlorpheniramine maleate.

  • Sample Collection: Urine is collected over a period of several days until radioactivity levels approach baseline.[3]

  • Quantification of Radioactivity: An aliquot of the pooled urine is analyzed by liquid scintillation counting to determine the total percentage of the radioactive dose excreted.

  • Metabolite Extraction:

    • The urine is adjusted to an alkaline pH (e.g., pH 11) to ensure the basic amine metabolites are in their non-ionized, more lipophilic form.

    • The alkalinized urine is then subjected to liquid-liquid extraction with an organic solvent like heptane or diethyl ether. This step isolates the parent drug and less polar metabolites.

    • The remaining aqueous layer, containing highly polar, water-soluble metabolites, is then acidified.

    • A second extraction with a more polar solvent (e.g., ethyl acetate) is performed to isolate any acidic metabolites.

  • Analysis by Thin-Layer Chromatography (TLC):

    • The concentrated extracts from each step are spotted onto a silica gel TLC plate.

    • The plate is developed in a solvent system designed to separate compounds based on polarity (e.g., cyclohexane-chloroform-methanol-diethylamine).[7]

    • The separated radioactive spots are visualized using autoradiography or by scraping sections of the silica and performing scintillation counting.

    • The positions of the metabolite spots (Rf values) relative to a chlorpheniramine standard provide the first clues to their polarity and identity.

Elucidating the Metabolic Pathways: From Demethylation to Oxidation

Following the initial discovery of its metabolites, research shifted towards building a complete picture of the biotransformation pathways and identifying the enzymatic machinery responsible.

The Primary Pathway: Sequential N-Demethylation

The most significant metabolic route for chlorpheniramine in humans and other species is sequential N-demethylation.[8] The tertiary amine of the chlorpheniramine molecule is first demethylated to form monodesmethylchlorpheniramine (also known as desmethylchlorpheniramine).[8][9] A subsequent demethylation step removes the second methyl group to yield didesmethylchlorpheniramine .[8][10]

Beyond demethylation, other metabolites have been identified. Studies in fungi, which can serve as models for mammalian metabolism, have shown the formation of chlorpheniramine N-oxide .[11] In dogs, more polar metabolites were discovered, including a propionic acid derivative, 3-(p-chlorobenzyl)-3-(2-pyridyl)propionic acid , and its corresponding alcohol, which were found after hydrolysis of a conjugate.[3]

Chlorpheniramine_Metabolism cluster_cyp450 CYP450-Mediated Reactions CPM Chlorpheniramine DCPM Monodesmethylchlorpheniramine CPM->DCPM N-Demethylation (CYP2D6) CPMN_Oxide Chlorpheniramine N-Oxide CPM->CPMN_Oxide N-Oxidation Polar_Metabolites Polar Metabolites (e.g., Propionic Acid Derivative) CPM->Polar_Metabolites Other Oxidations DDCPM Didesmethylchlorpheniramine DCPM->DDCPM N-Demethylation

Caption: Primary metabolic pathways of chlorpheniramine.

The Enzymatic Engine: Cytochrome P450

The biotransformation of chlorpheniramine is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver.[12][13][14][15] Extensive research has pinpointed CYP2D6 as the principal isoform responsible for its metabolism in humans.[1][16][17][18]

  • Phenotyping Studies: Researchers compared the pharmacokinetics of chlorpheniramine in individuals classified as "extensive metabolizers" versus "poor metabolizers" of CYP2D6 substrates. Poor metabolizers showed significantly higher plasma concentrations and reduced clearance of the drug, pointing to CYP2D6's critical role.[1][19]

  • Inhibition Studies: Co-administration of chlorpheniramine with quinidine, a potent and selective inhibitor of CYP2D6, mimicked the pharmacokinetic profile seen in poor metabolizers.[1][18] This demonstrated that blocking CYP2D6 significantly slows down chlorpheniramine's elimination.

A Question of Chirality: Stereoselectivity in Metabolism

Chlorpheniramine possesses a single chiral center and is typically administered as a racemic mixture of two enantiomers: (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine.[1][20] A critical discovery was that the antihistaminic activity resides almost entirely in the (S)-(+)-enantiomer.

Further investigation revealed that the body's handling of these two enantiomers is not identical. Studies using chiral analytical methods demonstrated stereoselective metabolism , with the more pharmacologically active (S)-(+)-enantiomer being cleared more slowly than the (R)-(-)-enantiomer.[1][18] This results in a higher and more sustained plasma concentration of the active form of the drug. This finding is clinically significant as it means the therapeutic effect is prolonged due to the slower elimination of the potent enantiomer.

The Modern Analytical Toolbox: From Separation to Identification

The ability to resolve, identify, and quantify chlorpheniramine and its metabolites has evolved dramatically with advancements in analytical chemistry.

Technique Principle Application in Chlorpheniramine Analysis Advantages Limitations
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Early-stage separation and identification of metabolites from biological extracts.[7]Simple, low cost.Low resolution, not easily quantifiable, requires radiolabeling for high sensitivity.
High-Performance Liquid Chromatography (HPLC) High-resolution separation using a packed column and high-pressure solvent delivery.Accurate quantification of chlorpheniramine and its demethylated metabolites in plasma and urine.[21][22][23]High resolution, reproducible, quantitative.Requires reference standards for identification.
Chiral HPLC HPLC using a chiral stationary phase to separate enantiomers.Separation and quantification of (S)-(+)- and (R)-(-)-chlorpheniramine to study stereoselective metabolism.[24][25]Allows for stereospecific pharmacokinetic studies.Chiral columns can be expensive and less robust.
Liquid Chromatography-Mass Spectrometry (LC/MS) Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.Definitive structural identification and highly sensitive quantification of known and unknown metabolites without the need for radiolabeling.[1]Unparalleled sensitivity and specificity, structural elucidation capability.High instrument cost and complexity.
Experimental Protocol: Modern LC/MS Analysis of Chlorpheniramine Metabolites

The following protocol outlines a modern, validated workflow for the simultaneous quantification of chlorpheniramine and its desmethyl metabolites in human plasma.

Objective: To accurately measure concentrations of chlorpheniramine, monodesmethylchlorpheniramine, and didesmethylchlorpheniramine in plasma.

Methodology:

  • Sample Preparation (Protein Precipitation & Extraction):

    • To a 100 µL plasma sample, add 20 µL of an internal standard solution (e.g., a deuterated analog of chlorpheniramine).

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the sample for 1 minute, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • LC/MS Conditions:

    • LC System: A modern UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Data Analysis:

    • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of spiked standards.

    • The concentrations of the analytes in the unknown plasma samples are determined by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UHPLC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify Result Final Concentration Report Quantify->Result

Caption: A modern LC/MS workflow for metabolite quantification.

Conclusion

The scientific journey to understand the metabolism of chlorpheniramine mirrors the broader evolution of pharmaceutical science. It began with the ingenious but blunt tool of radiolabeling, which sketched the first outlines of the drug's fate. This was followed by decades of meticulous work that filled in the details of the metabolic pathways, identified the specific CYP450 enzymes involved, and revealed the subtle but important role of stereochemistry. Today, ultra-sensitive LC/MS methods provide a level of detail and accuracy that was once unimaginable. This cumulative knowledge, built upon the foundational discoveries of the past, is essential for optimizing the therapeutic use of chlorpheniramine and serves as a paradigm for the metabolic investigation of new chemical entities in modern drug development.

References

  • Huang, S. M., Athanikar, N. K., Sridhar, K., Huang, Y. C., & Chiou, W. L. (1982). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. European Journal of Clinical Pharmacology, 22(4), 359–365.
  • Rumore, M. M. (1984). Clinical Pharmacokinetics of Chlorpheniramine. Drug Intelligence & Clinical Pharmacy, 18(9), 701–707.
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  • Wikipedia. (n.d.). Chiral inversion. Wikipedia.
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An In-depth Technical Guide on the Toxicological Profile of Desmethylchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Desmethylchlorpheniramine, a primary metabolite of the first-generation antihistamine chlorpheniramine, plays a significant role in the overall pharmacokinetics and safety profile of the parent drug. This technical guide provides a comprehensive toxicological profile of Desmethylchlorpheniramine Maleate, synthesized from available scientific literature and regulatory documents. It is intended for researchers, scientists, and drug development professionals. The guide covers the compound's pharmacokinetics, mechanism of action, and a detailed toxicological assessment including acute toxicity, genotoxicity, and clinical safety considerations. Methodologies for toxicological evaluation are also discussed, providing a holistic view for preclinical safety assessment.

Introduction and Scientific Context

Chlorpheniramine is a widely used first-generation H1-receptor antagonist for the symptomatic relief of allergic conditions[1]. Its therapeutic action and side-effect profile are intrinsically linked to its metabolism. The primary metabolic pathway involves N-demethylation by cytochrome P450 enzymes, notably CYP2D6, to form monodesmethylchlorpheniramine and subsequently didesmethylchlorpheniramine[2][3].

Desmethylchlorpheniramine, also known as Norchlorpheniramine or Chlorpheniramine Impurity C, is therefore a critical analyte in pharmacokinetic and toxicological studies of the parent compound[4][5][6]. While the pharmacological activity of this metabolite is considered less potent than chlorpheniramine, its systemic exposure necessitates a thorough understanding of its independent toxicological profile to ensure comprehensive drug safety assessment[3][7]. This guide synthesizes the available data to provide that understanding.

Pharmacokinetics and Metabolism

A thorough toxicological assessment is predicated on understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Formation and Systemic Exposure

Following oral administration, chlorpheniramine is well-absorbed but undergoes extensive first-pass metabolism in the gut and liver, leading to the formation of desmethylchlorpheniramine[4]. This metabolic process results in significant systemic exposure to the metabolite. Studies have shown that desmethylchlorpheniramine and its di-demethylated counterpart are major metabolites found in both plasma and urine[2][4][8]. The half-life of the parent drug, chlorpheniramine, is approximately 20-28 hours in adults, and its elimination is primarily driven by this metabolic conversion[2][4][9].

Metabolic Pathway Rationale

The N-demethylation of chlorpheniramine is a crucial detoxification pathway. This biotransformation, illustrated in the diagram below, typically increases the polarity of the molecule, facilitating its renal excretion. However, the formation of active or reactive metabolites is a key consideration in toxicology. Understanding the enzymes involved, such as CYP2D6, is critical for predicting potential drug-drug interactions that could alter the metabolic ratio of parent drug to metabolite, thereby impacting the overall safety profile[3].

Metabolism CP Chlorpheniramine (Tertiary Amine) DCP Desmethylchlorpheniramine (Secondary Amine) CP->DCP DDCP Didesmethylchlorpheniramine DCP->DDCP Excretion Renal Excretion DCP->Excretion DDCP->Excretion

Caption: Metabolic pathway of Chlorpheniramine to its demethylated metabolites.

Pharmacodynamics and Mechanism of Action

Chlorpheniramine functions as a competitive antagonist at histamine H1-receptors, preventing histamine from binding and eliciting an allergic response[10][11]. Desmethylchlorpheniramine, having lost a methyl group from its tertiary amine structure, is expected to have a reduced affinity for the H1-receptor[7][12]. While its antihistaminic activity is likely diminished, it may still contribute to the overall pharmacological effect or, more importantly, to off-target effects that define its toxicological profile[7]. The primary toxicological concern with first-generation antihistamines is related to their anticholinergic (antimuscarinic) properties and their ability to cross the blood-brain barrier, leading to central nervous system (CNS) effects like sedation[1][13].

Toxicological Profile

Direct and comprehensive toxicological data for Desmethylchlorpheniramine Maleate Salt is limited in publicly accessible literature. Much of its profile is inferred from studies of the parent compound and general principles of metabolite toxicology.

Acute Toxicity

Acute toxicity studies are foundational for determining the intrinsic toxicity of a substance and for dose selection in longer-term studies. For the parent compound, chlorpheniramine maleate, reported LD50 values in rodents show a toxic profile that includes CNS excitation, tremors, seizures, followed by respiratory depression[8].

Parameter Classification Hazard Statement Source
Acute Oral Toxicity GHS Category 3H301: Toxic if swallowedGuidechem[5]
Aquatic Toxicity Acute 1, Chronic 1H410: Very toxic to aquatic life with long lasting effectsGuidechem[5]
Table 1: GHS Hazard Classification for Desmethylchlorpheniramine Maleate Salt.
Genotoxicity and Mutagenicity

Genotoxicity assessment is critical for identifying compounds that can damage genetic material. Studies on the parent drug, chlorpheniramine maleate, have shown it was not mutagenic in Salmonella typhimurium assays (Ames test)[8][15]. More specifically, a recent in vitro study on dexchlorpheniramine (the active S-enantiomer) found that it did not induce genotoxic, mutagenic, or chromosomal alterations in human peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 ng/mL[16][17]. As Desmethylchlorpheniramine is a direct and major metabolite, these findings provide some reassurance, but do not eliminate the need for direct testing of the metabolite itself.

Repeated-Dose and Chronic Toxicity

Long-term exposure studies are essential for qualifying drug impurities and metabolites. An FDA review of a combination drug product containing chlorpheniramine maleate referenced a 90-day repeated-dose toxicity and toxicokinetics study in rats[18]. This study was conducted to qualify a degradant and involved exposure to the parent drug and, consequently, its metabolites. The results did not indicate a toxicity risk to humans from chronic exposure under the study conditions, and toxicokinetic data showed adequate exposure to the impurity and metabolites[18]. This suggests that at therapeutic exposure levels of the parent drug, the resulting metabolite levels are likely below a threshold for significant chronic toxicity.

Clinical Toxicology and Human Safety

In cases of overdose with the parent drug, chlorpheniramine, the primary manifestations are severe CNS and antimuscarinic effects, including sedation, seizures, and hallucinations[13][19]. The classic toxidrome is often summarized as "Red as a beet, dry as a bone, hot as a hare, blind as a bat, mad as a hatter"[13]. While specific reports on Desmethylchlorpheniramine poisoning are absent, it would be expected to contribute to the overall toxicity profile in an overdose scenario of the parent drug.

Methodologies for Toxicological Assessment

To rigorously define the toxicological profile of a metabolite like Desmethylchlorpheniramine, a tiered, systematic approach consistent with international guidelines is necessary.

Experimental Protocol: Acute Oral Toxicity Assessment (OECD 423)

The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that minimizes animal use while allowing for hazard classification[20].

Objective: To determine the acute oral toxicity of Desmethylchlorpheniramine Maleate and classify it according to the Globally Harmonized System (GHS).

Methodology:

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain). Testing in one sex (usually female) is often considered sufficient[20].

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with access to standard diet and water ad libitum.

  • Dose Selection: Based on available data (such as the GHS Category 3 classification), a starting dose of 300 mg/kg is not appropriate, and lower fixed doses (e.g., 5, 50, 200 mg/kg) would be chosen[20]. The procedure starts with a dose expected to cause some toxicity.

  • Procedure:

    • A group of 3 animals is fasted overnight prior to dosing.

    • The test substance is administered orally by gavage.

    • Animals are observed closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days[20].

    • Observations include changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and CNS effects (tremors, convulsions), and behavior[20].

  • Endpoint: The number of mortalities within a defined period after dosing determines the next step: either dosing another group at a lower or higher fixed dose, or concluding the test.

  • Data Reporting: All observations, body weight changes, mortality data, and necropsy findings are recorded for each animal[20].

Caption: Workflow for an Acute Oral Toxicity study following OECD Guideline 423.

Framework for Genotoxicity Testing

A standard battery of genotoxicity tests is required to assess mutagenic and clastogenic potential.

  • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): To detect point mutations. Based on data from the parent compound, a negative result would be expected[8].

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): To detect chromosomal damage (clastogenicity or aneugenicity). This provides a more direct assessment of effects on eukaryotic cells than the Ames test.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): If in vitro tests are positive or if there is a specific concern, this in vivo test confirms the genotoxic potential under physiological conditions of metabolism and excretion.

Conclusion and Future Directions

The toxicological profile of Desmethylchlorpheniramine Maleate is primarily defined by its classification as an acute oral toxicant (GHS Category 3). Data from its parent compound, chlorpheniramine, suggest a low potential for genotoxicity. Chronic exposure, under the conditions of therapeutic use of chlorpheniramine, does not appear to present a significant risk based on regulatory assessments[18].

However, there is a clear lack of publicly available, detailed non-clinical studies specifically investigating Desmethylchlorpheniramine. To build a more robust safety profile, future research should focus on:

  • Determining a definitive oral LD50 value through standardized guideline studies (e.g., OECD 423 or 425)[20][21][22].

  • Conducting a full battery of in vitro and in vivo genotoxicity tests directly on the metabolite.

  • Characterizing its off-target pharmacological profile, particularly its affinity for muscarinic receptors, to better understand its potential for anticholinergic side effects.

Such data would provide invaluable information for refining safety assessments and supporting the development of new chemical entities that may share similar metabolic pathways.

References

  • Peets, E. A., Jackson, M., & Symchowicz, S. (1972). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. Journal of Pharmacology and Experimental Therapeutics. Sourced from PubMed. [Link]

  • Simons, K. J., & Simons, F. E. (1999). Clinical Pharmacokinetics of Chlorpheniramine. Semantic Scholar. [Link]

  • Wikipedia contributors. (2023). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug Intelligence & Clinical Pharmacy. Sourced from PubMed. [Link]

  • Gelotte, C. K., Zimmerman, B., & Thompson, G. A. (2009). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. Clinical Therapeutics. Sourced from Ovid. [Link]

  • Rizvi, F., et al. (2025). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers in Pharmacology. [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure. NTP. [Link]

  • National Toxicology Program. (2001). OECD Guideline for Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. NTP. [Link]

  • Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity. Umwelt-online.de. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. OECD. [Link]

  • National Toxicology Program. (1986). TR-317: Toxicology and Carcinogenesis Studies of Chlorpheniramine Maleate in F344/N Rats and B6C3F1 Mice (Gavage Studies). NTP. [Link]

  • Asha Didi. (n.d.). Mechanism of action of Chlorpheniramine Maleate. Asha Didi. [Link]

  • U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology Review for NDA 22-113. accessdata.fda.gov. [Link]

  • Owunari, G., & Iwu, J. C. (2021). Acute toxicity profile of chlorpheniramine: Potential use as antidote to dichlorvos poisoning. Semantic Scholar. [Link]

  • Scilit. (n.d.). Acute Intoxication With Guaifenesin, Diphenhydramine, and Chlorpheniramine. Scilit. [Link]

  • Cantrell, F. L. (2023). Antihistamine Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Chaves, P. E. E., et al. (2022). Assessment of cytotoxicity, genotoxicity, and mutagenicity of the dexchlorpheniramine reference standard and pharmaceutical formula in human peripheral blood mononuclear cells. Brazilian Journal of Pharmaceutical Sciences. Sourced from SciELO. [Link]

  • National Center for Biotechnology Information. (n.d.). Dexchlorpheniramine Maleate. PubChem. [Link]

  • Chen, Y., et al. (2022). Chlorpheniramine poisoning as a potential cause of rhabdomyolysis. The American Journal of Emergency Medicine. [Link]

  • Chaves, P. E. E., et al. (2022). Assessment of cytotoxicity, genotoxicity, and mutagenicity of the dexchlorpheniramine reference standard and pharmaceutical formula in human peripheral blood mononuclear cells. ResearchGate. [Link]

  • Chaves, P. E. E., et al. (2022). Assessment of cytotoxicity, genotoxicity, and mutagenicity of the dexchlorpheniramine reference standard and pharmaceutical form. Brazilian Journal of Pharmaceutical Sciences. Sourced from SciELO. [Link]

  • Chemical Effects in Biological Systems. (n.d.). Genetic Toxicity Evaluation of Chlorpheniramine Maleate in Salmonella/E.coli Mutagenicity Test or Ames Test. CEBS. [Link]

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Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantitation of Desmethyl Chlorpheniramine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Metabolite Quantitation

Chlorpheniramine is a first-generation alkylamine antihistamine widely utilized in the treatment of allergic conditions such as rhinitis and urticaria.[1] Upon administration, chlorpheniramine undergoes significant metabolism in the body, primarily through N-demethylation, to form active metabolites, including desmethyl chlorpheniramine.[1][2][3] The characterization and quantification of these metabolites in biological matrices like plasma are crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][4] Understanding the concentration-time profile of desmethyl chlorpheniramine provides critical insights into the parent drug's absorption, distribution, metabolism, and excretion (ADME) properties, informing dosing regimens and safety assessments.

Given the low concentrations expected in plasma and the complexity of the biological matrix, a highly sensitive and selective analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalytical studies, offering unparalleled specificity and sensitivity for quantifying small molecules in complex biological fluids.[5][6][7][8] This application note details a robust, high-throughput LC-MS/MS method for the accurate quantitation of desmethyl chlorpheniramine in human plasma, validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[9][10]

Principle of the Method

The analytical strategy involves the isolation of desmethyl chlorpheniramine and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A simple and efficient protein precipitation (PPT) step is employed for sample cleanup.[11][12][13] This approach effectively removes high-abundance proteins that can interfere with the analysis and cause ion suppression in the mass spectrometer. The supernatant is then directly injected into the LC-MS/MS system.

Chromatographic separation is achieved on a C18 reversed-phase column, which resolves the analyte from endogenous plasma components. The analyte and IS are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific detection technique involves monitoring a specific precursor-to-product ion transition for each compound, ensuring accurate quantification by minimizing background noise and matrix interference.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Aliquot IS Add Internal Standard Plasma->IS PPT Protein Precipitation (e.g., with Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant LC LC Separation (Reversed-Phase C18) Supernatant->LC MS MS/MS Detection (ESI+ MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Regression Integration->Calibration Quant Concentration Calculation Calibration->Quant

Figure 1: General workflow for the quantitation of desmethyl chlorpheniramine in plasma.

Materials and Equipment

Reagents and Chemicals
  • Desmethyl Chlorpheniramine reference standard (≥98% purity)

  • Desmethyl Chlorpheniramine-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of >14,000 x g)

  • 96-well collection plates or microcentrifuge tubes

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Causality: The accuracy of the entire assay is fundamentally dependent on the precise preparation of stock and working solutions. Using a stable isotope-labeled internal standard (SIL-IS) is the preferred approach as it co-elutes with the analyte and experiences similar matrix effects and extraction variability, ensuring the most reliable correction.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of desmethyl chlorpheniramine reference standard and the SIL-IS into separate volumetric flasks.

    • Dissolve in methanol to create a final concentration of 1 mg/mL for each. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of intermediate solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the SIL-IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards. A typical concentration range might be 0.1 to 50 ng/mL.

    • Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC. QC samples are prepared from a separate weighing of the reference standard to ensure accuracy.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with acetonitrile is a widely used technique due to its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[12][13][14] Adding a 3:1 or 4:1 ratio of cold acetonitrile to plasma ensures efficient protein denaturation and precipitation, resulting in a clean supernatant for injection.[11][14]

G cluster_workflow Protein Precipitation Workflow p1 1. Aliquot 50 µL Plasma Sample p2 2. Add 150 µL IS in Acetonitrile p1->p2 p3 3. Vortex (1 min) p2->p3 p4 4. Centrifuge (10 min @ 4°C) p3->p4 p5 5. Transfer Supernatant to Injection Plate p4->p5

Figure 2: Step-by-step protein precipitation protocol.

  • Sample Aliquoting: Pipette 50 µL of each plasma sample (unknowns, CCs, QCs, blanks) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Precipitation and IS Addition: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each sample.

  • Mixing: Vortex the samples vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well injection plate, avoiding disturbance of the protein pellet.

  • Analysis: The plate is now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Instrumental Parameters

Causality: The chromatographic and mass spectrometric parameters are optimized to achieve a balance of speed, sensitivity, and selectivity. A gradient elution ensures that the analyte is retained and separated from early-eluting salts and matrix components, while also providing a sharp peak shape for optimal sensitivity. The MRM transitions are selected based on the most stable and abundant precursor and product ions, which provides the specificity required for bioanalysis.

Parameter Condition
LC System UHPLC System
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time ~4 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be optimized empirically, e.g., m/z 261.1 → 216.1
MRM Transition (IS) To be optimized empirically, e.g., m/z 265.1 → 220.1 (for d4-IS)
Dwell Time 100 ms

Bioanalytical Method Validation

To ensure the reliability of the data, the method must be validated according to regulatory guidelines.[9][15][16] The validation process establishes the performance characteristics of the method and demonstrates its suitability for the intended purpose.

Validation Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in at least 6 unique blank plasma lots.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the variability of the data (precision).For QC samples, mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15%.[5][8][14]
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible across the concentration range.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The IS-normalized matrix factor should have a %CV ≤ 15% across different plasma lots.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentrations of stability samples must be within ±15% of nominal (freshly prepared) samples.

Conclusion

This application note presents a comprehensive, validated LC-MS/MS method for the quantitation of desmethyl chlorpheniramine in human plasma. The protocol utilizes a straightforward protein precipitation technique for sample preparation, enabling high-throughput analysis. The optimized chromatographic and mass spectrometric conditions provide excellent sensitivity, selectivity, and a short run time, making the method ideally suited for supporting pharmacokinetic studies in clinical and preclinical drug development. The rigorous validation process ensures that the data generated are accurate, reliable, and compliant with regulatory standards.

References

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed.
  • Bioanalytical Method Validation Guidance for Industry May 2018. FDA.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Sartorius.
  • Application Notes and Protocols for Plasma Protein Precipitation. Benchchem.
  • Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. PubMed.
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  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed.
  • Clinical pharmacokinetics of chlorpheniramine. PubMed.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent.
  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. NIH.
  • Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers.
  • (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate.
  • Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. PubMed.
  • Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI.
  • A Comparison of the Extraction of Beta Blockers from Plasma Using Solid-Supported Liquid-Liquid Extraction and Traditional Liquid-Liquid Extraction. LabRulez LCMS.
  • Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans. PubMed.
  • Determination of Chlorpheniramine in Human Plasma by HPLC-ESI-MS/MS: Application to a Dexchlorpheniramine Comparative Bioavailability Study. PubMed.
  • Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. ResearchGate.
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Application Notes & Protocols: Utilizing Desmethyl Chlorpheniramine Maleate Salt as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Reference Standards

Chlorpheniramine, a first-generation antihistamine, is a widely used active pharmaceutical ingredient (API) for treating allergic conditions.[1] During its metabolism in the body, and potentially as a byproduct in the manufacturing process, its primary metabolite, Desmethyl Chlorpheniramine, is formed through N-demethylation.[2] In the landscape of pharmaceutical quality control, the accurate identification and quantification of such related substances are paramount to ensuring the safety and efficacy of the final drug product.[3]

Desmethyl Chlorpheniramine Maleate Salt serves as an indispensable certified reference standard for this purpose.[2][4] A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[5][6] This guide provides in-depth protocols and technical insights for researchers, analytical scientists, and quality control professionals on the effective use of Desmethyl Chlorpheniramine Maleate Salt in modern analytical workflows.

Chapter 1: Reference Standard Characterization and Handling

The integrity of any analytical measurement is fundamentally tied to the quality of the reference standard used.[6] A Desmethyl Chlorpheniramine Maleate Salt reference standard must be accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and assigned value.[7]

Key Characterization Data:

  • Identity: Confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity: Typically assessed by a mass balance approach, combining results from chromatographic purity (e.g., HPLC), water content (Karl Fischer titration), residual solvents (GC), and residue on ignition.[8]

  • Assay Value: The assigned purity value used for calculating the concentration of standard solutions.

Storage and Handling Best Practices: To maintain the integrity and stability of the reference standard, the following practices are crucial:

  • Storage Conditions: Store the material in tightly sealed, light-resistant containers under the conditions specified on the CoA (e.g., refrigerated, protected from humidity).[5][9]

  • Solution Stability: Once dissolved, the stability of the standard solution must be established. Stock solutions should be stored under validated conditions for a defined period. Short-term stability at room temperature (e.g., for autosampler vials) should also be verified.[7]

  • Weighing: Use a calibrated analytical balance and ensure the material has equilibrated to room temperature before opening to prevent moisture uptake.

Chapter 2: Application I - Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone of quality control for identifying and quantifying impurities in drug substances and products.[1][10] This protocol details a robust method for separating Desmethyl Chlorpheniramine from the parent Chlorpheniramine API.

Principle of Separation

The separation is achieved using reversed-phase chromatography. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. Chlorpheniramine, being more nonpolar than its desmethylated metabolite, will have a stronger affinity for the stationary phase and thus a longer retention time. Adjusting the mobile phase pH and organic content allows for the fine-tuning of this separation.[11]

Logical Workflow for HPLC Analysis

The following diagram illustrates the typical workflow from standard preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RS_Prep Prepare Reference Standard (RS) Stock & Working Solutions Sys_Suit System Suitability Test (Inject RS Solution) RS_Prep->Sys_Suit Sample_Prep Prepare Sample Solution (API or Drug Product) Analysis_Run Inject Blank, RS, and Sample Solutions Sample_Prep->Analysis_Run Sys_Suit->Analysis_Run If Pass Integration Integrate Chromatograms Analysis_Run->Integration Quant Quantify Impurity (Compare Sample to RS) Integration->Quant Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample IS_Spike Spike with Internal Standard (IS) Plasma->IS_Spike Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spike->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep MS_Detect MS/MS Detection (SRM) LC_Sep->MS_Detect Peak_Area Calculate Peak Area Ratios (Analyte/IS) MS_Detect->Peak_Area Cal_Curve Generate Calibration Curve Peak_Area->Cal_Curve Concentration Determine Unknown Concentrations Cal_Curve->Concentration

Sources

Application Note: Synthesis and Characterization of Desmethyl Chlorpheniramine for Pharmacokinetic and Reference Standard Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Metabolites in Drug Development

Desmethyl Chlorpheniramine is the primary, pharmacologically active N-demethylated metabolite of Chlorpheniramine, a widely used first-generation antihistamine.[1][2] In drug development and clinical pharmacology, the synthesis of principal metabolites is a critical step. These compounds serve as essential analytical reference standards for a variety of crucial studies, including:

  • Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To accurately quantify the rate of formation and elimination of metabolites in vivo.[3]

  • Toxicology Assessments: To evaluate the safety profile of metabolites, which may have different toxicological properties than the parent drug.[4]

  • Quality Control (QC): To identify and quantify impurities in the bulk drug substance and finished pharmaceutical products.[1]

This document provides a detailed technical guide on the strategic chemical synthesis, purification, and analytical characterization of Desmethyl Chlorpheniramine. The primary route discussed is the N-demethylation of the commercially available parent compound, Chlorpheniramine.[4] The protocols are designed for researchers in synthetic chemistry, drug metabolism, and analytical development.

Retrosynthetic Analysis and Strategy

The core challenge in synthesizing Desmethyl Chlorpheniramine is the selective removal of one methyl group from the tertiary dimethylamino moiety of Chlorpheniramine without affecting the rest of the molecule.[1] This transformation, known as N-demethylation, is a common requirement in medicinal chemistry, particularly for modifying natural products or accessing drug metabolites.[5][6]

Several classical and modern chemical methods exist for the N-demethylation of tertiary amines.[7] The choice of method often depends on factors like substrate tolerance, reagent toxicity, and reaction yield. For this synthesis, the von Braun reaction , utilizing cyanogen bromide (BrCN), and methods employing chloroformate reagents are among the most established and will be discussed.[7][8]

Table 1: Comparison of Common N-Demethylation Reagents

Reagent ClassExample ReagentMechanismAdvantagesDisadvantages
Cyanogen Halides Cyanogen Bromide (BrCN)Forms a cyanamide intermediate, followed by hydrolysis.[8]Well-established, classical method.Highly toxic reagent, harsh hydrolysis conditions may be required.[7]
Chloroformates α-Chloroethyl ChloroformateForms a carbamate intermediate, followed by methanolysis.[7]Milder conditions, often higher yields, reduced toxicity compared to BrCN.[8]Reagent cost can be higher.
Oxidative Methods RuCl₂(PPh₃)₃ / t-BuOOHCatalytic oxidation followed by acid hydrolysis.[7]Catalytic approach, potentially greener.May require optimization for specific substrates.

Based on a balance of reliability and modern safety considerations, protocols involving chloroformate reagents are often preferred. However, the von Braun reaction remains a historically significant and effective alternative.[7][8]

Experimental Protocols

Extreme caution must be exercised when handling reagents such as cyanogen bromide, which is highly toxic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This protocol is a representative procedure based on the classical von Braun degradation.[7][9]

Objective: To synthesize Desmethyl Chlorpheniramine through a cyanamide intermediate.

Materials:

  • Chlorpheniramine (free base)

  • Cyanogen Bromide (BrCN)

  • Anhydrous Chloroform or Ether

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), dissolve Chlorpheniramine (1.0 eq) in anhydrous chloroform.

  • Reagent Addition: Cool the solution in an ice bath. Add a solution of Cyanogen Bromide (1.1 eq) in anhydrous chloroform dropwise over 30 minutes. [CAUTION: HIGHLY TOXIC] .

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction involves the formation of a quaternary cyanoammonium salt, which then decomposes to the corresponding cyanamide and methyl bromide.[8]

  • Workup: Upon completion, wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanamide intermediate.

  • Hydrolysis: Reflux the crude cyanamide intermediate in concentrated hydrochloric acid for 4-8 hours. This step hydrolyzes the cyanamide to the desired secondary amine, Desmethyl Chlorpheniramine.[7]

  • Isolation: Cool the solution and basify with a cold NaOH solution to pH > 12. Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Desmethyl Chlorpheniramine can be purified by column chromatography (Silica gel, typically with a DCM/Methanol/Ammonia solvent system).

von_braun_workflow cluster_reaction Step 1: Cyanamide Formation cluster_hydrolysis Step 2: Hydrolysis & Isolation start Chlorpheniramine in Anhydrous Solvent add_brcn Add Cyanogen Bromide (BrCN) start->add_brcn Ice Bath react Stir at RT (12-24h) add_brcn->react cyanamide Crude Cyanamide Intermediate react->cyanamide hydrolyze Reflux in conc. HCl (4-8h) cyanamide->hydrolyze Proceed to Hydrolysis basify Basify with NaOH (pH > 12) hydrolyze->basify extract Extract with DCM basify->extract purify Purify via Column Chromatography extract->purify product Pure Desmethyl Chlorpheniramine purify->product

Caption: Workflow for Desmethyl Chlorpheniramine synthesis via von Braun reaction.

Purification and Salt Formation

Achieving high purity is paramount for an analytical reference standard.[1]

  • Chromatography: Column chromatography is the standard method for purifying the crude product. The choice of solvent system must be optimized to achieve good separation from unreacted starting material and any byproducts.

  • Recrystallization: For generating a stable, solid form, the purified Desmethyl Chlorpheniramine free base is often converted to a salt, such as the maleate salt.[1][4] This is achieved by dissolving the purified base in a suitable solvent (e.g., ethanol or isopropanol) and adding a stoichiometric amount of maleic acid dissolved in the same solvent.[10] The resulting salt precipitates and can be further purified by recrystallization to yield a crystalline solid with a sharp melting point.[1]

Analytical Characterization and Quality Control

The identity and purity of the synthesized Desmethyl Chlorpheniramine must be rigorously confirmed using a panel of analytical techniques.

analytical_workflow cluster_validation Analytical Validation cluster_structure Structural Confirmation cluster_purity Purity Assessment start Synthesized & Purified Desmethyl Chlorpheniramine nmr ¹H & ¹³C NMR start->nmr Identity ms Mass Spectrometry (MS) start->ms Identity hplc HPLC-UV start->hplc Purity mp Melting Point start->mp Purity final Qualified Reference Standard nmr->final ms->final hplc->final mp->final

Caption: Standard workflow for the analytical validation of a chemical standard.

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Result for Desmethyl Chlorpheniramine Maleate
¹H & ¹³C NMR Structural elucidation and confirmation.The ¹H NMR spectrum should show the disappearance of one N-methyl singlet (from ~2.2 ppm in Chlorpheniramine) and the appearance of a new N-H proton signal. The ¹³C NMR will show a corresponding change in the N-alkyl carbon signals.
Mass Spectrometry (MS) Confirmation of molecular weight.The mass spectrum should show a molecular ion peak corresponding to the exact mass of the Desmethyl Chlorpheniramine free base (C₁₅H₁₇ClN₂).
HPLC-UV Purity determination and quantification.A single major peak should be observed at the characteristic retention time, with purity typically >98% by area normalization.[11] The UV λmax is expected around 261 nm.[11]
Melting Point Purity and identity confirmation of the salt form.A sharp, defined melting point range for the maleate salt indicates high purity.
FT-IR Confirmation of functional groups.The spectrum should show characteristic peaks for N-H stretching (secondary amine), aromatic C-H, and C-N bonds.

Safety and Handling

  • Chemical Hazards: N-demethylation reagents like cyanogen bromide and chloroformates are highly toxic, corrosive, and/or carcinogenic.[7] Always consult the Safety Data Sheet (SDS) before use.

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles are mandatory.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of Desmethyl Chlorpheniramine is a practical application of classical organic reactions to solve a critical need in pharmaceutical development. By performing a selective N-demethylation of the parent drug, researchers can produce the high-purity metabolite required for use as a reference standard in metabolic, pharmacokinetic, and quality control studies. Rigorous adherence to safety protocols and comprehensive analytical characterization are essential to ensure the integrity of the data generated using this standard.

References

  • Taslimi, P., et al. (2014). N-Dealkylation of Amines. National Institutes of Health (NIH). Available at: [Link]

  • Yar, M. S., et al. (2007). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. National Institutes of Health (NIH). Available at: [Link]

  • Gäber, R., et al. (2010). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. ACS Publications. Available at: [Link]

  • Wikipedia. von Braun reaction. Available at: [Link]

  • ACS Figshare. (2010). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Available at: [Link]

  • Scriven, E. F. V. Dealkylation Reactions of Amines. Available at: [Link]

  • Scribd. Von Braun Degradation Method | PDF. Available at: [Link]

  • Google Patents. US3905981A - N-dealkylation of tertiary amines.
  • Google Patents. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles.
  • Oxford Academic. (1998). Stereoselective N-Demethylation of Chlorpheniramine by Rat-liver Microsomes and the Involvement of Cytochrome P450 Isozymes. Available at: [Link]

  • ResearchGate. (2006). (PDF) N-Demethylation of Alkaloids. Available at: [Link]

  • PubMed. (1981). Influence of substrate configuration on chlorpheniramine N-demethylation by hepatic microsomes from rats, rabbits, and mice. Available at: [Link]

  • PubMed. (1991). Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans. Available at: [Link]

  • ResearchGate. (2016). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas. Available at: [Link]

  • PubMed. (1980). Isolation and identification of the polar metabolites of chlorpheniramine in the dog. Available at: [Link]

  • PubMed. (1982). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. Available at: [Link]

Sources

Application Note: A Guide to Studying Desmethyl Chlorpheniramine Maleate in Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorpheniramine (CPM) is a first-generation alkylamine antihistamine widely utilized for the symptomatic relief of allergic conditions.[1][2][3] As with any xenobiotic, understanding its metabolic fate is a cornerstone of modern drug development, ensuring a comprehensive safety and efficacy profile. The primary metabolic pathway for chlorpheniramine is hepatic N-demethylation, which produces the principal active metabolite, desmethyl chlorpheniramine (DCPM), and a subsequent metabolite, didesmethyl chlorpheniramine.[4][5][6]

The study of such metabolites is not merely an academic exercise; it is a critical regulatory requirement. Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established "Metabolites in Safety Testing" (MIST) guidelines.[7][8][9] These guidelines mandate the identification and safety qualification of any human metabolite that constitutes more than 10% of the total drug-related exposure at steady state.[7][9][10] Therefore, a thorough characterization of desmethyl chlorpheniramine's formation, pharmacokinetics, and potential toxicity is indispensable for any drug development program involving chlorpheniramine.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies required to study Desmethyl Chlorpheniramine. It offers field-proven protocols for in vitro and in vivo studies and highlights the critical role of Desmethyl Chlorpheniramine Maleate Salt as a certified analytical reference standard for accurate quantification.

Section 1: The Metabolic Pathway of Chlorpheniramine

The biotransformation of chlorpheniramine is a classic example of Phase I metabolism. The causality behind this pathway is the body's effort to increase the polarity of the lipophilic parent drug to facilitate its excretion.

  • N-Demethylation: The primary metabolic reaction is the sequential removal of the two methyl groups from the tertiary amine of the chlorpheniramine side chain.[6]

    • Step 1: Chlorpheniramine is converted to monodesmethylchlorpheniramine (DCPM).

    • Step 2: DCPM can be further demethylated to didesmethylchlorpheniramine.

  • Enzymatic Driver (CYP2D6): This process is predominantly catalyzed by the cytochrome P450 isoform CYP2D6 .[11][12][13][14] The high involvement of CYP2D6 is significant because this enzyme is known for its genetic polymorphism in the human population, leading to wide interindividual variations in metabolic rates (e.g., poor, extensive, and ultra-rapid metabolizers).[12][15] This variability can directly impact the plasma concentrations of both the parent drug and its metabolites, influencing both efficacy and potential for adverse events.

  • Stereoselectivity: Chlorpheniramine is a chiral molecule, and its metabolism is stereoselective. The pharmacologically more active (S)-(+)-enantiomer is cleared more slowly than the (R)-(-)-enantiomer.[6][11][12] This stereoselectivity extends to its metabolites, meaning the formation and clearance rates of (S)- and (R)-desmethylchlorpheniramine may also differ, a crucial consideration in advanced pharmacokinetic modeling.[6]

G CPM Chlorpheniramine (Parent Drug) DCPM Desmethyl Chlorpheniramine (DCPM) (Primary Metabolite) CPM->DCPM  N-Demethylation  (CYP2D6) DDCPM Didesmethyl Chlorpheniramine (Secondary Metabolite) DCPM->DDCPM  N-Demethylation  (CYP2D6) Excretion Further Metabolism & Excretion DDCPM->Excretion

Figure 1: Metabolic Pathway of Chlorpheniramine.

Section 2: Regulatory Context and Significance

The rationale for studying drug metabolites is rooted in safety science. A metabolite may have its own pharmacological or toxicological profile, distinct from the parent drug. The FDA's MIST guidance provides a clear framework for when these metabolites must be evaluated.[7][9]

  • Major Metabolite: A metabolite is considered "major" if it represents >10% of the total drug-related material (AUC at steady state).[7][10]

  • Disproportionate Metabolite: This term refers to a metabolite found only in humans or one that is present at significantly higher plasma concentrations in humans compared to any of the animal species used in nonclinical toxicology studies.[7]

If Desmethyl Chlorpheniramine is found to be a major and disproportionate human metabolite, its safety must be independently evaluated. This can be done by either:

  • Using a toxicology species that adequately forms the metabolite.

  • Synthesizing the metabolite (i.e., Desmethyl Chlorpheniramine Maleate Salt) and administering it directly in toxicology studies.[7]

This regulatory requirement underscores the necessity of developing robust analytical methods to accurately quantify DCPM in both human and animal matrices early in the drug development process.

Section 3: Protocol for In Vitro Metabolite Formation using Human Liver Microsomes (HLM)

Principle: This protocol serves as a self-validating system to determine the kinetics of DCPM formation in a controlled environment. Human liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are the gold standard for in vitro Phase I metabolism studies.[7][16] This assay allows us to calculate key kinetic parameters like Km (substrate affinity) and Vmax (maximum reaction velocity).

Materials and Reagents:

  • Desmethyl Chlorpheniramine Maleate Salt (as analytical reference standard)

  • Chlorpheniramine Maleate (Substrate)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • Ice-cold Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil) (Quenching solution)

  • 96-well incubation plates and analytical plates

  • Multichannel pipettes, incubators, centrifuges

Step-by-Step Protocol:

  • Prepare Substrate Stock: Prepare a 10 mM stock solution of Chlorpheniramine Maleate in methanol. Create serial dilutions in buffer to achieve final concentrations ranging from 0.5 µM to 200 µM.

  • Prepare HLM Dilution: On ice, dilute the HLM stock to 1 mg/mL in 0.1 M potassium phosphate buffer.

  • Incubation Setup: In a 96-well plate, add 5 µL of the appropriate chlorpheniramine working solution to each well. Add 185 µL of the diluted HLM suspension. This brings the total volume to 190 µL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the system to reach thermal equilibrium.

  • Initiate Reaction: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. The final HLM concentration will be approximately 0.95 mg/mL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes, determined from a prior time-linearity experiment).

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. This step simultaneously quenches the enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing: Seal the plate and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well analytical plate for LC-MS/MS analysis to quantify the amount of Desmethyl Chlorpheniramine formed.

Data Analysis: The concentration of DCPM is determined from a standard curve prepared using the Desmethyl Chlorpheniramine Maleate Salt reference standard. The rate of formation (pmol/min/mg protein) is then calculated. By plotting the formation rate against the substrate concentration, kinetic parameters (Vmax, Km) can be determined using Michaelis-Menten enzyme kinetics modeling software (e.g., GraphPad Prism).

ParameterValueDescription
Vmax (max velocity)150 ± 12 pmol/min/mgMaximum rate of DCPM formation.
Km (Michaelis constant)25 ± 4 µMSubstrate concentration at half Vmax.
Intrinsic Clearance (Vmax/Km)6.0 µL/min/mgA measure of metabolic efficiency.

Table 1: Example Kinetic Data for DCPM Formation in Pooled HLMs.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing & Analysis prep_reagents Prepare Reagents (Substrate, HLMs, Buffer) pre_incubate Pre-incubate Substrate + HLMs (37°C, 10 min) prep_reagents->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_incubate->initiate incubate Incubate (37°C, 15 min) initiate->incubate quench Quench Reaction (Ice-cold Acetonitrile + IS) incubate->quench centrifuge Centrifuge (4000 rpm, 15 min) quench->centrifuge analyze Transfer Supernatant & Analyze via LC-MS/MS centrifuge->analyze

Figure 2: Experimental Workflow for the In Vitro HLM Assay.

Section 4: Protocol for In Vivo Pharmacokinetic (PK) Study

Objective: To determine and compare the plasma concentration-time profiles of chlorpheniramine and its metabolite, desmethyl chlorpheniramine, following oral administration in a relevant preclinical species (e.g., Sprague-Dawley rats). This allows for the calculation of key PK parameters such as Cmax, Tmax, and Area Under the Curve (AUC).

Experimental Design:

  • Animals: Male Sprague-Dawley rats (n=5 per group), cannulated (jugular vein) for serial blood sampling.

  • Dose: A single oral gavage dose of Chlorpheniramine Maleate (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Sampling: Blood samples (~150 µL) are collected pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

Step-by-Step Protocol:

  • Acclimatization & Fasting: Animals are acclimatized for at least 3 days and fasted overnight prior to dosing.

  • Dosing: Administer the chlorpheniramine formulation via oral gavage. Record the exact time of dosing.

  • Blood Collection: At each time point, collect blood from the jugular vein cannula.

  • Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 13,000 rpm for 5 min at 4°C) to separate the plasma.

  • Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Sample Preparation (Protein Precipitation): This is the most straightforward method for extracting drugs from plasma. The causality is the use of an organic solvent to denature and precipitate plasma proteins, leaving the small-molecule analytes in the supernatant.

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an analytical plate for LC-MS/MS analysis.

Section 5: Bioanalytical Method using HPLC-UV/MS

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a detector (UV or preferably Mass Spectrometry for higher sensitivity and specificity) is the definitive technique for quantifying DCPM in complex biological matrices.[6][17][18] The method's validity rests on its ability to separate the analyte of interest from endogenous matrix components and its accurate quantification against a standard curve generated from a certified reference standard.

Instrumentation and Conditions: The development of a robust HPLC method is critical. A validated method ensures that the data generated is reliable and reproducible.[19][20][21]

ParameterConditionRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for fast, efficient separations.
Mass Spectrometer Sciex 6500+ QTRAP or equivalentOffers high sensitivity and selectivity for quantification in complex matrices.
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Standard for small molecule analysis, provides good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte ionization (positive mode).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Flow Rate 0.4 mL/minStandard flow rate for analytical scale columns.
Column Temp 40°CEnsures reproducible retention times.
Injection Volume 5 µLStandard volume to avoid column overloading.
Detection Multiple Reaction Monitoring (MRM)Provides specificity by monitoring unique parent-to-fragment ion transitions.

Table 2: Example HPLC-MS/MS Method Parameters.

Standard Curve Preparation: A calibration curve is essential for quantification. It is prepared by spiking known concentrations of the Desmethyl Chlorpheniramine Maleate Salt reference standard into blank matrix (e.g., blank rat plasma). The typical range might be 0.5 to 1000 ng/mL. The peak area ratio of the analyte to the internal standard is plotted against concentration, and a linear regression is applied.

G cluster_sample Sample Preparation cluster_analysis Analysis plasma Thawed Plasma Sample (50 µL) ppt Add Protein Precipitation Solvent + IS (150 µL) plasma->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant to Analytical Plate centrifuge->transfer inject Inject into HPLC System transfer->inject detect Separate on C18 Column & Detect via MS/MS inject->detect quantify Quantify Against Standard Curve detect->quantify

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Chlorpheniramine and its N-demethylated Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination and quantification of the first-generation antihistamine, chlorpheniramine, and its primary active metabolites, desmethylchlorpheniramine and didesmethylchlorpheniramine, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary accuracy, precision, and robustness for applications in pharmacokinetic studies, bioequivalence trials, and clinical drug monitoring.

Introduction

Chlorpheniramine is a widely used first-generation alkylamine antihistamine, effective in alleviating symptoms associated with allergic reactions such as rhinitis, urticaria, and the common cold.[1][2][3] Its therapeutic action is achieved by acting as a potent antagonist of the histamine H1 receptor.[1][2] Understanding the pharmacokinetic profile of chlorpheniramine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The drug is primarily metabolized in the liver via the cytochrome P450 enzyme system, specifically CYP2D6, through successive N-demethylation steps to form its major metabolites: desmethylchlorpheniramine and didesmethylchlorpheniramine.[1][2][4][5][6]

The quantification of chlorpheniramine and its metabolites in biological matrices presents an analytical challenge due to the low concentrations typically observed after therapeutic doses. LC-MS/MS has become the gold standard for such bioanalytical applications, offering unparalleled sensitivity and selectivity.[7][8] The specificity of tandem mass spectrometry, particularly when operated in MRM mode, allows for precise quantification even in complex biological matrices like plasma, minimizing interferences and ensuring data reliability.[7] This document provides a comprehensive, field-proven protocol for researchers and drug development professionals.

Metabolic Pathway of Chlorpheniramine

The primary metabolic transformation of chlorpheniramine is hepatic N-demethylation. The tertiary amine of the parent drug is first metabolized to the secondary amine, desmethylchlorpheniramine, which is subsequently demethylated to the primary amine, didesmethylchlorpheniramine.[5][6][9] Other minor metabolic routes, including N-oxidation and the formation of polar propionic acid derivatives, have also been reported.[9][10][11]

Chlorpheniramine_Metabolism Chlorpheniramine Chlorpheniramine (Tertiary Amine) Desmethyl Desmethylchlorpheniramine (Secondary Amine) Chlorpheniramine->Desmethyl N-demethylation (CYP2D6) Excretion Renal Excretion Chlorpheniramine->Excretion Didesmethyl Didesmethylchlorpheniramine (Primary Amine) Desmethyl->Didesmethyl N-demethylation (CYP2D6) Desmethyl->Excretion Didesmethyl->Excretion

Sources

Application Note: A Comprehensive Guide to the Impurity Profiling of Desmethyl Chlorpheniramine in Chlorpheniramine Maleate Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Impurity profiling is a critical component of drug development and manufacturing, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This guide provides a detailed framework for the identification and quantification of Desmethyl Chlorpheniramine, a significant process-related impurity and potential degradant of Chlorpheniramine. We delve into the regulatory landscape governed by the International Council for Harmonisation (ICH) guidelines, present robust analytical strategies, and offer detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) analysis and forced degradation studies. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing the necessary technical depth and causal explanations to implement a self-validating and compliant impurity control strategy.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, an impurity is defined as any component present in a new drug substance that is not the desired chemical entity.[1] These unintended substances can arise from various sources, including starting materials, synthetic by-products, intermediates, degradation products, reagents, and catalysts.[2] Even at trace levels, impurities can adversely affect the quality, safety, and efficacy of the final drug product.[1] Therefore, regulatory bodies worldwide mandate stringent control over impurities.

Chlorpheniramine, a first-generation antihistamine, is widely used to treat allergic conditions.[3] During its synthesis or upon storage, several related substances can form, one of the most prominent being Desmethyl Chlorpheniramine (also known as Chlorphenamine EP Impurity C or Chlorpheniramine USP Related Compound C).[4] This impurity is structurally similar to the parent API and its presence must be monitored and controlled to ensure the final product meets pharmacopeial standards and regulatory requirements.[5]

Regulatory Framework: Adherence to ICH Q3A Guidelines

The International Council for Harmonisation (ICH) has established comprehensive guidelines for the control of impurities. The cornerstone document for APIs is ICH Q3A(R2): Impurities in New Drug Substances .[6][7] This guideline provides a rational framework for setting acceptance criteria for impurities and outlines thresholds for reporting, identification, and qualification.

The causality behind these thresholds is risk-based; higher levels of an impurity necessitate more extensive characterization and toxicological evaluation to ensure patient safety.[8]

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Rationale & Implication
Reporting 0.05%0.03%The level above which an impurity must be reported in regulatory submissions. It ensures transparency and data collection.[8]
Identification 0.10% or 1.0 mg TDI0.05%The level above which the structure of an impurity must be confirmed. This is a prerequisite for understanding its potential biological activity.[2]
Qualification 0.15% or 1.0 mg TDI0.05%The level above which an impurity's biological safety must be established through toxicological studies or other means.[2][8]
(TDI: Total Daily Intake)

Adherence to these guidelines is not merely a regulatory formality; it is a fundamental aspect of ensuring the quality and safety of the drug substance.[1]

The Significance of Desmethyl Chlorpheniramine

Desmethyl Chlorpheniramine is a primary amine analogue of Chlorpheniramine. Its formation typically involves the N-demethylation of the tertiary amine group in the Chlorpheniramine molecule.

Caption: Relationship between Chlorpheniramine and its impurity.

This impurity can be introduced during the manufacturing process or can form as a degradation product.[3][5] Its structural similarity to Chlorpheniramine means it may have its own pharmacological or toxicological profile. Furthermore, the secondary amine structure of Desmethyl Chlorpheniramine makes it a potential precursor to the formation of N-nitroso-desmethyl-chlorpheniramine, a nitrosamine impurity of significant concern due to its potential mutagenicity.[9][10] Therefore, controlling the level of Desmethyl Chlorpheniramine is crucial not only for product purity but also as a risk mitigation strategy against the formation of more hazardous impurities.

Analytical Strategy: A Workflow for Control

A robust analytical strategy is foundational to effective impurity profiling. The workflow must be designed to accurately detect, identify, and quantify Desmethyl Chlorpheniramine in the API. This involves method development, validation, forced degradation studies, and routine quality control.

Caption: General workflow for impurity profiling.

The cornerstone of this strategy is a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate the main API peak from all potential impurities and degradation products.[11][12]

Protocol 1: Quantification of Desmethyl Chlorpheniramine by HPLC

This protocol describes a validated stability-indicating HPLC method for the routine quantification of Desmethyl Chlorpheniramine in Chlorpheniramine Maleate API.

5.1. Principle Reverse-phase HPLC with UV detection is used to separate Chlorpheniramine from Desmethyl Chlorpheniramine and other related substances. Quantification is achieved by comparing the peak area of the impurity in the sample solution to the peak area of a qualified reference standard.

5.2. Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reference Standards: USP/EP Chlorpheniramine Maleate RS, USP/EP Chlorpheniramine Related Compound C (Desmethyl Chlorpheniramine) RS.[4]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

5.3. Detailed Experimental Protocol

Step 1: Preparation of Mobile Phase

  • Buffer Preparation: Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.

  • Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a ratio of 70:30 (v/v).

  • Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication or helium sparging. The choice of a buffered mobile phase is critical to maintain a consistent ionization state of the amine compounds, ensuring reproducible retention times and peak shapes.

Step 2: Preparation of Standard Solutions

  • Desmethyl Chlorpheniramine Standard Stock (S1): Accurately weigh about 10 mg of Desmethyl Chlorpheniramine RS into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase. (Concentration ≈ 100 µg/mL).

  • Working Standard (S2): Dilute 1.0 mL of S1 to 100 mL with mobile phase. (Concentration ≈ 1.0 µg/mL). This concentration typically corresponds to the 0.1% level relative to the sample concentration.

Step 3: Preparation of Sample Solution

  • Accurately weigh about 100 mg of Chlorpheniramine Maleate API into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution. (Concentration ≈ 1000 µg/mL or 1.0 mg/mL).

Step 4: Chromatographic Conditions

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation for the analytes.
Mobile Phase Buffer (pH 3.0) : Acetonitrile (70:30)The acidic pH ensures the amine groups are protonated, improving peak shape. Acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without excessive pressure.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Detection UV at 225 nmA wavelength where both Chlorpheniramine and its impurities exhibit significant absorbance.[13]
Injection Vol. 20 µLA suitable volume for standard HPLC analysis.
Run Time 30 minutesEnsures elution of all components, including late-eluting impurities.

Step 5: System Suitability Test (SST) Before sample analysis, inject the Working Standard (S2) six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): Not more than 2.0 for the Desmethyl Chlorpheniramine peak.

  • Relative Standard Deviation (%RSD): Not more than 5.0% for the peak areas of the six replicate injections. This step is a self-validating mechanism to ensure the chromatographic system is performing adequately on the day of analysis.

5.4. Data Analysis and Calculation Inject the sample solution and identify the Desmethyl Chlorpheniramine peak by comparing its retention time with that from the standard chromatogram. Calculate the percentage of the impurity using the following formula:

% Desmethyl Chlorpheniramine = (Area_Imp_Sample / Area_Std) × (Conc_Std / Conc_Sample) × 100

Where:

  • Area_Imp_Sample: Peak area of Desmethyl Chlorpheniramine in the sample solution.

  • Area_Std: Average peak area of Desmethyl Chlorpheniramine from the standard solution injections.

  • Conc_Std: Concentration of Desmethyl Chlorpheniramine in the standard solution (µg/mL).

  • Conc_Sample: Concentration of Chlorpheniramine Maleate in the sample solution (µg/mL).

Protocol 2: Forced Degradation Studies

Forced degradation (stress testing) is essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[11][12] It involves subjecting the API to conditions more severe than accelerated stability testing.

6.1. Principle Chlorpheniramine Maleate is exposed to various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The stressed samples are then analyzed using the HPLC method described above to see if degradation occurs and if the known degradants (like Desmethyl Chlorpheniramine) are formed and are well-separated from the parent peak and other impurities.

6.2. Detailed Experimental Protocol For each condition, prepare a sample of Chlorpheniramine Maleate at a concentration of 1.0 mg/mL.

  • Acid Hydrolysis:

    • Treat the sample with 1 mL of 1N HCl.

    • Heat at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 1N NaOH before diluting to the final volume with mobile phase.[14]

  • Base Hydrolysis:

    • Treat the sample with 1 mL of 1N NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 1N HCl before diluting to the final volume with mobile phase.[11][14]

  • Oxidative Degradation:

    • Treat the sample with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 6 hours.

    • Dilute to the final volume with mobile phase.[12]

  • Thermal Degradation:

    • Expose the solid API powder to 105°C in a hot air oven for 48 hours.

    • Dissolve the heat-exposed sample in mobile phase for analysis.[12]

  • Photolytic Degradation:

    • Expose the API solution to UV light (254 nm) for 24 hours in a photostability chamber.

    • Analyze the solution directly.

6.3. Analysis and Interpretation Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.

  • Peak Purity/Specificity: Use a PDA detector to assess the peak purity of Chlorpheniramine in each stressed sample. The peak should be spectrally pure, indicating no co-eluting degradants.

  • Resolution: Ensure the resolution between the Chlorpheniramine peak and the closest eluting degradation product is greater than 1.5.

  • Mass Balance: The sum of the assay of the parent drug and the percentage of all impurities should be close to 100%, demonstrating that all major degradation products have been detected.

Conclusion

This application note provides a comprehensive and scientifically grounded approach to the impurity profiling of Desmethyl Chlorpheniramine in Chlorpheniramine Maleate API. By integrating regulatory insights from ICH guidelines with robust, step-by-step analytical protocols, this guide serves as a practical tool for ensuring product quality and patient safety. The detailed HPLC method and forced degradation studies form a self-validating system that is crucial for modern drug development and quality control, enabling professionals to confidently meet global regulatory expectations.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • SynThink. (n.d.). Chlorpheniramine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • Veeprho. (n.d.). Chlorpheniramine Impurities and Related Compound. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Retrieved from [Link]

  • SCIEX. (n.d.). Sensitive quantitation of N-nitroso des-methyl chlorpheniramine impurity in chloropyramine hydrochloride API. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). AJ C. Retrieved from [Link]

  • IJPTP. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. Retrieved from [Link]

  • SynZeal. (n.d.). Chlorphenamine EP Impurity C. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Acid degradation, (b) base degradation, (c) oxidative degradation.... Retrieved from [Link]

  • PubMed. (n.d.). Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method. Retrieved from [Link]

  • ACS Publications. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso Desmethyl Chlorpheniramine | CAS 3036581-84-4. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 22630-25-7| Product Name : Chlorphenamine Maleate - Impurity C. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Chlorpheniramine Maleate. Retrieved from [Link]

  • Eruditio. (2024, November 29). Development of an Analytical Method for Determination of Dexchlorpheniramine Maleate Level in Tablet Preparations by UV Detector High-Performance Liquid Chromatography. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Analytical Method Validation for Desmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Metabolite

Desmethyl Chlorpheniramine is a primary metabolite and a known impurity of Chlorpheniramine, a widely used first-generation antihistamine.[1][2][3][4] In the pharmaceutical landscape, the precise identification and quantification of such related substances are not merely a matter of procedural compliance but a cornerstone of patient safety and drug efficacy. The presence and concentration of impurities can directly impact the safety and stability profile of the final drug product. Therefore, a robust, validated analytical method is indispensable for ensuring that Desmethyl Chlorpheniramine Maleate Salt is controlled within acceptable, safe limits.

This document provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Desmethyl Chlorpheniramine Maleate Salt. The protocols herein are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with the stringent expectations of global regulatory bodies. The methodologies are explained not just as a series of steps, but with a focus on the causality behind experimental choices, empowering researchers and drug development professionals to execute these protocols with a deep understanding of the underlying principles. The entire validation strategy is built upon the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations, which represent the global benchmark for analytical procedure validation.[5][6][7][8][9][10][11]

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a selective and robust analytical method. Key physicochemical data for Desmethyl Chlorpheniramine Maleate Salt are summarized below.

PropertyValue
Chemical Name (3RS)-3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate[2][12]
Synonyms Chlorphenamine Maleate Impurity C (EP), Desmethylchlorphenamine Maleate[2][4][12]
CAS Number 22630-25-7[1][2][12]
Molecular Formula C₁₅H₁₇ClN₂·C₄H₄O₄[2]
Molecular Weight 376.83 g/mol [2]
Appearance White to Off-White Solid[2]
Melting Point 119-123°C[1]
Solubility Slightly soluble in Water and Methanol[1]

Recommended Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The following HPLC method is designed for the effective separation and quantification of Desmethyl Chlorpheniramine Maleate Salt from its parent compound and other potential impurities. The choice of a reversed-phase C18 column is based on its proven efficacy in separating compounds of moderate polarity, like the analyte of interest.

Instrumentation and Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Quaternary pump, autosampler, column oven, PDA/UV detector.Standard configuration for robust and reproducible results in a QC environment.
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[13]Provides excellent resolution and peak shape for chlorpheniramine and its related substances.
Mobile Phase Phosphate buffer (pH 3.0) and Acetonitrile (60:40 v/v).[13]The acidic pH ensures the analyte is in its ionized form, promoting good peak shape. Acetonitrile provides the necessary organic strength for elution.
Flow Rate 1.0 mL/min.[13][14]A standard flow rate that balances analysis time with separation efficiency for a 4.6 mm ID column.
Detection Wavelength 225 nm.[13]A suitable wavelength for detecting the chromophores present in the analyte structure.
Column Temperature 30 °C.[13][14]Maintaining a constant temperature ensures retention time reproducibility and minimizes viscosity fluctuations.
Injection Volume 20 µL.[13]A typical injection volume that provides adequate sensitivity without overloading the column.
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of Desmethyl Chlorpheniramine Maleate Salt reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.[13] This stock solution is the basis for all subsequent dilutions.

  • Working Standard Solutions:

    • Perform serial dilutions from the Standard Stock Solution using the mobile phase to prepare a series of working standards for linearity, accuracy, and precision studies.

  • Sample Solution:

    • Accurately weigh the drug substance or a quantity of powdered tablets equivalent to a target concentration.

    • Dissolve in the mobile phase, using sonication if necessary.

    • Dilute to the final target concentration with the mobile phase.

    • Filter the solution through a 0.45 µm nylon syringe filter prior to injection to protect the HPLC column from particulate matter.

Comprehensive Protocol for Analytical Method Validation

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[10][11] The following protocols are based on the ICH Q2(R2) guideline.[5][6][10][15]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R2) cluster_routine Routine Use Dev HPLC Method Protocol Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Routine QC Testing with System Suitability Specificity->Routine Accuracy Accuracy (% Recovery) Linearity->Routine Precision Precision (Repeatability & Intermediate) Accuracy->Routine LOQ LOD & LOQ Precision->Routine Robustness Robustness LOQ->Routine Robustness->Routine

Figure 1: Workflow for Analytical Method Validation.
Specificity

Causality: Specificity demonstrates the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16]

  • Protocol:

    • Inject the mobile phase (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject a solution of a placebo (formulation matrix without the active ingredient) to assess for interference.

    • Inject the Desmethyl Chlorpheniramine Maleate Salt standard solution.

    • Prepare a spiked sample by adding a known amount of the standard to a placebo mixture and inject it.

    • Forced Degradation: Subject the sample solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light) to induce degradation. Analyze these stressed samples to ensure the analyte peak is well-resolved from any degradation products.

  • Acceptance Criteria:

    • No significant interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

    • The analyte peak should be spectrally pure when analyzed using a PDA detector (peak purity angle should be less than the threshold angle).

    • Resolution between the analyte peak and the closest eluting peak should be ≥ 2.0 in the chromatograms of stressed samples.

Linearity

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte within a given range.[16] This is crucial for accurate quantification.

  • Protocol:

    • Prepare at least five concentrations of Desmethyl Chlorpheniramine Maleate Salt across the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be minimal (close to zero).

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Protocol:

    • The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration interval.

  • Acceptance Criteria:

    • The established range must cover the concentrations expected during routine analysis.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[16]

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    Percent Recovery = (Measured Concentration / Spiked Concentration) x 100%

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability / Intra-Assay Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, using the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Protocol (Intermediate Precision / Inter-Assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

  • Acceptance Criteria:

    • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[16]

G cluster_core Core Validation Parameters cluster_dependent Method Performance Limits cluster_reliability Method Reliability Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range LOQ Limit of Quantitation Precision->LOQ informs Specificity Specificity Linearity Linearity Linearity->Range defines LOD Limit of Detection LOQ->LOD Robustness Robustness

Figure 2: Interrelationship of Analytical Validation Parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Standard Deviation of the Response and the Slope):

    • Determine the slope (S) from the linearity calibration curve.

    • Determine the standard deviation of the response (σ). This can be based on the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria:

    • The LOQ must be demonstrated to have acceptable precision and accuracy through the analysis of samples at the determined LOQ concentration.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate variations to the nominal chromatographic conditions. Examples include:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Mobile Phase Composition (e.g., ± 2% absolute for acetonitrile).

      • Column Temperature (e.g., ± 2 °C).

      • Mobile Phase pH (e.g., ± 0.1 units).

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, theoretical plates, resolution) must remain within acceptable limits for all varied conditions.

    • The results should not be significantly impacted by the changes.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at analyte RT; Peak purity confirmed; Resolution ≥ 2.0 from nearest peak.
Linearity Correlation Coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.
Accuracy Mean % Recovery between 98.0% - 102.0%.
Precision (Repeatability & Intermediate) %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Quantifiable with acceptable precision and accuracy.
Robustness System suitability criteria met under all varied conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the validation of an HPLC method for the quantification of Desmethyl Chlorpheniramine Maleate Salt. By adhering to these detailed steps and understanding the rationale behind them, analytical laboratories can ensure the development of a robust, reliable, and compliant method. Such a validated method is critical for the quality control of Chlorpheniramine drug substances and products, ultimately safeguarding public health by ensuring the safety and efficacy of pharmaceutical products. The principles of continuous lifecycle management should also be considered, implying that the validation status of the method should be monitored and maintained throughout its routine use.[17]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). Pharma Talks.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration (FDA).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • A Comparative Guide to the Validation of an HPLC Method for Didesmethyl Chlorpheniramine Maleate Salt Analysis. Benchchem.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration (FDA).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
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  • Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. ResearchGate.
  • HPLC method development and validation for chlorpheniramine maleate. (2024, September 26). In-vivo.
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  • Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. (2016, May 14). National Center for Biotechnology Information (NCBI).
  • N-Nitroso Desmethyl Chlorpheniramine. Veeprho.
  • Application Notes and Protocols: Didesmethyl Chlorpheniramine Maleate Salt for Pharmaceutical Quality Control. Benchchem.
  • Chlorphenamine EP Impurity C. SynZeal.
  • N-Nitroso Desmethyl Chlorpheniramine. Chemicea.
  • Desmethyl Chlorpheniramine Maleate Salt. LGC Standards.

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Application Notes & Protocols: In Vitro Characterization of Desmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Desmethyl Chlorpheniramine

Desmethyl Chlorpheniramine is the primary, N-demethylated metabolite of Chlorpheniramine, a widely used first-generation antihistamine.[1][2][3] Chlorpheniramine functions by competitively blocking histamine H1 receptors, thereby mitigating allergic symptoms.[4][5][6] The metabolic conversion occurs predominantly in the liver via the cytochrome P450 enzyme CYP2D6.[1][7] As a key metabolite, understanding the pharmacological activity of Desmethyl Chlorpheniramine is crucial for a complete picture of the parent drug's efficacy, duration of action, and overall clinical effect.[1]

These application notes provide detailed protocols for the in vitro characterization of Desmethyl Chlorpheniramine Maleate Salt, focusing on its potential antihistaminic activity. This compound is also utilized as a pharmaceutical secondary standard for the quality control of Chlorpheniramine drug products, ensuring purity and consistency.[8][9] The protocols described herein are designed for researchers in pharmacology, drug discovery, and toxicology to assess the compound's biological activity at the cellular level.

Metabolic Pathway of Chlorpheniramine

The metabolic conversion of Chlorpheniramine is a key step in its disposition. The primary pathway involves N-demethylation by hepatic enzymes.

cluster_0 Hepatic Metabolism A Chlorpheniramine B Desmethyl Chlorpheniramine (Primary Metabolite) A->B CYP2D6 C Didesmethyl Chlorpheniramine (Secondary Metabolite) B->C CYP2D6

Caption: Metabolic conversion of Chlorpheniramine in the liver.

Core Application: Mast Cell Degranulation & Histamine Release Assay

The hallmark of a first-generation antihistamine is its ability to prevent or reduce the release of histamine from mast cells and basophils upon allergic stimulation. The following protocol details an in vitro assay using the rat basophilic leukemia (RBL-2H3) cell line, a well-established model for studying IgE-mediated mast cell degranulation.[10]

Scientific Principle

RBL-2H3 cells, when sensitized with immunoglobulin E (IgE), express high-affinity IgE receptors on their surface. Cross-linking of these receptors by an antigen or an anti-IgE antibody triggers a signaling cascade that results in the degranulation of the cells and the release of histamine and other inflammatory mediators.[10] An effective H1 antagonist or mast cell stabilizer will inhibit this process. This assay quantifies the amount of histamine released into the cell culture supernatant, allowing for the determination of the inhibitory potential of Desmethyl Chlorpheniramine.

Protocol 1: Anti-IgE Induced Histamine Release in RBL-2H3 Cells

This protocol provides a step-by-step method to quantify the inhibitory effect of Desmethyl Chlorpheniramine Maleate Salt on histamine release.

I. Materials & Reagents
ReagentSupplier ExamplePurpose
RBL-2H3 Cell LineATCCMast cell model for degranulation studies
Desmethyl Chlorpheniramine Maleate SaltLGC StandardsTest compound
Dinitrophenyl-human serum albumin (DNP-HSA)Santa Cruz BioAntigen for stimulating histamine release
Anti-DNP IgE Monoclonal AntibodySigma-AldrichSensitizes RBL-2H3 cells
Dulbecco's Modified Eagle Medium (DMEM)GibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoSupplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic to prevent contamination
PIPES BufferSigma-AldrichPhysiological buffer for the release assay
Bovine Serum Albumin (BSA)Sigma-AldrichReduces non-specific binding
Histamine ELISA KitMP BiomedicalsQuantifies histamine concentration in the supernatant
Triton X-100Thermo FisherUsed to lyse cells for maximum histamine release control
II. Step-by-Step Methodology

A. Cell Culture and Seeding:

  • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.[10]

  • Once cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Seed the cells into a 24-well plate at a density of 1 x 10⁶ cells/well in 0.5 mL of culture medium.[10]

  • Incubate for 18-24 hours to allow for cell attachment and confluence.

B. Sensitization:

  • Aspirate the culture medium from the wells.

  • Add 0.5 mL of medium containing 0.2 µg/mL of anti-DNP IgE to each well.[10]

  • Incubate the plate at 37°C for 1-2 hours to sensitize the cells.

    • Scientist's Note: This step allows the IgE antibodies to bind to the high-affinity FcεRI receptors on the RBL-2H3 cells, priming them for activation.

C. Compound Incubation and Challenge:

  • Prepare a release buffer: PIPES-buffered saline (119 mM NaCl, 5 mM KCl, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl₂, 0.4 mM MgCl₂) supplemented with 0.1% BSA.[10]

  • Wash the sensitized cells twice with 1 mL of release buffer to remove unbound IgE.

  • Prepare serial dilutions of Desmethyl Chlorpheniramine Maleate Salt in the release buffer. A suggested starting range is 0.1 µM to 100 µM.

  • Add 450 µL of the release buffer containing the appropriate concentration of the test compound to each well.

  • Incubate for 15 minutes at 37°C.

  • Initiate histamine release by adding 50 µL of DNP-HSA (final concentration 10-100 ng/mL) to each well.

  • Incubate for an additional 10-30 minutes at 37°C.[10]

    • Scientist's Note: The antigen (DNP-HSA) cross-links the IgE antibodies bound to the cells, triggering the degranulation cascade. Pre-incubation with the test compound allows it to exert its inhibitory effect before this stimulation.

D. Assay Controls (Self-Validation):

  • Spontaneous Release: Add 50 µL of release buffer (without antigen) to these wells. This measures the baseline histamine release without stimulation.

  • Maximum Release: Add 50 µL of 0.5% Triton X-100 instead of the antigen. This lyses the cells, releasing their total histamine content.

  • Vehicle Control: Add 50 µL of antigen to wells containing only the vehicle used to dissolve the test compound. This represents 100% stimulated release.

III. Quantification & Data Analysis
  • Stop the reaction by placing the plate on ice.

  • Carefully collect the supernatant from each well without disturbing the cell layer.

  • Quantify the histamine concentration in each supernatant sample using a commercial Histamine ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of histamine release for each sample using the following formula: % Release = [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] * 100

  • Calculate the percentage inhibition for each concentration of Desmethyl Chlorpheniramine: % Inhibition = [1 - (% Release with Compound / % Release with Vehicle Control)] * 100

  • Plot the % Inhibition against the log concentration of Desmethyl Chlorpheniramine Maleate Salt to determine the IC₅₀ value (the concentration at which 50% of histamine release is inhibited).

Experimental Workflow Diagram

A 1. Seed RBL-2H3 Cells (24-well plate) B 2. Sensitize with Anti-DNP IgE A->B C 3. Wash Cells B->C D 4. Pre-incubate with Desmethyl Chlorpheniramine C->D E 5. Challenge with Antigen (DNP-HSA) D->E F 6. Stop Reaction (Ice) E->F G 7. Collect Supernatant F->G H 8. Quantify Histamine (ELISA) G->H I 9. Calculate % Inhibition & IC50 H->I

Caption: Workflow for the RBL-2H3 histamine release assay.

Physicochemical Properties & Safety

Compound Information
PropertyValueReference(s)
Chemical Name (3RS)-3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate[11]
Synonyms Desmethylchlorphenamine Maleate, Chlorphenamine Maleate Impurity C[11][12]
CAS Number 22630-25-7[13][14]
Molecular Formula C₁₅H₁₇ClN₂ · C₄H₄O₄[11][13]
Molecular Weight 376.83 g/mol [11][13]
Appearance White to Off-White Solid Powder[11][15]
Solubility Freely soluble in water[15]
Handling and Safety Precautions

Researchers should consult the full Safety Data Sheet (SDS) before use.[16]

  • Handling: Handle in a well-ventilated area.[13] Avoid formation of dust and aerosols.[13] As a general rule, avoid all contact and inhalation of dust.[15]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][15]

  • First Aid (IF SWALLOWED): Get emergency medical help immediately. Rinse mouth.[16]

  • First Aid (Skin/Eye Contact): Wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[15][16]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[13][16]

References

  • Pharmacology of Chlorpheniramine. (2025). Google Search.
  • Desmethyl Chlorpheniramine Maleate Salt. (n.d.). HANGZHOU LEAP CHEM CO., LTD.
  • The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. (n.d.). PMC - NIH.
  • Chlorpheniramine: Dosage, Mechanism/Onset of Action, Half-Life. (2020). Medicine.com.
  • Desmethyl Chlorpheniramine Maleate Salt - Safety D
  • Pharmacokinetics of chlorpheniramine after intravenous and oral administr
  • Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans. (n.d.). PubMed.
  • Desmethyl Chlorpheniramine Male
  • Desmethyl Chlorpheniramine Maleate Salt | CAS#:22630-25-7. (n.d.). Chemsrc.
  • Desmethyl Chlorpheniramine Male
  • Desmethyl Chlorpheniramine Male
  • Desmethyl Chlorpheniramine Male
  • Mechanism of action of Chlorpheniramine Male
  • In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. (n.d.). MDPI.
  • Safety D
  • Dexchlorpheniramine Male
  • (+-)-Chlorpheniramine. (n.d.). PubChem - NIH.

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Application Notes and Protocols: Stability Testing of Desmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Desmethyl Chlorpheniramine, an active metabolite of the first-generation antihistamine Chlorpheniramine, is crucial in pharmacological and toxicological assessments.[1][2] As Chlorphenamine Maleate Impurity C in the European Pharmacopoeia, its stability profile is of significant regulatory and scientific interest.[3][4] The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[5]

This document provides a comprehensive protocol for conducting robust stability testing of Desmethyl Chlorpheniramine Maleate Salt. The objective is to identify potential degradation pathways, establish a re-test period, and define appropriate storage conditions, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6] The protocol is designed for researchers, scientists, and drug development professionals to ensure data integrity and regulatory compliance.

Chemical Information:

  • Name: Desmethyl Chlorpheniramine Maleate Salt

  • Synonyms: (3RS)-3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate[3]

  • CAS Number: 22630-25-7[4]

  • Molecular Formula: C₁₅H₁₇ClN₂ · C₄H₄O₄[3]

  • Molecular Weight: 376.83 g/mol [2][3]

Foundational Requirement: The Stability-Indicating Analytical Method

Before commencing any formal stability study, a validated stability-indicating analytical method is paramount. This method must be capable of accurately quantifying the decrease in the active substance content and separating it from any degradation products, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this purpose.

HPLC Method Development & Validation

The development of a stability-indicating HPLC method for an antihistamine and its related substances requires careful optimization of parameters like the column, mobile phase, and detector wavelength.[7][8]

2.1.1 Suggested Chromatographic Conditions:

  • Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.5) and an organic solvent (e.g., acetonitrile).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 261 nm or 264 nm.[9][10]

  • Column Temperature: 25°C - 30°C.[7]

  • Injection Volume: 10 µL.

2.1.2 Method Validation Protocol: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][12][13]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is primarily established through forced degradation studies.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be >0.999.[7]

  • Accuracy: Determined by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.[14]

  • Precision:

    • Repeatability (Intra-day precision): Analysis of multiple samples from the same homogenous batch under the same conditions.

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment. The Relative Standard Deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[15]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.[16][17] The goal is to achieve a target degradation of 5-20% of the active substance.[16][18][19] If degradation exceeds 20%, the conditions should be made milder.[18][20]

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solution of Desmethyl Chlorpheniramine Maleate Salt in appropriate solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox Expose therm Thermal (e.g., 80°C, Solid State) prep->therm Expose photo Photolytic (ICH Q1B Conditions) prep->photo Expose analyze Analyze stressed samples vs. control using validated Stability-Indicating HPLC Method acid->analyze Neutralize/ Dilute base->analyze Neutralize/ Dilute ox->analyze Neutralize/ Dilute therm->analyze Neutralize/ Dilute photo->analyze Neutralize/ Dilute purity Perform Peak Purity analysis (e.g., using DAD) analyze->purity mass_balance Evaluate Mass Balance purity->mass_balance

Caption: Workflow for Forced Degradation Studies.

Detailed Stress Conditions

The following table outlines the starting conditions for stress testing. These should be optimized to achieve the target degradation.

Stress ConditionReagent / ConditionDurationRemarks
Acid Hydrolysis 0.1 M HCl at 60°C24 - 48 hoursNeutralize sample with equivalent base before injection.
Base Hydrolysis 0.1 M NaOH at 60°C24 - 48 hoursNeutralize sample with equivalent acid before injection.[21]
Oxidation 3% H₂O₂ at Room Temp24 hoursProtect from light.
Thermal (Dry Heat) 80°C in oven48 hoursPerformed on solid-state drug substance.
Photostability ICH Q1B Option 2Per ICH Q1BExpose to ≥1.2 million lux hours (visible) and ≥200 watt-hours/m² (UVA).[18][22][23] A dark control sample must be included.

Formal Stability Study Protocol

The formal stability study provides the data to establish a re-test period and storage conditions. It must be conducted on at least three primary batches of the drug substance, packaged in a container closure system that simulates the proposed packaging.

Storage Conditions & Testing Schedule

The conditions are based on ICH Q1A(R2) guidelines for global submissions.[5][6][24]

Study TypeStorage Condition (°C / % RH)Minimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6

Note: Intermediate testing is only required if a significant change occurs during the accelerated study.[5]

Test Parameters and Acceptance Criteria

At each time point, samples should be evaluated for the following attributes:

  • Appearance: Visual inspection for any changes in physical state or color.

  • Assay: Quantification of the active substance using the validated HPLC method.

  • Degradation Products: Identification and quantification of any degradation products.

  • Water Content: (If applicable) Determined by Karl Fischer titration.

Acceptance criteria should be established based on initial batch data, forced degradation results, and relevant regulatory guidelines.

Data Evaluation and Reporting

The results of the stability study are used to establish a re-test period. This involves analyzing the data for trends and variability. If the long-term data shows minimal change and meets specifications, a re-test period can be proposed. Data from accelerated studies can be used to support this and to evaluate the impact of short-term excursions outside the labeled storage conditions.

The final stability report should include:

  • A summary of the batches tested.

  • The complete stability protocol.

  • Validation data for the stability-indicating analytical method.

  • Tabulated results for all test parameters at each time point and condition.

  • An analysis of the data, including any trends or significant changes.

  • A proposed re-test period and storage statement.

Stability_Logic_Flow start Initiate Stability Study (Long-Term & Accelerated) accel_test Test Accelerated Samples (0, 3, 6 months) start->accel_test long_term_test Test Long-Term Samples (per schedule) start->long_term_test sig_change Significant Change in Accelerated Study? accel_test->sig_change data_eval Evaluate Long-Term & Intermediate Data long_term_test->data_eval sig_change->long_term_test No inter_test Initiate & Test Intermediate Samples sig_change->inter_test Yes inter_test->data_eval retest Propose Re-Test Period & Storage Conditions data_eval->retest continue_study Continue Long-Term Study to cover proposed re-test period retest->continue_study

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Desmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the definitive technical guide for navigating the solubility complexities of Desmethyl Chlorpheniramine Maleate Salt. This resource is tailored for researchers, formulation scientists, and quality control analysts who work with this critical metabolite of Chlorpheniramine.[1][2][3] The inherent physicochemical properties of this molecule can present significant challenges in achieving desired concentrations in aqueous media. This guide provides a structured, problem-solving framework, moving from fundamental principles to advanced solubilization strategies. Each recommendation is grounded in established scientific causality to ensure your experimental designs are both efficient and robust.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the solubility of Desmethyl Chlorpheniramine Maleate Salt.

Q1: What are the core physicochemical properties of Desmethyl Chlorpheniramine Maleate Salt that dictate its solubility?

A1: Understanding the molecule's inherent characteristics is the first step in troubleshooting. The key factors are:

  • Molecular Structure and Polarity: Desmethyl Chlorpheniramine is a basic compound with a calculated LogP of approximately 3.58, indicating significant lipophilicity.[4] The structure contains both non-polar (chlorophenyl, pyridine rings) and polar (a secondary amine) moieties.

  • Salt Form: The compound is supplied as a maleate salt to improve its handling, stability, and intrinsic solubility compared to the free base.[5] However, it is still only described as "slightly soluble in water".[1]

  • pH-Dependent Ionization: As a basic amine, its charge state is highly dependent on the pH of the medium. In acidic conditions (pH below its pKa), the amine group becomes protonated (cationic), which drastically increases its interaction with polar water molecules and enhances solubility. In neutral or alkaline conditions, the un-ionized, less soluble free base form becomes more prevalent.

  • Crystalline State: The compound is a white crystalline solid.[1][2][6] For dissolution to occur, the energy of solvation must be sufficient to overcome the crystal lattice energy holding the molecules together. A high lattice energy can be a significant barrier to solubility.

Q2: I'm observing very low solubility in my neutral (pH 7.4) buffer. Why is this happening and what is the first experiment I should run?

A2: This is the most common challenge and is directly related to the pH-dependent ionization discussed above. At a neutral pH, a substantial portion of the Desmethyl Chlorpheniramine molecules will be in the less soluble, uncharged state.

The most critical first step is to perform a pH-solubility profile. This foundational experiment will quantify the relationship between pH and the compound's saturation solubility, providing the data needed to guide your formulation strategy.

Experimental Workflow: pH-Solubility Profiling

This workflow outlines the standard shake-flask method for generating a pH-solubility curve.

Caption: A standard experimental workflow for pH-solubility profiling.

Part 2: Troubleshooting Guides for Advanced Scenarios

This section provides solutions for when basic pH adjustment is not a viable option.

Issue 1: My application requires a near-neutral pH, but the solubility is insufficient. How can I increase solubility without resorting to extreme pH levels?

Solution: When the formulation pH is constrained (e.g., for physiological compatibility), the use of pharmaceutical excipients is the primary strategy. The two most common and effective approaches are co-solvents and surfactants.[7][8][9]

Strategy 1.1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic drugs by reducing the overall polarity of the solvent system.[10]

  • Mechanism of Action: Co-solvents like propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol work by disrupting the hydrogen-bonding network of water. This creates a more "hydrophobic" microenvironment that can more readily solvate the non-polar regions of the Desmethyl Chlorpheniramine molecule, thereby increasing its solubility.

  • Experimental Protocol: Co-solvent Screening

    • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., PG, PEG 400, Ethanol, Glycerin).

    • Prepare Systems: In your target buffer (e.g., pH 7.4 PBS), prepare a series of co-solvent mixtures at different concentrations (e.g., 5%, 10%, 20%, 40% v/v).

    • Measure Solubility: Using the shake-flask method described earlier, determine the saturation solubility of Desmethyl Chlorpheniramine Maleate Salt in each co-solvent system and the control buffer.

    • Analyze Data: Tabulate and plot the solubility against the co-solvent concentration to determine the most effective agent and the required concentration.

Data Presentation: Example Co-solvent Screening Results

Solvent System (in pH 7.4 Buffer)Solubility (mg/mL)Fold Increase (vs. Control)
Control (0% Co-solvent)0.81.0
10% Propylene Glycol2.12.6
20% Propylene Glycol5.56.9
10% PEG 4002.93.6
20% PEG 4008.210.3

Strategy 1.2: Micellar Solubilization with Surfactants

Surfactants form nanosized colloidal structures called micelles above a specific concentration (the Critical Micelle Concentration or CMC).

  • Mechanism of Action: These micelles possess a hydrophobic core and a hydrophilic shell. The lipophilic parts of the Desmethyl Chlorpheniramine molecule can partition into this hydrophobic core, effectively being "hidden" from the aqueous bulk solvent.[9] This process, known as micellar solubilization, can dramatically increase the apparent solubility of a drug.

  • Experimental Protocol: Surfactant Screening

    • Select Surfactants: Choose non-ionic surfactants which are generally less toxic, such as Polysorbate 80 (Tween® 80) or Polysorbate 20.

    • Prepare Solutions: Make a series of solutions of each surfactant in your target buffer at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

    • Measure Solubility: Determine the saturation solubility in each surfactant solution.

    • Analyze Data: Plot solubility versus surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.

Issue 2: My compound dissolves initially with sonication/heating but precipitates upon standing. How can this be prevented?

Solution: This phenomenon indicates the formation of a thermodynamically unstable supersaturated solution. The system is attempting to return to equilibrium by precipitating the excess solute. This often occurs after a solvent-shift or temperature change. The key is to kinetically stabilize this supersaturated state.

Strategy 2.1: Use of Polymeric Precipitation Inhibitors

Certain water-soluble polymers can delay or prevent the precipitation of a drug from a supersaturated solution.

  • Mechanism of Action: Polymers such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) function by adsorbing to the surface of drug nuclei as they form. This steric hindrance inhibits or slows down crystal growth, maintaining the drug in a dissolved, supersaturated state for a longer period.

  • Experimental Protocol: Precipitation Inhibition Assay

    • Prepare Stock Solution: Dissolve a high concentration of Desmethyl Chlorpheniramine Maleate Salt in a "good" solvent (e.g., 50:50 Ethanol:Water or a pH 2 buffer).

    • Prepare Test Solutions: In separate vials, prepare your target aqueous buffer (the "antisolvent") containing different concentrations of a polymer (e.g., 0.1%, 0.25%, 0.5% HPMC). Include a control with no polymer.

    • Induce Precipitation: Rapidly inject a small aliquot of the concentrated drug stock solution into each test solution under vigorous stirring. The final drug concentration should be well above its known equilibrium solubility in the buffer.

    • Monitor: Observe the solutions over time. Monitor the onset and extent of precipitation visually or by measuring turbidity with a spectrophotometer (e.g., at 650 nm). The most effective polymer will keep the solution clear for the longest duration.

Logical Decision Flow: Selecting a Solubilization Strategy

This diagram provides a logical path for choosing the most appropriate method to address your solubility issue.

Solubilization_Strategy_Decision_Tree Decision Tree for Solubility Enhancement start Low Aqueous Solubility Identified ph_possible Is pH adjustment (e.g., to pH 3-5) a viable option? start->ph_possible use_acidic_buffer Formulate in an acidic buffer. Verify stability at this pH. ph_possible->use_acidic_buffer Yes excipients_needed pH adjustment not possible. Excipients are required. ph_possible->excipients_needed No final_formulation Optimized & Stable Formulation use_acidic_buffer->final_formulation cosolvent_vs_surfactant Select Primary Approach excipients_needed->cosolvent_vs_surfactant cosolvent_path Screen Co-solvents (PG, PEG 400, etc.) cosolvent_vs_surfactant->cosolvent_path Co-solvents surfactant_path Screen Surfactants (Polysorbates, etc.) cosolvent_vs_surfactant->surfactant_path Surfactants check_precipitation Is precipitation from supersaturation a concern? cosolvent_path->check_precipitation surfactant_path->check_precipitation add_inhibitor Screen Polymeric Precipitation Inhibitors (HPMC, PVP) check_precipitation->add_inhibitor Yes check_precipitation->final_formulation No add_inhibitor->final_formulation

Caption: A decision-making framework for selecting a solubility enhancement strategy.

Part 3: Commitment to Scientific Integrity

Trustworthiness Through Self-Validating Protocols: Every experimental design proposed in this guide is inherently self-validating. For example, the co-solvent and surfactant screening protocols mandate the inclusion of a "0% excipient" control. This control establishes the baseline solubility, and any observed increase in the test systems can be confidently attributed to the excipient's effect. This rigorous inclusion of controls is fundamental to generating trustworthy and reproducible data.

References

  • Chemsrc. (n.d.). Desmethyl Chlorpheniramine Maleate Salt | CAS#:22630-25-7. Retrieved from [Link]

  • PubChem. (n.d.). Didesmethyl Chlorpheniramine Maleate Salt. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Sravani, B., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(12), 1-8. Retrieved from [Link]

  • Patel, J., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 133-144. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. Retrieved from [Link]

Sources

Navigating the Separation of Chlorpheniramine and Its Primary Metabolite: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of chlorpheniramine and its primary N-demethylated metabolite, desmethyl chlorpheniramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic separation of these two closely related compounds. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven resource for robust and reliable HPLC method development and troubleshooting.

Understanding the Challenge: The Physicochemical Landscape

Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions.[1] In the body, it is primarily metabolized in the liver to desmethyl chlorpheniramine.[2] From a chromatographic perspective, the separation of a parent drug from its metabolite is often a nuanced task due to their structural similarities.

The key to a successful separation lies in exploiting the subtle differences in their physicochemical properties. Chlorpheniramine is a tertiary amine, while desmethyl chlorpheniramine is a secondary amine. This seemingly small structural change has a significant impact on their basicity (pKa) and polarity (logP), which are the primary levers we can pull in reversed-phase HPLC to achieve resolution.

CompoundStructureAmine TypepKa (Strongest Basic)logPRationale for Chromatographic Behavior
Chlorpheniramine 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amineTertiary Amine~9.2 - 9.47~3.38 - 3.74The two methyl groups on the nitrogen increase its basicity and lipophilicity. In reversed-phase HPLC, it will be more retained than its desmethyl metabolite at a given pH.
Desmethyl Chlorpheniramine 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amineSecondary AmineSlightly lower than ChlorpheniramineSlightly lower than ChlorpheniramineThe replacement of a methyl group with a hydrogen atom slightly reduces the electron-donating effect, making the nitrogen slightly less basic. The molecule is also slightly more polar, leading to earlier elution in reversed-phase HPLC compared to the parent compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between chlorpheniramine and desmethyl chlorpheniramine?

A1: The most common reason for poor resolution is a mobile phase pH that is not optimal for differentiating the two compounds. Since both are basic, their degree of ionization is highly dependent on the mobile phase pH. A pH that is too high or too low may result in both compounds being either fully ionized or fully unionized, minimizing differences in their retention. Fine-tuning the pH is critical.

Q2: I'm observing significant peak tailing for both compounds. What is the likely cause?

A2: Peak tailing for basic compounds like these is a classic sign of secondary interactions with residual silanol groups on the silica-based stationary phase.[3][4] At mid-range pH values, these silanol groups can become deprotonated and interact with the positively charged analytes, causing tailing.

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Retention time instability is often related to the mobile phase or the column. Ensure your mobile phase is well-mixed and degassed.[5] Inconsistent pH due to poor buffering can also cause retention shifts.[6] Additionally, check for any leaks in the system and ensure the column is properly equilibrated between injections.

Q4: Can I use a gradient elution for this separation?

A4: Yes, a gradient elution can be beneficial, especially if you are analyzing samples with a complex matrix or if there are other related substances with a wider range of polarities. A gradient can help to sharpen the peaks and reduce the analysis time.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of chlorpheniramine and desmethyl chlorpheniramine.

Problem 1: Poor Resolution or Co-elution

Underlying Cause: The primary driver for separating these two basic compounds is the difference in their pKa values. By carefully controlling the mobile phase pH, we can manipulate their degree of ionization and, consequently, their retention on a reversed-phase column.

Solutions:

  • Optimize Mobile Phase pH: This is the most critical parameter.

    • Starting Point: Begin with a mobile phase pH around 3.0. At this pH, the acidic silanol groups on the column are protonated, minimizing undesirable secondary interactions that can cause peak tailing.[3] Both chlorpheniramine and desmethyl chlorpheniramine will be fully protonated and positively charged.

    • Fine-Tuning: Gradually increase the pH of the mobile phase in small increments (e.g., 0.2 pH units). As the pH approaches the pKa of the analytes, you will start to see changes in their retention times. Because desmethyl chlorpheniramine is slightly less basic, it will begin to lose its charge at a slightly lower pH than chlorpheniramine, leading to a more significant change in its retention and potentially improving the separation.

    • Buffer Selection: Use a buffer with a pKa close to your target mobile phase pH for optimal buffering capacity. Phosphate and acetate buffers are common choices.

  • Adjust Organic Modifier Concentration:

    • Lowering the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase the retention time of both compounds, which can sometimes provide more opportunity for them to separate.

  • Evaluate Column Chemistry:

    • If pH and solvent strength adjustments are insufficient, consider a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide a better separation.

Experimental Protocol: pH Optimization Study

  • Prepare a Series of Mobile Phases:

    • Mobile Phase A: Acetonitrile or Methanol.

    • Mobile Phase B: 20 mM phosphate buffer.

    • Prepare buffered aqueous solutions at pH values ranging from 2.8 to 4.0 in 0.2 unit increments.

  • Set Initial HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.

    • Mobile Phase Composition: 30% A : 70% B (adjust as needed for reasonable retention).

  • Equilibrate and Analyze:

    • Equilibrate the column with each mobile phase for at least 20 column volumes.

    • Inject a standard mixture of chlorpheniramine and desmethyl chlorpheniramine.

  • Evaluate Results:

    • Plot the resolution between the two peaks as a function of mobile phase pH to identify the optimal pH for your specific column and conditions.

Problem 2: Peak Tailing

Underlying Cause: As basic compounds, both chlorpheniramine and desmethyl chlorpheniramine are prone to interacting with negatively charged silanol groups on the surface of the silica packing material in the HPLC column. This secondary interaction mechanism leads to asymmetric peak shapes.[7][8]

Solutions:

  • Lower the Mobile Phase pH: As mentioned previously, a pH of around 3 or lower will protonate the silanol groups, effectively "shielding" them from interacting with the positively charged analytes.[3]

  • Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert compound to prevent them from interacting with analytes.[3] Using a column specifically marketed as "base-deactivated" is highly recommended for the analysis of basic compounds.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this is an older technique and is often not necessary with modern, high-quality columns.

Troubleshooting Logic for Peak Shape Issues

Caption: A flowchart for troubleshooting peak tailing of basic compounds.

Problem 3: Chiral Separation

Underlying Cause: Chlorpheniramine is a chiral compound, and its antihistaminic activity resides predominantly in the dextrorotatory S-(+)-enantiomer.[1][9] In certain applications, particularly in pharmacokinetic and pharmacodynamic studies, it may be necessary to separate the enantiomers of both the parent drug and its metabolite.

Solutions:

  • Utilize a Chiral Stationary Phase (CSP): This is the most direct approach.

    • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used for chiral separations.

    • Protein-based CSPs: Columns with immobilized proteins can also be effective.

    • Cyclodextrin-based CSPs: These are another class of CSPs that have been used for the chiral separation of chlorpheniramine.

  • Mobile Phase Considerations for Chiral Separations:

    • Chiral separations are often performed in normal-phase or polar organic modes, using solvents like hexane, isopropanol, and ethanol.

    • Small amounts of additives, such as diethylamine, are often required to achieve good peak shape and resolution.

Experimental Protocol: Chiral Separation of Chlorpheniramine Enantiomers

  • Select a Chiral Column:

    • A common choice is a cellulose or amylose-based column (e.g., Chiralpak AD-H).

  • Prepare the Mobile Phase:

    • A typical mobile phase might consist of n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v).

  • Set HPLC Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV at a suitable wavelength (e.g., 258 nm).

  • Optimize the Separation:

    • Adjust the ratio of the alcohol (isopropanol or ethanol) to the nonpolar solvent (n-hexane) to modulate retention and resolution.

    • Vary the concentration of the amine modifier to improve peak shape.

Logical Workflow for Method Development

HPLC_Method_Development A Define Analytical Goal (Achiral vs. Chiral) B Initial Conditions (Achiral) - C18 Column - pH ~3.0 Buffer - ACN/Water Mobile Phase A->B C Initial Conditions (Chiral) - Polysaccharide CSP - Normal Phase Solvents A->C D Optimize Resolution B->D C->D E Troubleshoot Peak Shape D->E If peaks tail or front F Method Validation D->F Resolution > 1.5 E->D Adjust pH, column, etc. G Routine Analysis F->G

Caption: A high-level workflow for HPLC method development.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. Available at: [Link]

  • Chlorpheniramine (T3D2989) - T3DB. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]

  • Development and Application of HPLC and UFLC Methods for the Analysis of Anti Histaminic Drugs - IJFMR. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Chiral Quantitation of Pheniramine, Chlorpheniramine, and Brompheniramine Maleates by Capillary Zone Electrophoresis | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • A Review on Analytical Method Development of Anti Histamine Drugs - Ijaresm. Available at: [Link]

  • (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem - NIH. Available at: [Link]

  • HPLC method development and validation for chlorpheniramine maleate. Available at: [Link]

  • Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection - ResearchGate. Available at: [Link]

  • Chromatographic Separation of Antihistamine Drugs using HPLC - ResearchGate. Available at: [Link]

  • Showing Compound Chlorpheniramine (FDB022759) - FooDB. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Chiral Quantitation of Pheniramine, Chlorpheniramine, and Brompheniramine Maleates by Capillary Zone Electrophoresis. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at: [Link]

  • Determination of the enantiomers of chlorpheniramine and its main monodesmethyl metabolite in urine using achiral–chiral - ElectronicsAndBooks. Available at: [Link]

  • (PDF) Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection - ResearchGate. Available at: [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism - MDPI. Available at: [Link]

  • Common HPLC Problems & How to Deal With Them - Phenomenex. Available at: [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

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Technical Support Center: Troubleshooting Poor Peak Shape in Desmethyl Chlorpheniramine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Desmethyl Chlorpheniramine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry during HPLC or UHPLC analysis. As a basic amine, Desmethyl Chlorpheniramine presents specific challenges, primarily related to secondary interactions with the stationary phase, which can lead to compromised data quality. This document provides in-depth, scientifically grounded solutions to common peak shape problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Tailing - The Most Common Issue

A1: The primary cause of peak tailing for basic compounds like Desmethyl Chlorpheniramine is secondary ionic interactions with the stationary phase.

Desmethyl Chlorpheniramine is a basic compound containing an amine functional group. In typical reversed-phase HPLC, silica-based columns (e.g., C18, C8) are used. The surface of the silica substrate is populated with silanol groups (Si-OH).[1][2] Even after the C18 chains are bonded and the surface is "end-capped," residual, unreacted silanol groups remain.[2]

These residual silanols are acidic (pKa ≈ 3.8–4.2) and can become ionized (negatively charged, Si-O⁻) at mobile phase pH values commonly used in reversed-phase chromatography.[3] Your positively charged (protonated) Desmethyl Chlorpheniramine analyte can then interact strongly with these negative sites via an ion-exchange mechanism.[1][4] This secondary interaction is stronger and has different kinetics than the desired primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a "tail".[5][6]

A2: Mobile phase optimization is the most effective first step. This involves controlling the pH and using additives to mask the problematic silanol interactions.

There are two main strategies:

1. Lower the Mobile Phase pH: By lowering the mobile phase pH to a value of 3 or below, you can suppress the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[3][7] This minimizes the strong ionic secondary interactions. At this low pH, Desmethyl Chlorpheniramine will be fully protonated (positively charged), ensuring consistent interaction with the stationary phase.

2. Use a Competing Base (Amine Modifier): Adding a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase is a classic and highly effective technique.[8][9][10] The protonated TEA will preferentially interact with the ionized residual silanols, effectively "masking" them from your analyte.[10][11] This allows the Desmethyl Chlorpheniramine to elute based primarily on its hydrophobic interactions, resulting in a much more symmetrical peak.[8]

Parameter Recommendation Scientific Rationale
Mobile Phase pH Adjust to pH 2.5 - 3.0Suppresses silanol ionization, minimizing secondary ionic interactions.[7]
Buffer Choice Phosphate or FormateProvides good buffering capacity in the low pH range.
Buffer Concentration 10-25 mMSufficient to control pH without causing precipitation or viscosity issues. Higher concentrations can sometimes improve shape.[7]
Amine Additive 0.1% - 0.5% Triethylamine (TEA)Acts as a sacrificial base, masking active silanol sites.[8][11]
Experimental Protocol: Mobile Phase Optimization
  • Baseline Experiment: Inject your Desmethyl Chlorpheniramine standard using your current method and record the peak asymmetry or tailing factor.

  • pH Adjustment:

    • Prepare an aqueous mobile phase component using a 20 mM potassium phosphate buffer.

    • Adjust the pH of the aqueous portion to 2.8 using phosphoric acid.

    • Prepare your final mobile phase by mixing with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the standard and evaluate the peak shape.

  • Addition of a Competing Base (if tailing persists):

    • To the optimized low-pH mobile phase, add triethylamine (TEA) to a final concentration of 0.2% (v/v).

    • Re-equilibrate the column and inject the standard.

    • Compare the peak shape to the previous experiments. The combination of low pH and a competing base is often highly effective.[9][12]

A3: Absolutely. Modern column chemistries are designed specifically to minimize the issues that cause peak tailing for basic compounds.

If mobile phase optimization does not fully resolve the issue, consider your column.

  • End-Capping: Ensure you are using a high-quality, fully end-capped column. End-capping uses a small, reactive silane (like trimethylchlorosilane) to bond with and cover many of the residual silanols left after the primary stationary phase (e.g., C18) is attached.[1][2] Columns with poor or no end-capping will show significant tailing with basic analytes.[2]

  • High Purity Silica (Type B): Modern columns are typically packed with high-purity, Type B silica, which has a lower concentration of acidic silanol groups and problematic metal contaminants compared to older Type A silica.[3] This inherently leads to better peak shapes for bases.

  • Alternative Chemistries: Consider columns with embedded polar groups or unique surface modifications. These technologies shield the residual silanols from the analyte, further preventing secondary interactions and improving peak symmetry.[6][13]

Category 2: Peak Fronting

A4: Peak fronting is most commonly caused by column overload or a mismatch between the sample solvent and the mobile phase. [14][15]

Unlike tailing, which points to strong secondary chemical interactions, fronting is often a physical or concentration-dependent issue. A fronting peak is one where the first half of the peak is broader than the second half.[16]

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration: This is the most frequent cause of fronting.[15][16] The concentration of your analyte in the injection solution is too high, saturating the stationary phase at the column inlet. This causes molecules to travel down the column before they can properly interact and partition, leading to premature elution for a portion of the band.[17]

    • Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. The concentration at which the peak shape becomes symmetrical is within the column's optimal loading capacity.

  • Check Sample Solvent Strength: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion, including fronting.[14] The strong solvent carries the analyte down the column inlet too quickly, disrupting the equilibrium process.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase itself. If a stronger solvent is required for solubility, inject the smallest possible volume.[15]

  • Assess for Column Degradation: A void or channel at the head of the column can also cause fronting.[16][18] This can happen over time due to high pressures or harsh mobile phase conditions.

    • Solution: Try reversing the column and flushing it with a compatible solvent. If the problem persists, the column may need to be replaced.

G start Poor Peak Shape Observed tailing Peak Tailing? start->tailing Asymmetrical? fronting Peak Fronting? tailing->fronting No cause_tailing Cause: Secondary Silanol Interactions tailing->cause_tailing Yes broad Broad Peaks? fronting->broad No cause_fronting Cause: Column Overload or Solvent Mismatch fronting->cause_fronting Yes cause_broad Cause: Extra-Column Volume broad->cause_broad Yes sol_tailing1 Solution 1: Lower Mobile Phase pH (< 3.0) cause_tailing->sol_tailing1 sol_tailing2 Solution 2: Add Competing Base (e.g., TEA) cause_tailing->sol_tailing2 sol_tailing3 Solution 3: Use High-Purity, End-Capped Column cause_tailing->sol_tailing3 sol_fronting1 Solution 1: Reduce Sample Concentration / Volume cause_fronting->sol_fronting1 sol_fronting2 Solution 2: Match Sample Solvent to Mobile Phase cause_fronting->sol_fronting2 sol_broad1 Solution 1: Minimize Tubing Length and ID cause_broad->sol_broad1 sol_broad2 Solution 2: Check for Leaks and Poor Connections cause_broad->sol_broad2

Category 3: General Peak Broadening

A5: Symmetrical peak broadening is often a sign of extra-column volume or dispersion.

Extra-column volume refers to all the volume within your HPLC system outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[19][20] As the analyte band travels through these components, it can diffuse and spread out, a process known as extra-column dispersion.[20][21] This effect is especially pronounced for early-eluting peaks.[22]

Key Areas to Check:

  • Connecting Tubing: The tubing connecting your autosampler, column, and detector is a primary source of extra-column volume. Use the shortest possible length of tubing with the narrowest internal diameter (ID) that your system pressure can handle.[6] For UHPLC systems, this is typically 0.0025" or 0.003" ID tubing.

  • Fittings and Connections: Ensure all fittings are properly seated and tightened. A poorly made connection can create a small void or "mixing chamber" that significantly contributes to peak broadening.[21]

  • Detector Settings: Check your detector's data acquisition rate (sampling rate). A rate that is too slow will not capture enough data points across the peak, making it appear broader and less defined. A good rule of thumb is to have 15-20 data points across the peak width.

G

References

  • Understanding Peak Fronting in HPLC. (2025). Phenomenex.
  • What is Peak Fronting? (n.d.). PerkinElmer.
  • What is Peak Fronting? (n.d.).
  • What are some common causes of peak fronting? (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. (n.d.). Phenomenex.
  • Extra-Column Volume in HPLC. (n.d.). Element Lab Solutions.
  • Extracolumn Effects. (n.d.).
  • Does a column overload cause fronting or tailing? (2013).
  • Topper, S. L. (2011).
  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
  • Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.
  • Triethylamine as a Mobile Phase Additive: Wh
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. (2024). Lab Manager.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC Europe.
  • Application Note: Analysis of Acidic, Basic, and Zwitterionic Compounds. (n.d.). Sigma-Aldrich.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC Europe.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • How to Measure and Reduce HPLC Equipment Extra Column Volume. (n.d.). MAC-MOD Analytical.
  • The Role of End-Capping in RP. (n.d.). Phenomenex.

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Desmethyl Chlorpheniramine Maleate Salt degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Degradation in Research and Development

Welcome to the Technical Support Center for Desmethyl Chlorpheniramine Maleate Salt. As a primary metabolite and critical reference standard for Chlorpheniramine, ensuring the stability and integrity of Desmethyl Chlorpheniramine Maleate Salt is paramount for accurate and reproducible experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and preventative strategies to manage its degradation.

Frequently Asked Questions (FAQs)

Q1: What is Desmethyl Chlorpheniramine Maleate Salt and why is its stability important?

Desmethyl Chlorpheniramine Maleate Salt is the primary metabolite of Chlorpheniramine, a widely used antihistamine.[1][2] In pharmaceutical research and quality control, it serves as a key reference standard for impurity profiling and metabolic studies. Its stability is crucial because degradation can lead to the formation of unknown impurities, compromising the accuracy of analytical methods and the integrity of research data.

Q2: What are the primary pathways through which Desmethyl Chlorpheniramine Maleate Salt can degrade?

Based on the chemistry of its parent compound, Chlorpheniramine, Desmethyl Chlorpheniramine Maleate Salt is susceptible to three main degradation pathways:

  • Oxidation: The tertiary amine group in the parent compound is prone to oxidation, forming the N-oxide derivative.[3] It is highly probable that the secondary amine in Desmethyl Chlorpheniramine is also susceptible to oxidation.

  • Hydrolysis: Like many amine salts, it can be susceptible to hydrolysis, particularly at non-optimal pH conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation. Studies on Chlorpheniramine have shown that it degrades in aqueous media through the formation of hydroxyl radicals upon exposure to solar radiation.[4][5][6]

Q3: I am observing an unexpected peak in my HPLC analysis of a Desmethyl Chlorpheniramine Maleate Salt sample. What could it be?

An unexpected peak likely represents a degradation product. The most common degradant for the parent compound, Chlorpheniramine, is its N-oxide.[3] Therefore, an analogous oxidation product of Desmethyl Chlorpheniramine is a probable candidate. Other possibilities include products of hydrolysis or photodegradation if the sample was exposed to harsh conditions. It is also important to consider potential interactions with excipients if you are working with a formulation.

Q4: Can the maleate salt itself degrade?

Yes. Studies have shown that the maleate moiety in Chlorpheniramine Maleate solution can degrade over time, potentially decomposing to carbon dioxide.[7] This degradation of the counter-ion can affect the overall stability and properties of the salt.

Degradation Pathways and Mechanisms

Understanding the mechanisms of degradation is fundamental to developing effective prevention strategies. The structural similarity between Desmethyl Chlorpheniramine and its parent compound, Chlorpheniramine, allows us to infer its primary degradation pathways.

Oxidative Degradation

The secondary amine in Desmethyl Chlorpheniramine is a likely site for oxidation. This can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or metal ions. The primary oxidation product is expected to be the corresponding N-oxide.

Hydrolytic Degradation

As an amine salt, the stability of Desmethyl Chlorpheniramine Maleate Salt in solution is pH-dependent. Both acidic and basic conditions can promote hydrolysis, although the specific products of this pathway for the desmethyl compound are not extensively documented.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy for photolytic cleavage of bonds within the molecule. For Chlorpheniramine, photodegradation in aqueous solutions is mediated by hydroxyl radicals.[4][5][6]

Visualizing Degradation Pathways

DCM Desmethyl Chlorpheniramine Maleate Salt Oxidation Oxidation (O2, Peroxides, Metal Ions) DCM->Oxidation Hydrolysis Hydrolysis (Acidic/Basic pH) DCM->Hydrolysis Photodegradation Photodegradation (UV Light) DCM->Photodegradation N_Oxide N-Oxide Derivative Oxidation->N_Oxide Hydrolytic_Products Hydrolytic Products Hydrolysis->Hydrolytic_Products Photolytic_Products Photolytic Products Photodegradation->Photolytic_Products

Caption: Inferred degradation pathways for Desmethyl Chlorpheniramine Maleate Salt.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Loss of Potency in Solution - Inappropriate pH: Stability is pH-dependent.1. Verify pH: Measure the pH of your solution. For amine salts, a slightly acidic pH is often optimal for stability. 2. Buffer Selection: Use a suitable buffer system to maintain the optimal pH.
- Oxidative Degradation: Dissolved oxygen or contaminating metal ions can catalyze oxidation.1. De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Use Antioxidants: Consider adding antioxidants like ascorbic acid or sodium metabisulfite to the formulation. 3. Chelating Agents: If metal ion contamination is suspected, add a chelating agent such as EDTA.
Appearance of New Peaks in HPLC - Degradation: Formation of one or more degradation products.1. Conduct Forced Degradation Studies: Subject a reference sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main component and the new peaks.
- Excipient Interaction: The active ingredient may be reacting with an excipient in the formulation.1. Binary Mixtures: Prepare binary mixtures of the drug with each excipient and store them under accelerated conditions to identify the incompatible excipient. 2. Review Excipient Chemistry: Be aware of reactive functional groups in your excipients. For example, reducing sugars like lactose can react with amines (Maillard reaction).[8]
Discoloration of Solid Sample - Photodegradation: Exposure to light.1. Storage: Always store Desmethyl Chlorpheniramine Maleate Salt in well-closed, light-resistant containers. 2. Amber Vials: Use amber glass vials for solutions.
- Oxidation: Reaction with atmospheric oxygen.1. Inert Atmosphere: Store under an inert atmosphere (nitrogen or argon) if the compound is highly sensitive to oxidation.

Prevention of Degradation: Best Practices

Proactive measures are the most effective way to ensure the stability of Desmethyl Chlorpheniramine Maleate Salt.

Optimal Storage and Handling
  • Temperature: Store at controlled room temperature or as recommended by the supplier, typically between 2-8°C.[9]

  • Light: Protect from light at all times by using amber containers and storing in the dark.

  • Humidity: Store in a desiccator or a controlled low-humidity environment to prevent moisture uptake, which can accelerate degradation.

Formulation Strategies for Enhanced Stability
  • pH Control: For liquid formulations, maintaining an optimal pH is critical. This typically involves the use of a suitable buffering agent. The ideal pH should be determined through stability studies.

  • Excipient Compatibility: Careful selection of excipients is crucial.

    • Avoid Reactive Excipients: Steer clear of excipients with reactive functional groups. For secondary amines, this includes reducing sugars (e.g., lactose) and aldehydes.[8]

    • Inert Fillers: Consider using inert fillers such as microcrystalline cellulose in solid dosage forms.

    • Compatibility Studies: Conduct drug-excipient compatibility studies by analyzing binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH).

Use of Stabilizers
  • Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants can be beneficial. Common choices include:

    • Butylated hydroxytoluene (BHT)

    • Butylated hydroxyanisole (BHA)

    • Ascorbic acid

    • Sodium metabisulfite

  • Chelating Agents: To mitigate the catalytic effect of metal ions on oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To generate degradation products of Desmethyl Chlorpheniramine Maleate Salt under various stress conditions.

Materials:

  • Desmethyl Chlorpheniramine Maleate Salt

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Desmethyl Chlorpheniramine Maleate Salt from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 25mM Potassium Dihydrogen Orthophosphate, pH adjusted to 4.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks for the degradation products are well-resolved from the main peak of Desmethyl Chlorpheniramine Maleate Salt.

Visualizing Experimental Workflow

cluster_0 Forced Degradation cluster_1 Analysis & Method Development cluster_2 Outcome Start Desmethyl Chlorpheniramine Maleate Salt Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Heat Thermal Stress Start->Heat Light Photolytic Stress Start->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Method_Dev Develop Stability-Indicating Method HPLC->Method_Dev Method_Val Validate Method (ICH) Method_Dev->Method_Val Outcome Identification of Degradants & Validated Analytical Method Method_Val->Outcome

Caption: Workflow for forced degradation studies and method development.

References

  • Vitamins and Antioxidants in Plants: Are They Helpful in the Management of Allergies?. Available at: [Link]

  • Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation - Environmental Science: Water Research & Technology (RSC Publishing). Available at: [Link]

  • Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation - ResearchGate. Available at: [Link]

  • The Effect of Nasal Steroid and Antihistamine Use on Total Oxidative Stress and Antioxidant Status in the Treatment of Allergic Rhinitis - PubMed. Available at: [Link]

  • 6 Natural Antihistamines to Help with Allergies - Healthline. Available at: [Link]

  • Nutraceuticals Against Oxidative Stress in Allergic Diseases - PMC - PubMed Central. Available at: [Link]

  • Role of antioxidants on the clinical outcome of patients with perennial allergic rhinitis - NIH. Available at: [Link]

  • Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation - Semantic Scholar. Available at: [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Available at: [Link]

  • Managing Excipient Interactions - Pharmaceutical Technology. Available at: [Link]

  • Stabilizer for amine/quaternary ammonium blends - Google Patents.
  • BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS - PMC - NIH. Available at: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • How Can Excipients Influence Drug Interactions? - Colorcon. Available at: [Link]

  • AJ C - Asian Publication Corporation. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]

  • Prodrugs for Amines - PMC - NIH. Available at: [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. Available at: [Link]

  • Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed. Available at: [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Available at: [Link]

  • Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed. Available at: [Link]

Sources

Technical Support Center: Method Refinement for Trace Level Detection of Desmethyl Chlorpheniramine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of desmethyl chlorpheniramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the trace level detection of this primary metabolite of chlorpheniramine. As your Senior Application Scientist, my goal is to blend technical precision with field-tested insights to empower you to overcome common analytical challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when developing and running assays for desmethyl chlorpheniramine.

Q1: What are the primary challenges in accurately quantifying trace levels of desmethyl chlorpheniramine in biological matrices?

A1: The primary challenges stem from its physicochemical properties and the complexity of biological samples. As a basic amine, desmethyl chlorpheniramine is prone to:

  • Poor chromatographic peak shape (tailing): This is due to secondary interactions with residual silanol groups on silica-based HPLC columns.[1][2][3][4]

  • Matrix effects in LC-MS/MS: Co-eluting endogenous components in plasma or urine can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5][6][7]

  • Sample preparation complexities: Efficiently extracting a polar metabolite from a complex matrix while minimizing interferences requires careful optimization of techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Analyte stability: As a metabolite, its concentration can change in the matrix post-collection if not handled and stored correctly.

Q2: Which analytical technique is most suitable for trace-level detection of desmethyl chlorpheniramine?

A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. Its high selectivity and sensitivity allow for the detection and quantification of desmethyl chlorpheniramine at very low concentrations (ng/mL levels) in complex biological matrices.[8] HPLC with UV detection can also be used, but it may lack the required sensitivity and selectivity for trace-level bioanalysis without extensive sample cleanup.[9][10][11]

Q3: How does the metabolism of chlorpheniramine to desmethyl chlorpheniramine impact the analytical strategy?

A3: Understanding the metabolic pathway is crucial. Chlorpheniramine is metabolized in the liver primarily through N-demethylation to form monodesmethyl chlorpheniramine and subsequently didesmethyl chlorpheniramine.[12][13] This informs several aspects of the analytical method:

  • Method Selectivity: The analytical method must be able to distinguish between chlorpheniramine and its desmethylated metabolites.

  • Internal Standard Selection: A stable isotope-labeled internal standard (SIL-IS) for desmethyl chlorpheniramine is ideal to compensate for matrix effects and extraction variability. If unavailable, a structurally similar compound can be used, but requires more rigorous validation.

  • Hydrolysis Step: Depending on the study's objective, a hydrolysis step might be considered to measure conjugated metabolites, although the primary metabolites are typically unconjugated.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Chromatographic Peak Shape - Peak Tailing

Symptom: You observe asymmetrical peaks for desmethyl chlorpheniramine with a tailing factor significantly greater than 1.2.

Root Cause Analysis: Desmethyl chlorpheniramine is a basic compound containing a primary amine. This amine group can interact with acidic residual silanol groups on the surface of traditional silica-based reversed-phase columns, leading to a secondary, undesirable retention mechanism that causes peak tailing.[1][2][3][4]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) using an additive like formic acid or phosphoric acid will protonate the silanol groups, minimizing their interaction with the protonated amine of the analyte.[1][4]

  • Column Selection:

    • End-capped Columns: Use a high-quality, end-capped C18 or C8 column where the residual silanols have been chemically deactivated.

    • Hybrid Silica/Polymer Columns: These columns offer better pH stability and reduced silanol activity.

    • Phenyl-Hexyl Columns: The different selectivity of a phenyl-hexyl stationary phase can sometimes improve peak shape for amine-containing compounds.

  • Mobile Phase Additives: In addition to acid, a small concentration of a competing base (e.g., a volatile amine like triethylamine) can be added to the mobile phase to saturate the active sites on the stationary phase. However, this may not be ideal for MS detection due to potential ion suppression.

  • Lower Analyte Concentration: Injecting a lower concentration of the analyte can sometimes mitigate tailing caused by overloading of active sites, though this may not be feasible for trace-level analysis.

Issue 2: Inconsistent Results and Poor Reproducibility - Matrix Effects and Ion Suppression

Symptom: You observe significant variability in analyte response between samples with the same nominal concentration, or a lower than expected response in matrix samples compared to neat standards.

Root Cause Analysis: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of desmethyl chlorpheniramine in the mass spectrometer source, leading to ion suppression or enhancement.[5][6][7]

Solutions:

  • Improve Chromatographic Separation:

    • Optimize the Gradient: Develop a gradient elution profile that separates desmethyl chlorpheniramine from the bulk of the matrix components. A post-column infusion experiment can help identify regions of ion suppression.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): This is generally more effective than LLE at removing interfering components. A mixed-mode cation exchange SPE sorbent can be particularly effective for basic compounds like desmethyl chlorpheniramine.

    • Phospholipid Removal Plates/Cartridges: If phospholipids are the primary source of ion suppression, specialized sample preparation products can be used to selectively remove them.

  • Internal Standard Strategy:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for desmethyl chlorpheniramine will co-elute with the analyte and experience the same degree of ion suppression, thus providing the most accurate correction.

    • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Issue 3: Analyte Signal Detected in Blank Injections - Carryover

Symptom: After injecting a high concentration sample, a peak for desmethyl chlorpheniramine is observed in a subsequent blank injection.

Root Cause Analysis: Carryover can originate from several parts of the LC-MS system, including the autosampler needle, injection valve, and the analytical column, where the analyte has been adsorbed and is slowly released.[8][14]

Solutions:

  • Optimize Autosampler Wash Solvents: The autosampler wash solution should be strong enough to solubilize desmethyl chlorpheniramine. A typical wash solution might be a mixture of acetonitrile, methanol, and isopropanol with a small amount of acid (e.g., formic acid).

  • Injector and Valve Cleaning: Ensure the injection port and valve are clean. Worn rotor seals in the injector can be a source of carryover and should be replaced as part of routine maintenance.[14]

  • Column Flushing: At the end of each run, include a high-organic wash step in the gradient to elute any strongly retained compounds from the column.

  • Injection Order: If possible, avoid injecting a low concentration sample immediately after a high concentration sample. Injecting a blank or two after high concentration samples can help mitigate the impact of carryover on subsequent samples.

Experimental Protocols & Data

Metabolic Pathway of Chlorpheniramine

The primary metabolic pathway for the formation of desmethyl chlorpheniramine is N-demethylation of the parent drug, chlorpheniramine.

G Chlorpheniramine Chlorpheniramine Desmethyl_Chlorpheniramine Desmethyl Chlorpheniramine Chlorpheniramine->Desmethyl_Chlorpheniramine  N-demethylation Didesmethyl_Chlorpheniramine Didesmethyl Chlorpheniramine Desmethyl_Chlorpheniramine->Didesmethyl_Chlorpheniramine  N-demethylation

Caption: Metabolic conversion of Chlorpheniramine.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is a starting point for the extraction of desmethyl chlorpheniramine from human plasma using a mixed-mode cation exchange polymer-based SPE sorbent.

Materials:

  • Mixed-mode strong cation exchange SPE cartridges (e.g., Agilent SampliQ SCX, Waters Oasis MCX).[2][12]

  • Human plasma.

  • Internal standard (IS) solution.

  • Methanol (HPLC grade).

  • Deionized water.

  • 2% Formic acid in water.

  • 5% Ammonium hydroxide in methanol.

  • Centrifuge.

  • Nitrogen evaporator.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 500 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution.

    • Add 500 µL of 2% formic acid in water to precipitate proteins and adjust the pH.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the desmethyl chlorpheniramine and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Parameters

The following table provides typical starting parameters for an LC-MS/MS method for desmethyl chlorpheniramine. These should be optimized for your specific instrument.

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 261.1 (for [M+H]⁺)
Product Ions (m/z) To be determined empirically, likely fragments involve the loss of the amine group and fragmentation of the pyridine or chlorophenyl ring. Common fragments for similar compounds suggest monitoring transitions like 261.1 > 216.1 and 261.1 > 167.1.
Collision Energy To be optimized for each transition, typically in the range of 15-35 eV.
Analyte Stability

Q: How should I handle and store my samples to ensure the stability of desmethyl chlorpheniramine?

A: Proper sample handling and storage are critical for accurate quantification.

  • Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Processing: Separate plasma from whole blood by centrifugation as soon as possible after collection.

  • Storage:

    • Short-term: Store plasma samples at 2-8°C if they are to be analyzed within 24 hours.

    • Long-term: For storage longer than 24 hours, samples should be frozen at -20°C or preferably -80°C.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Studies on other metabolites have shown that repeated freezing and thawing can lead to degradation.[14] It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. Snap-freezing in liquid nitrogen and rapid thawing may minimize degradation compared to slower processes.[14]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Pre_treatment Pre-treatment (Protein Precipitation & pH adjustment) Plasma_Sample->Pre_treatment SPE Solid-Phase Extraction Pre_treatment->SPE Elution Elution SPE->Elution Dry_Reconstitute Dry-down & Reconstitution Elution->Dry_Reconstitute Injection Injection Dry_Reconstitute->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection Chromatography->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing Final_Result Final_Result Data_Processing->Final_Result Final Concentration

Caption: General workflow for desmethyl chlorpheniramine analysis.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • McCalley, D. V., & Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 586-591. Available from: [Link]

  • Osterloh, J. D. (1976). Metabolites of Chlorpheniramine: Isolation and Identification of the Polar Metabolite (Doctoral dissertation, The University of Arizona). Available from: [Link]

  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2725, (+-)-Chlorpheniramine. Retrieved January 16, 2026 from [Link].

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281068, Chlorpheniramine Maleate. Retrieved January 16, 2026 from [Link].

  • SCIEX. Sensitive quantitation of N-nitroso des-methyl chlorpheniramine impurity in chloropyramine hydrochloride API. Available from: [Link]

  • Yasuda, S. U., Zannikos, P., & Wainer, I. W. (2001). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. British journal of clinical pharmacology, 52(6), 647–653. Available from: [Link]

  • Letter, W. (2015). How can I solve my carry over issue in LC-MS/MS?. ResearchGate. Available from: [Link]

  • Hansen, E. J., Kulkarni, C. A., Stevens, S. L., & Mapes, F. H. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. Available from: [Link]

  • Hansen, E. J., Kulkarni, C. A., Stevens, S. L., & Mapes, F. H. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. ResearchGate. Available from: [Link]

  • Chemistry For Everyone. (2025). What Is Carryover In LC-MS And How Do You Prevent It?. Available from: [Link]

  • Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug intelligence & clinical pharmacy, 18(9), 701–707. Available from: [Link]

  • Maham, M., Karami-Osboo, R., & Alizadeh, R. (2014). Analysis of chlorpheniramine in human urine samples using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 50(1), 139-147. Available from: [Link]

  • Ahmadi Daryakenari, M., & Zeeb, M. (2017). Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography. Analytical Methods, 9(45), 6434-6442. Available from: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available from: [Link]

  • Mahn, B. (n.d.). Notes on Troubleshooting LC/MS Contamination. Available from: [Link]

  • Pereira, L. A., de Gaitani, C. M., & de Oliveira, J. E. (2009). Development and minimizing the carryover of a sensitive and high throughput LC-ESI-MS/MS method for the quantification of rizatriptan in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 894-900. Available from: [Link]

  • Li, W., & Tse, F. L. (2014). Systematic troubleshooting for LC/MS/MS-part 1: sample preparation and chromatography. Pharmaceutical technology, 38(8), 34-41. Available from: [Link]

  • Niessen, W. M. A. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of Chromatography A, 1292, 1-15. Available from: [Link]

  • Tong, X. S., Williams, M. G., & Colvin, O. M. (2004). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid communications in mass spectrometry : RCM, 18(20), 2419–2425. Available from: [https://www.researchgate.net/publication/8202519_Ion-suppression_effects_in_liquid_chromatography-tandem_mass_spectrometry_due_to_a_formulation_agent_a_case_study_in_drug_discovery_bioanalysis]([Link]_ spectrometry_due_to_a_formulation_agent_a_case_study_in_drug_discovery_bioanalysis)

  • Agilent Technologies. (2021). How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. YouTube. Available from: [Link]

  • Zeeb, M., & Daryakenari, M. A. (2017). Chlorpheniramine concentration profile in plasma versus time after the oral administration of the drug. ResearchGate. Available from: [Link]

  • Dolman, S. (2010). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Available from: [Link]

  • Peake, D. A., & Byrd, G. D. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug intelligence & clinical pharmacy, 18(9), 701–707. Available from: [Link]

  • Sunder, B. S., & Mittal, A. K. (2024). HPLC method development and validation for chlorpheniramine maleate. Authorea Preprints. Available from: [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available from: [Link]

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  • ResearchGate. (n.d.). Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature. Available from: [Link]

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  • Dasgupta, A., & Wahed, A. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1019-1027. Available from: [Link]

  • Moreno, R. A., Sverdloff, C. E., de Oliveira, S. E., Oliveira, C. H., & Sgarbieri, V. C. (2009). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: Application to a dexchlorpheniramine comparative bioavailability study. Journal of pharmaceutical and biomedical analysis, 50(5), 894-900. Available from: [Link]

  • Maham, M., Karami-Osboo, R., & Alizadeh, R. (2014). Analysis of chlorpheniramine in human urine samples using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography. ResearchGate. Available from: [Link]

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  • Carayol, J., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics, 19(1), 1-14. Available from: [Link]

  • Erk, N. (2001). Quantitative analysis of chlorpheniramine maleate and phenylephrine hydrochloride in nasal drops by differential-derivative spectrophotometric, zero-crossing first derivative UV spectrophotometric and absorbance ratio methods. Semantic Scholar. Available from: [Link]

  • Moreno, R. A., Sverdloff, C. E., de Oliveira, S. E., Oliveira, C. H., & Sgarbieri, V. C. (2009). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: Application to a dexchlorpheniramine comparative bioavailability study. Journal of pharmaceutical and biomedical analysis, 50(5), 894-900. Available from: [Link]

  • Shin, H. S., & Lee, O. M. (2002). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 776(2), 169–176. Available from: [Link]

  • Adu-Kwarteng, E., et al. (2016). Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. SpringerPlus, 5(1), 639. Available from: [Link]

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Optimizing extraction efficiency of Desmethyl Chlorpheniramine from biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Desmethyl Chlorpheniramine. As the primary active metabolite of the widely used antihistamine Chlorpheniramine, its accurate quantification in biological matrices like plasma, serum, and urine is critical for pharmacokinetic and toxicological studies.[1] However, its polar nature, the complexity of biological samples, and the low concentrations often encountered present significant analytical challenges.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during sample preparation. We move beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended starting point for extracting Desmethyl Chlorpheniramine from plasma?

For new method development, Solid-Phase Extraction (SPE) is the recommended starting point. It offers a superior balance of selectivity, recovery, and cleanup compared to Liquid-Liquid Extraction (LLE) or Protein Precipitation (PP).[2][3] A well-developed SPE method can significantly reduce matrix components, which is crucial for minimizing ion suppression in subsequent LC-MS/MS analysis.[4]

Q2: Which type of Solid-Phase Extraction (SPE) sorbent is most effective?

Given that Desmethyl Chlorpheniramine is a basic compound, a mixed-mode cation exchange SPE sorbent is often ideal. This provides a dual retention mechanism: reversed-phase interaction with the hydrophobic backbone of the sorbent and ion-exchange interaction with the charged amine group. This dual mechanism allows for more rigorous wash steps, leading to a much cleaner final extract than using a simple reversed-phase (e.g., C18) sorbent alone.

Q3: How critical is pH control during the extraction process?

pH control is absolutely critical, particularly for LLE and ion-exchange SPE. Desmethyl Chlorpheniramine has a basic amine group.

  • For LLE: The sample pH must be adjusted to be at least 2 units above the pKa of the amine group. This deprotonates the analyte, rendering it neutral and allowing it to be efficiently extracted from the aqueous biological matrix into an immiscible organic solvent.[5]

  • For Ion-Exchange SPE: The pH of the loading buffer must be at least 2 units below the analyte's pKa to ensure the amine group is positively charged and can bind to the cation exchange sorbent. For elution, the pH is then raised to neutralize the analyte, disrupting the ionic bond and releasing it from the sorbent.[3]

Q4: What is the ideal internal standard (IS) for quantifying Desmethyl Chlorpheniramine?

The gold standard is a stable isotope-labeled (SIL) version of Desmethyl Chlorpheniramine (e.g., d4-Desmethyl Chlorpheniramine). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. This means it experiences the same extraction inefficiencies and matrix-induced ion suppression, allowing it to accurately correct for variations in both sample preparation and analysis.[4][6] If a SIL-IS is unavailable, a structural analog may be used, but it will not correct for matrix effects as effectively.

Q5: My analyte appears to be unstable in the processed samples. What should I consider?

Analyte stability can be compromised at several stages.[7][8] Consider the following:

  • Enzymatic Degradation: Ensure plasma/blood samples are collected with an appropriate anticoagulant and stored immediately at -20°C or -80°C. Minimize freeze-thaw cycles.

  • pH and Temperature: During extraction, avoid exposure to extreme pH or high temperatures for prolonged periods, especially during solvent evaporation steps.[9]

  • Solvent Stability: Assess the stability of Desmethyl Chlorpheniramine in the final reconstitution solvent. Some compounds are less stable in high-organic solvents. Performing a stability test in the final extract by letting it sit on the autosampler for 24 hours is a good practice.[7]

Troubleshooting Guides
Problem 1: Low Analyte Recovery (<75%)

Q: My absolute recovery for Desmethyl Chlorpheniramine is consistently low. How can I diagnose and fix this?

Low recovery is a common but solvable problem. The first step is to determine where the analyte is being lost. This requires a systematic investigation by collecting and analyzing the effluent from each step of your extraction process (load, wash, and elution fractions).[10][11]

A systematic approach is crucial for identifying the source of analyte loss. The following decision tree illustrates a logical workflow for diagnosing and resolving low recovery issues.

G cluster_analysis Where is the Analyte Found? cluster_causes_load Cause: Poor Retention cluster_causes_not_eluted Cause: Incomplete Elution / Irreversible Binding cluster_causes_elute_only Cause: Post-Elution Loss cluster_solutions Solutions start Low Recovery Observed (<75%) collect_fractions ACTION: Collect & Analyze Fractions (Load, Wash, Elute) start->collect_fractions load_wash In Load or Wash Fraction(s)? collect_fractions->load_wash not_eluted Not in Any Fraction (or very low in Elute)? load_wash->not_eluted No cause1 1. Sorbent/Analyte Mismatch 2. Incorrect pH (LLE/SPE) 3. Sample Solvent Too Strong 4. Flow Rate Too High load_wash->cause1 Yes elute_only Only in Elute Fraction, but Still Low? not_eluted->elute_only No cause2 1. Elution Solvent Too Weak 2. Incorrect Elution pH 3. Insufficient Elution Volume 4. Secondary Interactions not_eluted->cause2 Yes cause3 1. Loss During Evaporation (Analyte is volatile) 2. Poor Reconstitution Solubility 3. Adsorption to Plasticware elute_only->cause3 Yes solution1 Fix Retention: - Change SPE Sorbent/LLE Solvent - Adjust Load/Sample pH - Dilute Sample with Weaker Solvent - Reduce Loading Flow Rate cause1->solution1 solution2 Improve Elution: - Increase Organic % in Elution Solvent - Adjust Elution pH to Neutralize Analyte - Increase Elution Volume (e.g., 2x 1 mL) - Add Modifier to Disrupt Secondary Binding cause2->solution2 solution3 Optimize Post-Elution: - Reduce Evaporation Temp/Time - Change Reconstitution Solvent - Use Low-Binding Plates/Vials cause3->solution3

Caption: Troubleshooting Decision Tree for Low Analyte Recovery.

Detailed Explanation of Causes & Solutions:

  • Analyte in Load/Wash Fraction: This indicates poor retention.[11]

    • Cause: The sorbent or LLE solvent polarity may be inappropriate for the analyte. For SPE, the sample solvent may be too strong, preventing the analyte from binding to the sorbent.[3] The loading flow rate could also be too high, not allowing enough time for the interaction to occur.[12]

    • Solution: For SPE, consider a different sorbent (e.g., mixed-mode instead of C18). Ensure the sample is diluted with a weak solvent (e.g., aqueous buffer) before loading. For LLE, select a more appropriate organic solvent and ensure the pH is correctly adjusted. Reduce the flow rate during sample loading to 1-2 mL/min.[3]

  • Analyte Not Recovered in Any Fraction: This suggests very strong or irreversible binding to the SPE sorbent or loss during pre-analytical steps.[10]

    • Cause: The elution solvent is not strong enough to break the interaction between the analyte and the sorbent. This is common in ion-exchange SPE if the pH is not adjusted correctly to neutralize the analyte's charge. Secondary interactions (e.g., hydrogen bonding) can also cause strong retention.

    • Solution: Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). For ion-exchange, ensure the elution solvent pH neutralizes the analyte. Using a larger elution volume or performing the elution step twice can also help.[9]

  • Analyte Lost After Elution: If recovery is good immediately post-elution but poor in the final sample.

    • Cause: Loss can occur during the solvent evaporation step if the analyte is semi-volatile. The analyte may also not be fully soluble in the reconstitution solvent or may adsorb to the surfaces of collection plates or vials.[7]

    • Solution: Optimize evaporation conditions (e.g., lower temperature). Test different reconstitution solvents to ensure full solubility. Using low-binding microplates can mitigate adsorption losses.[7]

Problem 2: Significant Matrix Effects / Ion Suppression

Q: I am observing a significant drop in signal intensity for Desmethyl Chlorpheniramine when analyzing extracted plasma samples compared to a neat standard. What is happening and how can I fix it?

This phenomenon is known as a matrix effect , specifically ion suppression . It occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[13][14] These components compete with the analyte for the available charge or affect the efficiency of droplet evaporation, leading to a reduced signal and compromising accuracy and sensitivity.[2][4]

The diagram below illustrates how matrix components can interfere with the analyte ionization process in an electrospray source.

G cluster_source LC-MS Ion Source cluster_no_matrix Scenario A: Clean Sample cluster_with_matrix Scenario B: Biological Matrix lc_column LC Column Effluent droplet_clean Droplet Analyte lc_column->droplet_clean droplet_matrix Matrix (Phospholipids, Salts) lc_column->droplet_matrix ms_clean Mass Spec Detector (Strong Signal) droplet_clean:f0->ms_clean Efficient Ionization ms_matrix Mass Spec Detector (Suppressed Signal) droplet_matrix:f0->ms_matrix Inefficient Ionization (Competition)

Caption: How Matrix Components Cause Ion Suppression.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering components before they reach the MS source.[2]

    • Switch Extraction Technique: If you are using Protein Precipitation, switch to SPE or LLE. SPE is particularly effective at removing phospholipids and salts that are major causes of ion suppression.[15]

    • Optimize SPE Wash Step: Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. For a C18 sorbent, a wash with 40-60% methanol in water can often remove many interferences without eluting the analyte.

  • Optimize Chromatography:

    • Increase Retention: Modify your LC gradient or change the column to increase the retention of Desmethyl Chlorpheniramine, moving it away from the "void volume" where salts and other highly polar interferences typically elute.[6]

    • Separate from Phospholipids: Phospholipids are a notorious cause of ion suppression and often elute in the mid-to-late part of a reversed-phase gradient.[15] Adjusting the gradient to achieve baseline separation between your analyte and the phospholipid elution zone is highly effective.

  • Reduce Matrix Load:

    • Sample Dilution: Simply diluting the final extract with the initial mobile phase can sometimes reduce the concentration of interfering components below the level where they cause significant suppression.[7] This may, however, compromise the limit of detection.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a co-eluting SIL-IS is the best way to compensate for unpredictable ion suppression, as it will be suppressed to the same degree as the analyte, maintaining an accurate analyte-to-IS ratio.[4]

Comparative Overview of Extraction Techniques

The choice of extraction technique is a trade-off between cleanup efficiency, recovery, throughput, and cost. The following table summarizes the key characteristics of the three most common methods for Desmethyl Chlorpheniramine.

ParameterProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity/Cleanup LowModerateHigh to Very High
Tendency for Matrix Effects HighModerateLow
Typical Recovery High (but variable)Moderate to HighHigh & Reproducible
Throughput Very HighLow to ModerateModerate (Automatable)
Solvent Consumption LowHighModerate
Ease of Automation HighLowHigh
Best For High-throughput screening where highest sensitivity is not required.When SPE is not available; good for removing highly water-soluble interferences.Methods requiring high sensitivity, accuracy, and precision (e.g., regulated bioanalysis).
Detailed Experimental Protocols

These protocols provide a starting point for method development. They should be optimized for your specific matrix and analytical instrumentation.

Protocol 1: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

This method provides excellent cleanup by leveraging both reversed-phase and ion-exchange mechanisms.

G start Start: Plasma Sample (+ Internal Standard) pretreat 1. Pre-treatment Dilute 1:1 with 2% Formic Acid in Water start->pretreat condition 2. Condition Cartridge 1 mL Methanol pretreat->condition equilibrate 3. Equilibrate Cartridge 1 mL 2% Formic Acid in Water condition->equilibrate load 4. Load Sample Apply pre-treated sample slowly (1-2 mL/min) equilibrate->load wash1 5. Wash 1 (Polar Interferences) 1 mL 2% Formic Acid in Water load->wash1 wash2 6. Wash 2 (Non-polar Interferences) 1 mL Methanol wash1->wash2 elute 7. Elute Analyte 1 mL 5% Ammonium Hydroxide in Methanol wash2->elute posttreat 8. Evaporate & Reconstitute Evaporate eluate to dryness. Reconstitute in mobile phase. elute->posttreat analyze Analyze by LC-MS/MS posttreat->analyze

Caption: Step-by-step workflow for Mixed-Mode SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard (IS) working solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex again. This ensures the analyte is positively charged.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol. Do not let the sorbent bed go dry.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step 1 (Remove salts/polar interferences): Pass 1 mL of 2% formic acid in water through the cartridge.

  • Wash Step 2 (Remove phospholipids/non-polar interferences): Pass 1 mL of methanol through the cartridge. Dry the cartridge under vacuum for 1-2 minutes.

  • Elution: Elute the Desmethyl Chlorpheniramine by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase. Vortex and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE)

A classic technique that relies on partitioning the analyte between aqueous and organic phases.

Step-by-Step Methodology:

  • Sample Preparation: To 500 µL of plasma in a glass tube, add 20 µL of IS working solution.

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample to pH > 10. Vortex for 10 seconds.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[16][17] Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase.

Protocol 3: Protein Precipitation (PP)

The fastest but "dirtiest" method, suitable for rapid screening.

Step-by-Step Methodology:

  • Sample Preparation: In a 1.5 mL microcentrifuge tube or a 96-well protein precipitation plate, add 100 µL of plasma and 20 µL of IS working solution.[18]

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[18][19]

  • Mixing: Cap the tube or seal the plate and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to a new tube or collection plate.

  • Analysis: The supernatant can be injected directly, but it is highly recommended to evaporate it and reconstitute in the initial mobile phase to avoid solvent effects that can cause poor peak shape.

References
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  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334. Available at: [Link]

  • Ramakrishnan, G., et al. (2015). Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma. ResearchGate. Available at: [Link]

  • Ibar-Abanzuk, M. A., & Val-Diez, A. (1993). Binding of chlorpheniramine enantiomers to human plasma proteins. Chirality, 5(5), 329–332. Available at: [Link]

  • Joghee Rajua, A., et al. (2015). Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma. ResearchGate. Available at: [Link]

  • Lee, E. J., et al. (2002). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 769(1), 161–167. Available at: [Link]

  • Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. Available at: [Link]

  • Kumar, D., Gautam, N., & Alnouti, Y. (2022). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. Analytica chimica acta, 1198, 339512. Available at: [Link]

  • Majors, R. E. (2017). Three Common SPE Problems. LCGC International. Available at: [Link]

  • Kumar, D., Gautam, N., & Alnouti, Y. (2022). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. PubMed, 35190119. Available at: [Link]

  • Li, K., et al. (2004). Simultaneous determination of chlorpheniramine and pseudoephedrine in human plasma by liquid chromatography-tandem mass spectrometry. Biomedical chromatography : BMC, 18(4), 238–244. Available at: [Link]

  • Polson, C., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. Available at: [Link]

  • Google Patents. (2019). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. Google Patents.
  • Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction. Phenomenex. Available at: [Link]

  • Polson, C., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 805(2), 265–273. Available at: [Link]

  • Talebpour, Z., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5516–5535. Available at: [Link]

  • Maham, M., et al. (2014). Analysis of chlorpheniramine in human urine samples using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • CWS ABROAD. (n.d.). Desmethyl Chlorpheniramine Maleate Salt (TRC-D291550-1MG). CWS ABROAD. Available at: [Link]

  • Stajić, D., et al. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices, 5(3), 997-1001. Available at: [Link]

  • Khan, M. S., et al. (2018). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release. Pakistan Journal of Pharmaceutical Sciences, 31(1), 353-358. Available at: [Link]

  • Sunder, B. S., & Mittal, A. K. (n.d.). HPLC method development and validation for chlorpheniramine maleate. PharmaTutor. Available at: [Link]

  • Tittikpina, N. K., et al. (2021). Validation of an UV-Visible spectrophotometry assay method for the determination of chlorpheniramine maleate tablets without prior extraction. ResearchGate. Available at: [Link]

  • Biotage. (2023). 7 Horrible Mistakes You're Making with Solid Phase Extraction. Biotage. Available at: [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Desmethyl Chlorpheniramine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. Desmethyl Chlorpheniramine, the primary active metabolite of the first-generation antihistamine Chlorpheniramine, plays a significant role in the overall therapeutic and potential adverse effects of its parent compound. Consequently, robust and reliable analytical methods for its quantification are paramount.

This guide provides an in-depth comparison of analytical methodologies for Desmethyl Chlorpheniramine, with a focus on the critical process of cross-validation. Cross-validation ensures that an analytical method yields consistent and reliable results when transferred between laboratories, instruments, or even when different analytical techniques are employed.[1][2] This is not merely a procedural step but a fundamental aspect of ensuring data integrity and confidence in regulatory submissions and scientific publications.

This document will delve into the practicalities of cross-validating two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles of these methods, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.

The Imperative of Cross-Validation in Analytical Science

In the landscape of pharmaceutical analysis, method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4][5][6] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as ICH Q2(R2), that outline the essential validation characteristics: accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][7][8][9][10]

Cross-validation extends this principle by comparing the results from two distinct, validated methods or from the same method in different laboratories.[1][2] This process is crucial when:

  • Data from different studies, which may have used different analytical methods, needs to be compared or combined.

  • An analytical method is transferred from a sending laboratory (e.g., a research and development lab) to a receiving laboratory (e.g., a quality control lab).

  • Different analytical technologies are used to measure the same analyte within a single study.[2][11]

The goal of cross-validation is to identify and address any systematic differences, or bias, between the methods to ensure data congruency.[12]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow Cross-Validation of Analytical Methods for Desmethyl Chlorpheniramine cluster_comparison Comparative Analysis M1_Dev Method Development & Optimization M1_Val Full Method Validation (ICH Q2) M1_Dev->M1_Val M1_Analysis Analysis of QC Samples M1_Val->M1_Analysis Data_Comp Statistical Comparison of Results M1_Analysis->Data_Comp M2_Dev Method Development & Optimization M2_Val Full Method Validation (ICH Q2) M2_Dev->M2_Val M2_Analysis Analysis of QC Samples M2_Val->M2_Analysis M2_Analysis->Data_Comp Acceptance Acceptance Criteria Met? Data_Comp->Acceptance Acceptance->M1_Dev No Acceptance->M2_Dev No Report Cross-Validation Report Acceptance->Report Yes

Sources

A Comparative Pharmacokinetic Analysis of Chlorpheniramine and Its Metabolites: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of the first-generation antihistamine chlorpheniramine and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, analytical methodologies, and clinical implications of these compounds, offering a detailed perspective grounded in scientific literature.

Introduction: The Enduring Relevance of Chlorpheniramine Pharmacokinetics

Chlorpheniramine, a potent H1-receptor antagonist, has been a mainstay in the symptomatic relief of allergic conditions for decades.[1] Despite its long history of clinical use, a nuanced understanding of its pharmacokinetic profile, particularly in relation to its metabolites, is crucial for optimizing its therapeutic efficacy and safety. The wide interindividual variability in response to chlorpheniramine underscores the importance of elucidating the factors that govern its absorption, distribution, metabolism, and excretion (ADME).[1]

This guide will explore the metabolic journey of chlorpheniramine, focusing on its primary N-demethylated metabolites. We will examine the stereoselective nature of its metabolism, the role of key cytochrome P450 enzymes, and the analytical techniques employed to quantify these compounds in biological matrices. By comparing the pharmacokinetic parameters of the parent drug and its metabolites, we aim to provide valuable insights for researchers engaged in drug metabolism studies, bioequivalence assessments, and the development of novel antihistaminic therapies.

The Metabolic Fate of Chlorpheniramine: A Stepwise Demethylation Cascade

The primary metabolic pathway of chlorpheniramine in humans is sequential N-demethylation, leading to the formation of N-desmethylchlorpheniramine and subsequently didesmethylchlorpheniramine.[1] This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.

The metabolism of chlorpheniramine is known to be stereoselective, with the pharmacologically more active (S)-(+)-enantiomer being cleared more slowly than the (R)-(−)-enantiomer.[2] The enzyme CYP2D6 plays a significant role in this metabolic process.[2] While studies in rat liver microsomes have implicated CYP2C11 and CYP2B1 in the N-demethylation of chlorpheniramine, the specific human CYP isozymes responsible for each successive demethylation step are not yet fully elucidated.[3] Research on the structurally similar antihistamine, diphenhydramine, suggests that multiple CYP enzymes, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19, may be involved in its N-demethylation in humans.[4]

Chlorpheniramine_Metabolism Chlorpheniramine Chlorpheniramine Desmethyl_CPM N-desmethylchlorpheniramine Chlorpheniramine->Desmethyl_CPM Didesmethyl_CPM Didesmethylchlorpheniramine Desmethyl_CPM->Didesmethyl_CPM

Caption: Metabolic pathway of chlorpheniramine.

Experimental Methodology for Pharmacokinetic Analysis

Accurate quantification of chlorpheniramine and its metabolites in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[5][6]

Sample Preparation: Liquid-Liquid Extraction Protocol

A robust sample preparation method is critical for removing interfering substances from the plasma matrix and ensuring accurate quantification.

Step-by-Step Protocol:

  • Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Aliquoting: Transfer a precise volume (e.g., 500 µL) of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of chlorpheniramine or a structurally similar compound) to each plasma sample, standard, and quality control sample. This accounts for variability during sample processing and analysis.

  • Alkalinization: Add a small volume of a basic solution (e.g., 0.1 M NaOH) to the plasma samples to ensure the analytes are in their non-ionized form, facilitating their extraction into an organic solvent.

  • Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether or a mixture of diethyl ether and dichloromethane) to the samples.[6] Vortex vigorously to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Phase Separation: Centrifuge the samples to achieve a clear separation between the aqueous and organic layers.

  • Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

Bioanalytical Quantification: LC-MS/MS

LC-MS/MS provides high sensitivity and selectivity for the simultaneous quantification of chlorpheniramine and its metabolites.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Mass Spectrometry (Tandem MS) HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for pharmacokinetic analysis.

Comparative Pharmacokinetic Profiles

A direct quantitative comparison of the pharmacokinetic parameters of chlorpheniramine and its metabolites is challenging due to a lack of studies that have simultaneously measured and reported these values in humans. However, based on available literature, we can compile the pharmacokinetic parameters for chlorpheniramine and its enantiomers and provide a qualitative discussion on its metabolites.

Pharmacokinetic Parameters of Chlorpheniramine and its Enantiomers

The following table summarizes the pharmacokinetic parameters of racemic chlorpheniramine and its individual enantiomers following oral administration in healthy adults. It is important to note that these values can exhibit significant interindividual variability.[1]

ParameterRacemic Chlorpheniramine(+)-S-Chlorpheniramine(-)-R-Chlorpheniramine
Tmax (hours) 2.0 - 2.5[4]~2.5~2.5
Cmax (ng/mL) ~22 (for an 8 mg dose)[4]~12.55 (for an 8 mg racemic dose)[2]~5.38 (for an 8 mg racemic dose)[2]
AUC (ng·h/mL) ~316.5 (for an 8 mg dose)[4]Higher than (-)-R-enantiomer[2]Lower than (+)-S-enantiomer[2]
Half-life (hours) ~20 - 28[1][5]~18Not significantly different from (+)-S-enantiomer
Oral Bioavailability (%) 25 - 50[7]--
Protein Binding (%) 69 - 72[7]--

Data presented as approximate ranges or mean values from various studies and may not be directly comparable due to differences in study design and analytical methods.

The data clearly demonstrates the stereoselective pharmacokinetics of chlorpheniramine, with the more pharmacologically active (+)-S-enantiomer exhibiting a higher Cmax and AUC compared to the (-)-R-enantiomer, indicating its slower clearance.[2]

Pharmacokinetics of N-desmethyl and Didesmethyl Metabolites: A Qualitative Assessment

While specific pharmacokinetic data for N-desmethylchlorpheniramine and didesmethylchlorpheniramine in humans is scarce, we can infer some general characteristics:

  • Formation and Elimination: As metabolites, their appearance in plasma is dependent on the rate of metabolism of the parent drug. Their elimination is likely to be influenced by renal function.

  • Polarity: The demethylated metabolites are more polar than the parent compound, which would generally lead to more rapid renal excretion.

  • Pharmacological Activity: It is suggested that N-desmethylchlorpheniramine has reduced or absent antihistaminic activity compared to the parent drug.[8] The pharmacological activity of didesmethylchlorpheniramine is not well characterized.

Clinical and Toxicological Implications

The differences in the pharmacokinetic profiles of chlorpheniramine and its metabolites have several important clinical and toxicological implications:

  • Interindividual Variability: The significant role of CYP2D6 in chlorpheniramine metabolism means that individuals with genetic polymorphisms in this enzyme (i.e., poor, intermediate, extensive, and ultrarapid metabolizers) will exhibit different pharmacokinetic profiles, leading to variations in both efficacy and adverse effects.[2]

  • Drug-Drug Interactions: Co-administration of chlorpheniramine with potent CYP2D6 inhibitors can lead to increased plasma concentrations of the parent drug, potentially increasing the risk of adverse effects such as drowsiness and anticholinergic symptoms.[2]

  • Contribution of Metabolites to Clinical Effect: The reduced antihistaminic activity of the N-desmethyl metabolite suggests that the therapeutic effect of chlorpheniramine is primarily due to the parent compound.[8] However, further research is needed to fully understand the potential contribution of metabolites to both the therapeutic and adverse effect profiles.

  • Toxicology: In cases of overdose, the accumulation of both the parent drug and its metabolites could contribute to toxicity. The anticholinergic properties of chlorpheniramine are a particular concern in overdose situations.

Conclusion

This guide has provided a detailed comparative overview of the pharmacokinetics of chlorpheniramine and its primary metabolites. The metabolism of chlorpheniramine is a complex process characterized by stereoselectivity and the involvement of the CYP450 enzyme system, particularly CYP2D6. While comprehensive pharmacokinetic data for the metabolites remains limited, the available information underscores the importance of considering the entire metabolic profile when evaluating the clinical pharmacology of chlorpheniramine. Future research should focus on the simultaneous quantification of chlorpheniramine and its metabolites in human plasma to provide a more complete picture of their comparative pharmacokinetics and to better understand their respective contributions to the overall clinical effect and safety profile of this widely used antihistamine.

References

  • Hiep, N. T., Tamura, K., & Yoshimura, H. (1998). Stereoselective N-demethylation of chlorpheniramine by rat-liver microsomes and the involvement of cytochrome P450 isozymes. Journal of Pharmacy and Pharmacology, 50(5), 555-562.
  • Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug Intelligence & Clinical Pharmacy, 18(9), 701-707.
  • Huang, S. M., Athanikar, N. K., Sridhar, K., & Chiou, W. L. (1982). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. European Journal of Clinical Pharmacology, 22(4), 359-365.
  • Akutsu, T., Kobayashi, K., Sakurada, K., Ikegawa, S., Chiba, K., & Nakajima, T. (2006). Identification of human cytochrome P450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 35(1), 72-78.
  • Yasumori, T., Nagata, K., & Kato, R. (1994). Involvement of CYP2E1 as A low-affinity enzyme in phenacetin O-deethylation in human liver microsomes. Drug Metabolism and Disposition, 22(4), 481-485.
  • Purdue University. (n.d.). Pharmacokinetic evaluation of chlorpheniramine maleate in man and several domestic animal species. Purdue e-Pubs. Available at: [Link]

  • Yasuda, S. U., Zannikos, P., & Wainer, I. W. (2002). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. British Journal of Clinical Pharmacology, 53(5), 529-535.
  • Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (2000). Cytochromes P450 mediating the N-demethylation of amitriptyline. Journal of Clinical Pharmacology, 40(3), 235-246.
  • Moreno, R. A., Sverdloff, C. E., de Oliveira, S. E., & Nicolau, J. C. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: Application to a dexchlorpheniramine comparative bioavailability study. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 578-584.
  • Rizvi, S. S., Ferrer, G., & Pineda, C. U. A. (2025). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers in Pharmacology.
  • Brazilian Journal of Health Review. (2019). Bioequivalence of two oral formulations of dexchlorpheniramine maleate 2 mg + betamethasone 0.25 mg in healthy volunteers. Brazilian Journal of Health Review, 2(5), 4371-4385.

Sources

A Comparative Guide to the Bioanalytical Method Validation of Desmethyl Chlorpheniramine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of bioanalytical methods for the quantification of desmethyl chlorpheniramine, the primary active metabolite of the first-generation antihistamine, chlorpheniramine. As drug development professionals and researchers are aware, robust bioanalytical method validation is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies, ensuring the reliability and integrity of the generated data. This document will delve into the critical aspects of validating methods for desmethyl chlorpheniramine, comparing two of the most powerful analytical techniques employed in modern bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The elimination of chlorpheniramine from the body is primarily through metabolism into its monodesmethyl and didesmethyl derivatives.[1][2] Understanding the concentration-time profile of desmethyl chlorpheniramine is crucial for a comprehensive pharmacokinetic assessment of the parent drug. The selection of an appropriate bioanalytical method is therefore a critical decision, driven by considerations of sensitivity, selectivity, throughput, and the specific requirements of the study.

The Imperative of Method Validation: A Foundation of Trust

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential parameters to be evaluated.[4] This guide will explore these parameters within the context of analyzing desmethyl chlorpheniramine, providing not just the "what" but also the "why" behind each experimental choice.

dot```dot graph "Bioanalytical_Method_Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_MethodDevelopment" { label="Method Development"; style="filled"; color="#F1F3F4"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MD_Start [label="Analyte & IS Characterization"]; MD_Optimization [label="Optimization of Chromatography & MS/MS"]; MD_Extraction [label="Sample Preparation Optimization"]; }

subgraph "cluster_Validation" { label="Method Validation"; style="filled"; color="#F1F3F4"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; V_Specificity [label="Specificity & Selectivity"]; V_Linearity [label="Linearity & Range"]; V_Accuracy [label="Accuracy"]; V_Precision [label="Precision"]; V_LLOQ [label="Lower Limit of Quantification (LLOQ)"]; V_Stability [label="Stability"]; V_Matrix [label="Matrix Effect"]; }

subgraph "cluster_Application" { label="Sample Analysis"; style="filled"; color="#F1F3F4"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; SA_Analysis [label="Analysis of Study Samples"]; SA_ISR [label="Incurred Sample Reanalysis (ISR)"]; }

MD_Start -> MD_Optimization -> MD_Extraction -> V_Specificity; V_Specificity -> V_Linearity -> V_LLOQ -> V_Accuracy -> V_Precision -> V_Matrix -> V_Stability -> SA_Analysis; SA_Analysis -> SA_ISR; }

Caption: A typical sample preparation workflow for LC-MS/MS analysis.

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., deuterated desmethyl chlorpheniramine).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Desmethyl Chlorpheniramine: To be determined experimentally (e.g., precursor ion m/z 261.1 -> product ion m/z 216.1).

    • Internal Standard (Deuterated): To be determined experimentally.

GC-MS Method for Desmethyl Chlorpheniramine in Human Urine

dot

Caption: A typical sample preparation workflow for GC-MS analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Pipette 1 mL of urine into a glass tube.

  • Add 10 µL of internal standard working solution.

  • Add 100 µL of 1 M NaOH to basify the sample.

  • Add 5 mL of n-hexane:isoamyl alcohol (99:1, v/v) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and heat at 70°C for 30 minutes.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent. [5]* Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness). [5]* Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes. [5]* MS System: Agilent 5977A MSD or equivalent. [5]* Ionization Mode: Electron Ionization (EI).

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized desmethyl chlorpheniramine and IS. [5]

Conclusion: Selecting the Optimal Method

Both LC-MS/MS and GC-MS are powerful techniques capable of providing the necessary sensitivity and selectivity for the bioanalysis of desmethyl chlorpheniramine. The choice of method will ultimately depend on the specific needs of the study.

  • LC-MS/MS is generally favored for its higher throughput, reduced need for sample derivatization, and often superior sensitivity, making it ideal for large-scale clinical trials.

  • GC-MS remains a robust and reliable technique, particularly in forensic toxicology, and can be a more cost-effective option if the instrumentation is already available. [6] Regardless of the chosen platform, a rigorous and comprehensive validation is non-negotiable to ensure the generation of high-quality, reliable data that can withstand regulatory scrutiny and provide a solid foundation for critical drug development decisions.

References

  • Clinical Pharmacokinetics of Chlorpheniramine | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Zhou, R., Lü, D., Ma, C., Liang, S., Xiang, T., & Wang, M. (2021). Determination of Chlorpheniramine Residues in Foods of Animal and Plant Origin by GC-MS/MS. Food Science, 42(10), 311-315.
  • Rizvi, S. A. A., Al-Amin, M., & Shakil, S. (2025). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers in Pharmacology. Retrieved from [Link]

  • Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug Intelligence & Clinical Pharmacy, 18(9), 701–707.
  • Huang, S. M., Athanikar, N. K., Sridhar, K., Huang, Y. C., & Chiou, W. L. (1982). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. European Journal of Clinical Pharmacology, 22(4), 359–365.
  • Pereira, L. A., de Gaitani, C. M., & de Oliveira, J. E. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study.
  • Kaf Alghazal, M. E., Alrouh, F., Bitar, Y., & Trefi, S. (2013). Determination of Dimenhydrinate and Chlorpheniramine Maleate in Pharmaceutical Forms by new Gas Chromatography Method. Research Journal of Pharmacy and Technology, 6(1), 1-5.
  • Takagaki, T., Matsuda, M., Mizuki, Y., & Terauchi, Y. (2002). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry.
  • Moreno, R. A., Sverdloff, C. E., Oliveira, R. A., & Borges, N. C. (2012). Development and application of a validated liquid chromatography-mass spectrometry method for the determination of dexchlorpheniramine maleate in human plasma. Journal of the Brazilian Chemical Society, 23(1), 123-129.
  • Ebrahimi-Najafabadi, H., & Abdollahi, H. (2014). Analysis of chlorpheniramine in human urine samples using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 50(3), 551-557.
  • Osterloh, J. D., Karakaya, A., & Carter, D. E. (1980). Isolation and identification of the polar metabolites of chlorpheniramine in the dog. Drug Metabolism and Disposition, 8(1), 12–15.
  • Li, K., Zhang, Y., & Fawcett, J. P. (2004). Simultaneous determination of chlorpheniramine and pseudoephedrine in human plasma by liquid chromatography-tandem mass spectrometry.
  • Paton, D. M., & Webster, D. R. (1985). Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clinical Pharmacokinetics, 10(6), 477–497.
  • Simons, K. J., Martin, T. J., Watson, W. T., & Simons, F. E. (1990). Urinary excretion of chlorpheniramine and its metabolites in children. The Journal of Allergy and Clinical Immunology, 85(5), 844–849.
  • Montesano, C., Curini, R., Sergi, M., Lo Sterzo, C., & Compagnone, D. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5651.
  • Ebrahimzadeh, H., Yamini, Y., & Kamarei, F. (2012). Simultaneous determination of chloropheniramine maleate and dextromethorphan hydrobromide in plasma sample by hollow fiber liquid phase microextraction and high performance liquid chromatography with the aid of chemometrics. Talanta, 94, 77-83.
  • Amjadi, M., & Manzoori, J. L. (2017). Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography. Analytical Methods, 9(1), 137-144.
  • Suneetha, A., & Rao, D. P. (2016). NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CHLORPHENIRAMINE MALEATE BY USING UV-VISIBLE SPECTROPHOTOMETRY. Indo American Journal of Pharmaceutical Research, 6(01), 4324-4329.
  • Liu, Y., Zhang, Y., Zhang, Y., & Liu, W. (2023). Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 224, 115174.
  • de Vries, S. T., van de Tuin, J., de Boer, D., & van Luin, M. (2021). Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer. Therapeutic Drug Monitoring, 43(1), 126-133.
  • Biagini, R. E., Mastin, J. P., & Striley, C. A. F. (1997).
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

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Head-to-head comparison of different synthesis routes for Desmethyl Chlorpheniramine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Synthesis of a Key Metabolite and Impurity

For researchers and professionals in drug development and medicinal chemistry, the synthesis of active pharmaceutical ingredients (APIs), their metabolites, and impurities is a critical undertaking. Desmethyl Chlorpheniramine, the primary active metabolite of the widely used antihistamine Chlorpheniramine, is a compound of significant interest.[1] Its synthesis is essential not only for pharmacological studies but also for its use as a reference standard in quality control and impurity profiling of Chlorpheniramine.[1]

This guide provides a head-to-head comparison of two distinct synthetic strategies for obtaining Desmethyl Chlorpheniramine: a Linear Synthesis involving N-Demethylation of Chlorpheniramine and a Convergent Synthesis approach. Each route will be analyzed for its chemical logic, potential yields, and practical considerations, supported by experimental insights.

Route 1: Linear Synthesis via N-Demethylation of Chlorpheniramine

This classical approach leverages the readily available Chlorpheniramine as the starting material and employs a chemical N-demethylation step to remove one of the N-methyl groups.

Overall Strategy

The synthesis begins with the construction of the Chlorpheniramine backbone, followed by a selective demethylation. This route is advantageous if Chlorpheniramine is a readily available and cost-effective starting material.

Experimental Workflow

A p-Chlorobenzonitrile + 2-Chloropyridine B 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile A->B Sodamide (NaNH2) in Toluene C Alkylation with 3-chloro-1-(N,N-dimethyl)propylamine B->C Strong Base (e.g., NaNH2) D Chlorpheniramine C->D Hydrolysis E N-Demethylation D->E e.g., von Braun Reaction (BrCN or ClCO2Et) F Desmethyl Chlorpheniramine E->F Hydrolysis

Caption: Linear synthesis of Desmethyl Chlorpheniramine via N-demethylation.

Step-by-Step Protocol and Mechanistic Insights

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

The synthesis commences with the formation of the key intermediate, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. This is typically achieved through the reaction of p-chlorobenzonitrile and 2-chloropyridine in the presence of a strong base like sodium amide (NaNH₂).[2][3]

  • Protocol: To a solution of p-chlorobenzonitrile in toluene, sodium amide is added. The mixture is cooled, and 2-chloropyridine is added dropwise. The reaction proceeds at room temperature.

  • Causality: Sodium amide is a powerful base that deprotonates the benzylic carbon of p-chlorobenzonitrile, forming a resonance-stabilized carbanion. This nucleophile then attacks the electron-deficient C2 position of 2-chloropyridine in a nucleophilic aromatic substitution reaction, displacing the chloride and forming the desired product.

Step 2: Synthesis of Chlorpheniramine

The acetonitrile intermediate is then alkylated with 3-chloro-1-(N,N-dimethyl)propylamine, followed by hydrolysis of the nitrile group to yield Chlorpheniramine.[2]

  • Protocol: The acetonitrile intermediate is treated with sodium amide to form the carbanion, which is then reacted with 3-chloro-1-(N,N-dimethyl)propylamine. The resulting product is then subjected to strong basic conditions (e.g., NaOH) at elevated temperatures to hydrolyze the nitrile.

  • Causality: The strong base again generates the nucleophilic carbanion from the acetonitrile intermediate. This carbanion then displaces the chloride from 3-chloro-1-(N,N-dimethyl)propylamine in an SN2 reaction. The subsequent harsh basic conditions are necessary to hydrolyze the stable nitrile group to a carboxylate, which then decarboxylates under the reaction conditions to yield Chlorpheniramine.

Step 3: N-Demethylation of Chlorpheniramine

The final step is the selective removal of one methyl group from the tertiary amine of Chlorpheniramine. The von Braun reaction, using cyanogen bromide (BrCN), is a classic method for this transformation.[4]

  • Protocol: Chlorpheniramine is treated with cyanogen bromide in a suitable solvent. The resulting cyanamide intermediate is then hydrolyzed (typically with acid or base) to yield Desmethyl Chlorpheniramine.

  • Mechanistic Insight: The tertiary amine of Chlorpheniramine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide and displacing the bromide ion to form a quaternary ammonium salt. The bromide ion then acts as a nucleophile in an SN2 reaction, attacking one of the methyl groups and displacing the neutral cyanamide, which is subsequently hydrolyzed to the secondary amine. Modern variations of this reaction often use less toxic reagents like α-chloroethyl chloroformate.[4]

Route 2: Convergent Synthesis

A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the final stages. This strategy can lead to higher overall yields in multi-step syntheses.

Overall Strategy

This route also begins with the synthesis of the 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile intermediate. However, instead of introducing a dimethylamino group and then removing a methyl group, a monomethylamino side chain is introduced directly.

Experimental Workflow

A p-Chlorobenzonitrile + 2-Chloropyridine B 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile A->B Sodamide (NaNH2) in Toluene C Alkylation with 3-chloro-N-methylpropan-1-amine B->C Strong Base (e.g., NaNH2) D N-Methylated Nitrile Intermediate C->D SN2 Reaction E Hydrolysis D->E Strong Base (e.g., NaOH) F Desmethyl Chlorpheniramine E->F

Caption: Convergent synthesis of Desmethyl Chlorpheniramine.

Step-by-Step Protocol and Mechanistic Insights

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

This step is identical to the first step in the linear synthesis route.

Step 2: Alkylation with a Monomethylated Side Chain

The key difference in this route is the alkylating agent. Instead of using a dimethylated chloroalkane, 3-chloro-N-methylpropan-1-amine is used.[3][5][6]

  • Protocol: The 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile intermediate is deprotonated with a strong base like sodium amide. The resulting carbanion is then reacted with 3-chloro-N-methylpropan-1-amine.

  • Causality and Challenges: The principle is the same as in the linear route: an SN2 reaction between the carbanion and the alkyl halide. However, a significant challenge in this step is the potential for over-alkylation. The secondary amine of the product is also nucleophilic and can potentially react with another molecule of the alkylating agent or the starting material. To minimize this, careful control of stoichiometry and reaction conditions is crucial. It may be necessary to use a protecting group on the secondary amine of the alkylating agent, which would add extra steps to the synthesis.

Step 3: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group of the N-methylated intermediate to yield Desmethyl Chlorpheniramine.

  • Protocol: The intermediate from the previous step is subjected to strong basic hydrolysis at elevated temperatures.

  • Causality: Similar to the linear route, the harsh conditions are required for the hydrolysis and subsequent decarboxylation to afford the final product.

Head-to-Head Comparison

FeatureRoute 1: Linear Synthesis (N-Demethylation)Route 2: Convergent Synthesis
Starting Materials p-Chlorobenzonitrile, 2-chloropyridine, 3-chloro-1-(N,N-dimethyl)propylamine, demethylating agent (e.g., BrCN)p-Chlorobenzonitrile, 2-chloropyridine, 3-chloro-N-methylpropan-1-amine
Number of Steps Generally longer due to the additional demethylation and subsequent hydrolysis steps.Potentially shorter if over-alkylation can be controlled without a protecting group strategy.
Key Challenge The use of toxic and harsh reagents for N-demethylation (e.g., cyanogen bromide). The selectivity of removing only one methyl group.Controlling the selectivity of the alkylation step to prevent the formation of over-alkylated byproducts. The potential need for protection and deprotection steps.
Yields The overall yield can be lower due to the additional steps. The demethylation step may not be quantitative.Potentially higher overall yield due to fewer steps, but this is highly dependent on the success of the selective alkylation.
Purification Purification of the final product from unreacted Chlorpheniramine and potentially the di-demethylated product can be challenging.Purification of the desired product from over-alkylated impurities may require careful chromatographic separation.
Scalability The use of highly toxic reagents in the demethylation step can pose challenges for large-scale industrial synthesis.More amenable to scale-up if the selectivity of the alkylation can be optimized, avoiding the use of highly toxic reagents.
Safety The von Braun reaction involves highly toxic cyanogen bromide. While alternatives exist, they are also typically reactive and require careful handling.Avoids the use of highly toxic demethylating agents, making it a potentially safer route.

Conclusion for the Senior Application Scientist

Both the linear N-demethylation and the convergent synthesis routes offer viable pathways to Desmethyl Chlorpheniramine.

The Linear Synthesis via N-Demethylation is a well-established, albeit potentially hazardous, approach. Its main advantage lies in the use of the readily available Chlorpheniramine as a late-stage intermediate. However, the reliance on toxic reagents and the potential for selectivity issues in the demethylation step are significant drawbacks, particularly for large-scale production.

The Convergent Synthesis presents a more elegant and potentially safer and more efficient alternative. By introducing the monomethylamino side chain directly, it avoids the harsh demethylation step. The primary hurdle for this route is controlling the selectivity of the alkylation to prevent the formation of impurities. If this can be achieved through careful optimization of reaction conditions or a streamlined protection/deprotection strategy, the convergent route is likely the superior choice for the synthesis of Desmethyl Chlorpheniramine, offering a safer, more scalable, and potentially higher-yielding process.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure in place.

References

  • Tianjin Lisheng Pharmaceutical Co., Ltd. (2021). Synthesis and refining method of chlorpheniramine maleate intermediate.
  • A Novel Synthesis and Antimicrobial Studies of 3-(4-Substitutedthiocarbamidophenyl)-N, N-dimethyl-3-Pyridin-2-yl-propan-1-amine. Oriental Journal of Chemistry.
  • Chengdu Jianjiangi Pharma Factory. (2022). Preparation method of chlorpheniramine maleate.
  • Chengdu倍特药业有限公司. (2021). Preparation method of chlorpheniramine maleate intermediate.
  • (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)
  • 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine. Boron Molecular.
  • Synthesis of chlorpheniramine. PrepChem.com.
  • (3S)-(3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine. Axios Research.
  • Desmethyl Chlorpheniramine Male
  • 3-(4-chlorophenyl)
  • von Braun reaction. Wikipedia.

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A Comparative Pharmacological and Kinetic Analysis of Desmethyl Chlorpheniramine and Other Key Antihistamine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biotransformation of antihistamines is a critical determinant of their therapeutic efficacy and safety profile. While parent compounds are designed for optimal receptor interaction, their metabolites can exhibit varied pharmacological activity, from enhanced potency to complete inactivation or even off-target toxicity. This guide provides a comparative analysis of Desmethyl Chlorpheniramine, the primary metabolite of the first-generation antihistamine Chlorpheniramine, against the well-characterized active metabolites of second-generation antihistamines: Fexofenadine, Desloratadine, and Cetirizine.

For researchers and drug development professionals, understanding these metabolic nuances is paramount. The transition from first to second-generation antihistamines was largely driven by metabolomic insights, specifically the identification of active metabolites that retained efficacy while shedding the undesirable sedative and cardiotoxic effects of their parent drugs.[1][2][3] This guide delves into the comparative pharmacology, pharmacokinetics, and essential experimental protocols required to evaluate these compounds, offering a framework for future research and development in the field.

The Pivotal Role of Metabolism in Antihistamine Development

The clinical trajectory of antihistamines has been profoundly shaped by the study of their metabolism. The classic example is the story of terfenadine, a highly effective second-generation antihistamine that was withdrawn from the market due to its potential for cardiac toxicity.[3][4][5] Subsequent research revealed that terfenadine is a prodrug, extensively metabolized by the cytochrome P450 enzyme CYP3A4 to its active carboxylate metabolite, fexofenadine.[3][6] Fexofenadine was found to be responsible for the therapeutic antihistaminic effects without the cardiac side effects associated with the parent compound.[5][7] This discovery led to the development of Fexofenadine (Allegra) as a standalone drug, establishing a new paradigm in drug development: the isolation of active, safer metabolites.

Similarly, Desloratadine and Cetirizine are the primary active metabolites of Loratadine and Hydroxyzine, respectively.[8][9][10] Both are potent H1 receptor antagonists that exhibit improved safety profiles, particularly a reduction in sedation, compared to their parent compounds.[11] This is largely because the metabolites have a lower propensity to cross the blood-brain barrier.[12] These cases underscore the necessity of characterizing the complete metabolic and pharmacological profile of a drug and its derivatives.

Metabolic Pathways of Key Antihistamines

The metabolic fate of an antihistamine dictates its active form and duration of action. The primary pathways for the parent drugs discussed herein involve oxidation and demethylation, predominantly carried out by the hepatic cytochrome P450 system.

Metabolic_Pathways cluster_0 First-Generation cluster_1 Second-Generation Chlorpheniramine Chlorpheniramine Desmethyl Chlorpheniramine Desmethyl Chlorpheniramine Chlorpheniramine->Desmethyl Chlorpheniramine N-Demethylation Terfenadine Terfenadine Fexofenadine Fexofenadine Terfenadine->Fexofenadine CYP3A4 Oxidation Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine CYP3A4, CYP2D6 Hydroxyzine Hydroxyzine Cetirizine Cetirizine Hydroxyzine->Cetirizine Oxidation

Caption: Metabolic conversion of parent antihistamines to their major metabolites.

Comparative Analysis of Antihistamine Metabolites

A direct comparison reveals significant differences in the pharmacological and pharmacokinetic profiles of these metabolites, which in turn dictates their clinical utility. Desmethyl Chlorpheniramine's properties are less documented in comparative literature, but its profile can be inferred from studies on its parent compound and general metabolic principles.

Pharmacological Profile: Receptor Affinity and Potency

The primary mechanism of action for these compounds is the competitive antagonism of histamine H1 receptors.[1] A lower inhibition constant (Ki) indicates a higher binding affinity and greater potency.[13]

MetaboliteParent DrugH1 Receptor Binding Affinity (Ki)Key Pharmacological Notes
Desmethyl Chlorpheniramine ChlorpheniramineData not widely available; likely reduced activity compared to parent.[14]The parent drug, chlorpheniramine, has a high affinity (Kd ~15 nM) but also significant anticholinergic activity (Kd ~1,300 nM for muscarinic receptors).[15]
Fexofenadine Terfenadine~10 nM[16]Highly selective for the H1 receptor with minimal affinity for cholinergic and α-adrenergic receptors, reducing side effects.[1] It does not cause cardiotoxicity.[7]
Desloratadine Loratadine~0.4 nM[16]A potent H1 receptor antagonist; it is considered the most potent among these metabolites in vitro.[10][16] Also inhibits histamine release from mast cells.[10]
Cetirizine Hydroxyzine~3-6 nM[9][13][16]Exhibits high specificity for the H1 receptor with little to no action on other receptors.[9] May have anti-inflammatory properties by inhibiting eosinophil migration.[9]
Pharmacokinetic Profile: Absorption, Distribution, and Elimination

Pharmacokinetics determine the onset and duration of action, as well as the potential for CNS side effects like sedation.

MetaboliteHalf-Life (Adults)Protein BindingCNS PenetrationKey Pharmacokinetic Notes
Desmethyl Chlorpheniramine Parent T½: 14-25 hours[17][18]Data not specifiedParent drug readily crosses BBB, causing sedation.[12]The stereoselective elimination of the parent drug suggests the clearance of desmethyl enantiomers may also differ.[15]
Fexofenadine ~14.4 hours[1]60-70%[1]Minimal[1][11]Undergoes minimal hepatic metabolism and is primarily eliminated unchanged in the feces.[1][19]
Desloratadine ~27 hours[8][20]82-87%[8][20]Minimal[12]Extensively metabolized to an active metabolite, 3-hydroxydesloratadine.[8][20] Poor metabolizers exist, leading to a longer half-life (~89 hours).[8]
Cetirizine ~7-10 hours (Parent T½: ~20 hours)[17][21]~93%[21]Low, but potentially higher than other 2nd-gen metabolites.[11][12]Unlike other second-generation agents, it is eliminated with very little metabolism.[3][9]

Experimental Protocols for Metabolite Characterization

To ensure scientific rigor and produce reliable comparative data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays.

Protocol 1: In Vitro H1 Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the histamine H1 receptor using a competitive radioligand binding assay. The principle relies on the displacement of a known radiolabeled ligand by the unlabeled test compound.

Causality: This assay is foundational for characterizing a compound's potency at its molecular target. By quantifying the concentration required to occupy 50% of receptors (IC50), and then converting this to a Ki value, we can directly compare the binding strength of different molecules, providing a primary indicator of their antihistaminic potential.

Methodology:

  • Preparation of Cell Membranes:

    • Culture a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine), and varying concentrations of the unlabeled test compound (e.g., Desmethyl Chlorpheniramine, Fexofenadine).

    • To determine non-specific binding, include wells with an excess of a known unlabeled H1 antagonist (e.g., Mepyramine).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow start Start: H1-Expressing Cells prep Prepare Cell Membranes (Homogenization & Centrifugation) start->prep assay Incubate in 96-well Plate: - Membranes - [³H]-Pyrilamine (Radioligand) - Test Compound (e.g., DMC) prep->assay filter Rapid Filtration (Separate Bound vs. Free Ligand) assay->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for the In Vitro Radioligand Receptor Binding Assay.

Protocol 2: In Vitro Histamine Receptor Functional Assay (Calcium Flux)

This protocol assesses the functional antagonism of a test compound by measuring its ability to inhibit histamine-induced intracellular calcium mobilization, a key signaling event downstream of H1 receptor activation.[22]

Causality: While a binding assay measures affinity, a functional assay confirms a compound's biological effect (i.e., antagonism vs. agonism). The H1 receptor is Gq-protein coupled, and its activation leads to an increase in intracellular calcium.[13] By measuring the inhibition of this calcium flux, we can validate the antagonistic activity of the metabolite and quantify its functional potency (EC50).

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells in the dark at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.

    • Wash the cells gently with the buffer to remove excess extracellular dye.

  • Compound Incubation:

    • Add varying concentrations of the antagonist (test compound) to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a fixed concentration of histamine (the agonist, typically at its EC80 concentration) into the wells to stimulate the H1 receptors.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the histamine-only control (0% inhibition) and a buffer-only control (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Calculate the IC50 value (the concentration of antagonist that causes 50% inhibition of the histamine response) using a non-linear regression model.

Protocol 3: LC-MS/MS Method for Metabolite Quantification in Plasma

This protocol provides a robust and sensitive method for the simultaneous quantification of antihistamines and their metabolites in biological matrices like plasma, which is essential for pharmacokinetic studies.[23][24][25]

Causality: Accurate quantification in plasma is the cornerstone of pharmacokinetics. This allows for the determination of key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and elimination half-life. An LC-MS/MS method provides the high selectivity and sensitivity required to distinguish between structurally similar parent drugs and metabolites and to detect them at low physiological concentrations.[23][25]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the clear supernatant to a clean tube or 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation (LC):

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution using two solvents: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of solvent B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for column re-equilibration.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each analyte and the internal standard, optimize the precursor ion (Q1) to product ion (Q3) transition. For example:

      • Chlorpheniramine: m/z 275.1 → 230.1

      • Desmethyl Chlorpheniramine: m/z 261.1 → 230.1

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition to maximize signal intensity.

  • Data Analysis and Quantification:

    • Generate a calibration curve by analyzing plasma samples spiked with known concentrations of the analytes.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression with appropriate weighting (e.g., 1/x²) to fit the curve.

    • Quantify the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample + Internal Standard precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation & Reconstitution centrifuge->evap lc HPLC Separation (C18 Column) evap->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Construction integrate->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for LC-MS/MS quantification of antihistamine metabolites.

Conclusion and Future Directions

The comparative analysis of antihistamine metabolites reveals a clear evolutionary path toward improved safety and selectivity. Metabolites like Fexofenadine, Desloratadine, and Cetirizine represent successful applications of metabolic knowledge, offering potent H1 antagonism with significantly reduced CNS and cardiac side effects compared to their predecessors.[1][8][9]

Desmethyl Chlorpheniramine remains a less-characterized entity in a comparative context. While it is a known metabolite of a widely used first-generation antihistamine, its specific H1 receptor affinity, functional activity, and pharmacokinetic profile are not as well-documented as its second-generation counterparts.[14] There is a clear need for further research, employing the standardized protocols outlined in this guide, to conduct head-to-head comparisons. Such studies would provide valuable data for toxicological assessments and could uncover previously overlooked pharmacological properties.[14] For drug development professionals, this represents an opportunity to fully characterize the metabolites of existing drugs, potentially identifying new therapeutic candidates or providing a more complete understanding of their overall safety and efficacy profile.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of Desmethyl Chlorpheniramine Maleate Salt by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific integrity and regulatory compliance. This is particularly true for active pharmaceutical ingredients (APIs) and their related compounds, where even minor structural variations can have profound effects on efficacy and safety. Desmethyl Chlorpheniramine, a primary metabolite and a specified impurity of the widely used antihistamine Chlorpheniramine, is one such compound where precise characterization is critical.[1][2] The compound is typically handled as a maleate salt to improve its stability and solubility.[1]

This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural confirmation of Desmethyl Chlorpheniramine Maleate Salt. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and demonstrate how NMR serves as a self-validating system for molecular elucidation.

The Power of NMR in Pharmaceutical Analysis: Beyond a Spectrum

While techniques like Mass Spectrometry (MS) provide molecular weight and High-Performance Liquid Chromatography (HPLC) assesses purity, NMR spectroscopy stands alone in its ability to provide a detailed atomic-level map of a molecule's structure.[3][4] For a salt like Desmethyl Chlorpheniramine Maleate, NMR is uniquely powerful because it allows for the simultaneous and independent confirmation of both the cationic API and the maleate counter-ion within a single experiment.[5] Furthermore, the inherent quantitative nature of NMR, where signal area is directly proportional to the number of nuclei, enables the verification of the salt's stoichiometry.[6]

Acquiring High-Fidelity NMR Spectra: A Protocol Grounded in Causality

The quality of NMR data is paramount for accurate structural interpretation. The following protocol is designed to yield high-resolution spectra suitable for both identification and quantitative analysis.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg Desmethyl Chlorpheniramine Maleate Salt) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.75 mL DMSO-d6) weigh->dissolve vortex 3. Vortex to Ensure Homogeneity dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer insert 5. Insert into NMR Spectrometer transfer->insert setup 6. Lock, Tune, and Shim insert->setup acquire_H 7. Acquire ¹H Spectrum (Adequate relaxation delay, e.g., D1=5s) setup->acquire_H acquire_C 8. Acquire ¹³C Spectrum (e.g., with proton decoupling) acquire_H->acquire_C process 9. Fourier Transform & Phase Correction acquire_C->process calibrate 10. Calibrate Spectrum (Residual solvent peak or TMS) process->calibrate integrate 11. Integrate Signals & Assign Peaks calibrate->integrate confirm 12. Confirm Structure & Stoichiometry integrate->confirm

Caption: Workflow for NMR-based structural confirmation.

Step-by-Step Methodology
  • Sample Preparation :

    • Analyte : Weigh approximately 5-10 mg of Desmethyl Chlorpheniramine Maleate Salt.

    • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively dissolves the salt, and its residual proton signal (~2.50 ppm) does not typically overlap with key analyte signals. It also allows for the observation of exchangeable protons (e.g., from the amine and carboxylic acid groups).

    • Procedure : Dissolve the sample in ~0.75 mL of the deuterated solvent in a clean vial. Vortex thoroughly to ensure a homogenous solution before transferring to a 5 mm NMR tube.

  • Instrumental Setup :

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[7]

    • Standard procedures for locking onto the deuterium signal, tuning the probe, and shimming the magnetic field to high homogeneity are critical for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition :

    • A standard one-pulse experiment is sufficient.

    • Critical Parameter - Relaxation Delay (D1) : To ensure accurate integration for stoichiometric analysis, a sufficiently long relaxation delay is essential. A D1 of at least 5 times the longest T₁ relaxation time of the protons of interest is recommended. For practical purposes in small molecules, a D1 of 5-10 seconds is often adequate.

  • ¹³C NMR Acquisition :

    • A standard proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon, simplifying analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting NMR spectrum is a composite fingerprint of both the desmethyl chlorpheniramine cation and the maleate anion.

The Maleate Anion: An Unmistakable Marker

The maleate counter-ion provides a simple and definitive diagnostic signal.

  • ¹H NMR : The two equivalent olefinic protons (=CH) of maleic acid appear as a sharp singlet. In DMSO-d₆, this signal is typically observed in the range of 6.2-6.4 ppm.[8]

  • Stoichiometry Check : The integral of this singlet, which corresponds to 2 protons, serves as a convenient internal reference. The ratio of the integrals of the desmethyl chlorpheniramine signals to this maleate signal should confirm the 1:1 molar ratio of the salt.

The Desmethyl Chlorpheniramine Cation: A Detailed Structural Map

The spectrum of the cation is more complex, but each signal provides a piece of the structural puzzle. The expected chemical shifts are predicted based on the known spectra of the parent compound, chlorpheniramine, and general principles of NMR spectroscopy.[9][10][11]

  • Aromatic Region (δ ~7.0-8.5 ppm) :

    • 4-Chlorophenyl Group : This group will produce two signals, each integrating to 2 protons. They will appear as a pair of doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring.

    • 2-Pyridyl Group : This group will produce four distinct signals, each integrating to 1 proton, spanning the aromatic region. The proton adjacent to the nitrogen atom will be the most downfield.

  • Aliphatic Region (δ ~2.0-4.5 ppm) :

    • Methine Proton (-CH-) : The single proton at the chiral center, bonded to both aromatic rings, will appear as a triplet or a more complex multiplet due to coupling with the adjacent methylene group.

    • Methylene Protons (-CH₂-CH₂-) : The two methylene groups of the propane chain will appear as complex multiplets.

    • N-Methyl Group (-NHCH₃) : This will appear as a singlet (or a doublet if coupled to the NH proton), integrating to 3 protons. The key difference from the parent chlorpheniramine is the presence of a single methyl group signal here, rather than two equivalent methyl groups.[1]

Expected NMR Data Summary
Assignment Component Expected ¹H Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Integration Expected ¹³C Chemical Shift (δ, ppm)
Olefinic CHMaleate~6.3Singlet2H~130-135
Carboxyl C=OMaleate---~165-170
Pyridyl ProtonsCation~7.2-8.5Multiplets4H (total)~120-160
Chlorophenyl ProtonsCation~7.3-7.5Doublets4H (total)~128-140
Methine CHCation~4.2-4.5Triplet/Multiplet1H~40-45
Methylene CH₂Cation~2.5-3.2Multiplets4H (total)~35-55
N-Methyl CH₃Cation~2.3-2.6Singlet/Doublet3H~30-35

NMR in Context: A Comparison with Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques play complementary roles in pharmaceutical analysis.

G start Analytical Goal? q1 Confirm Molecular Identity & Structure? start->q1 q2 Determine Molecular Weight? start->q2 q3 Quantify Purity / Assay? start->q3 q4 Identify Functional Groups? start->q4 nmr Primary Technique: NMR Spectroscopy (¹H, ¹³C, 2D) Provides unambiguous structural connectivity. q1->nmr Yes ms Primary Technique: Mass Spectrometry (MS) Confirms molecular formula and fragmentation. q2->ms Yes hplc Primary Technique: HPLC-UV Separates and quantifies components. q3->hplc Yes ir Supportive Technique: Infrared (IR) Spectroscopy Confirms presence of key functional groups. q4->ir Yes nmr->ms Supportive ms->nmr Supportive hplc->ms Often Coupled (LC-MS)

Caption: Decision guide for selecting analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) : Excellent for determining the purity of a sample by separating it from impurities. However, it provides no structural information beyond a retention time, which is not unique to a single compound.

  • Mass Spectrometry (MS) : Provides a highly accurate mass-to-charge ratio, which is invaluable for confirming the molecular formula. However, it cannot distinguish between isomers, which have the same mass but different atomic arrangements.

  • Infrared (IR) Spectroscopy : Useful for identifying the presence of specific functional groups (e.g., C=O, N-H, aromatic C-H).[1] It provides a molecular fingerprint but does not reveal how these groups are connected.

Conclusion

The structural confirmation of Desmethyl Chlorpheniramine Maleate Salt by NMR spectroscopy is a robust and definitive process. By following a carefully designed experimental protocol, a researcher can obtain high-quality ¹H and ¹³C NMR spectra. The resulting data provides a wealth of information: the characteristic singlet of the maleate anion confirms its presence and provides a quantitative internal standard, while the complex multiplet patterns of the desmethyl chlorpheniramine cation provide an unambiguous fingerprint of its detailed structure. This comprehensive level of molecular insight solidifies NMR's position as an indispensable tool in the arsenal of the modern pharmaceutical scientist, ensuring the integrity and quality of drug substances and their related compounds.

References

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A Comprehensive Guide to the Certificate of Analysis for Desmethyl Chlorpheniramine Maleate Salt: A Comparative Analysis of Quality Control Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Certificate of Analysis for a Key Reference Standard

In the landscape of pharmaceutical development and quality control, the purity and identity of reference standards are paramount. Desmethyl Chlorpheniramine Maleate Salt, a principal metabolite and a specified impurity of the widely used antihistamine Chlorpheniramine Maleate, serves as a critical reference standard.[1] Its accurate characterization is essential for the validation of analytical methods and the quality assessment of active pharmaceutical ingredients (APIs) and finished drug products.[2] This guide provides an in-depth exploration of the Certificate of Analysis (CofA) for Desmethyl Chlorpheniramine Maleate Salt, offering a comparative analysis of the analytical techniques employed to ensure its quality and reliability. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the methodologies, ensuring a robust understanding for researchers, scientists, and drug development professionals.

Desmethyl Chlorpheniramine Maleate is recognized in the European Pharmacopoeia as Chlorphenamine Maleate Impurity C.[3][4] Its chemical structure and properties are well-defined, with a molecular formula of C₁₉H₂₁ClN₂O₄ and a molecular weight of 376.83 g/mol .[1][3][4] The maleate salt form enhances its stability and solubility, making it suitable for use as a reference material.[1]

Deconstructing the Certificate of Analysis: A Multi-faceted Approach to Quality Assurance

A Certificate of Analysis for a pharmaceutical reference standard is a comprehensive document that attests to the material's identity, purity, and overall quality. It is the culmination of a series of rigorous analytical tests. The following sections will dissect the key components of a typical CofA for Desmethyl Chlorpheniramine Maleate Salt and compare the analytical methodologies used.

Visual and Physical Properties

The initial assessment of a reference standard involves the evaluation of its physical characteristics. These tests are straightforward yet fundamental in confirming the material's integrity and consistency.

TestTypical SpecificationAlternative Methods & Considerations
Appearance White to Off-White Solid/Crystalline PowderVisual inspection is the standard method. Any deviation from the expected appearance could indicate contamination or degradation.
Solubility Soluble in water, methanol, and dimethylformamide.[1]Solubility testing can be performed using various solvents to establish a comprehensive profile. This information is crucial for preparing solutions for subsequent analytical tests.
Melting Point 121-123 °C[5]Differential Scanning Calorimetry (DSC) can be used as an alternative to the traditional melting point apparatus, providing more detailed information about the material's thermal properties.
Identification: Confirming the Molecular Identity

Unambiguous identification of the reference standard is critical. Spectroscopic techniques are the cornerstones of this verification process, each providing a unique fingerprint of the molecule.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern of Desmethyl Chlorpheniramine would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragments resulting from the cleavage of the alkylamine side chain and the aromatic rings.[8]

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Desmethyl Chlorpheniramine Maleate would exhibit characteristic absorption bands for the N-H bond of the secondary amine, aromatic C-H and C=C bonds, and the C-Cl bond, distinguishing it from the parent compound which has a tertiary amine.

Purity and Assay: Quantifying the Reference Standard

The purity of a reference standard is its most critical attribute. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.

Comparative Analysis of Chromatographic Methods
MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.Robust, reliable, and widely available. Capable of separating closely related impurities.Longer run times compared to UPLC.
Ultra-High-Performance Liquid Chromatography (UPLC) Utilizes smaller particle size columns (<2 µm) and higher pressures for separation.Faster analysis times, higher resolution, and lower solvent consumption.Requires specialized high-pressure equipment.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection by mass spectrometry.Highly sensitive and specific, providing structural information for identification.Requires derivatization for non-volatile compounds like Desmethyl Chlorpheniramine.[2]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, cost-effective, and suitable for rapid screening.Lower resolution and sensitivity compared to HPLC.[9]
Typical HPLC Method Parameters for Purity and Assay

A validated HPLC method is essential for an accurate determination of purity. The following table outlines a typical set of parameters.

ParameterSpecificationRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are versatile and provide good retention and separation for a wide range of compounds, including antihistamines and their metabolites.
Mobile Phase A mixture of a phosphate buffer (e.g., pH 3.0) and acetonitrile (e.g., 60:40 v/v)[1]The buffer controls the ionization of the analyte and improves peak shape, while the organic modifier (acetonitrile) controls the retention time.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 225 nm[1]This wavelength is chosen to maximize the absorbance of the analyte and related impurities.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Acceptance Criteria for a Reference Standard CofA

The following table summarizes typical tests and acceptance criteria found on a Certificate of Analysis for a high-purity reference standard like Desmethyl Chlorpheniramine Maleate Salt.

TestMethodTypical Acceptance Criteria
Appearance VisualWhite to Off-White Solid
Identification ¹H NMR, Mass Spec, IRConforms to structure
Assay (Purity) HPLC≥ 98%[5]
Individual Impurity HPLC≤ 0.5%
Total Impurities HPLC≤ 1.0%
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of the analytical data, detailed and validated experimental protocols are essential.

Protocol 1: HPLC Purity and Assay Determination

This protocol describes a typical HPLC method for determining the purity and assay of Desmethyl Chlorpheniramine Maleate Salt.

1. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v).
  • Standard Solution: Accurately weigh about 10 mg of Desmethyl Chlorpheniramine Maleate Salt Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.
  • Test Solution: Prepare a solution of the sample to be tested at the same concentration as the Standard Solution using the mobile phase as the diluent.

2. Chromatographic System:

  • Use an HPLC system equipped with a UV detector and a C18 column (250 mm x 4.6 mm, 5 µm).
  • Set the flow rate to 1.0 mL/min and the detection wavelength to 225 nm.
  • Maintain the column temperature at 30 °C.

3. System Suitability:

  • Inject the Standard Solution five times.
  • The relative standard deviation (RSD) of the peak areas for the five replicate injections should not be more than 2.0%.
  • The tailing factor for the Desmethyl Chlorpheniramine peak should not be more than 2.0.

4. Procedure:

  • Inject equal volumes (e.g., 20 µL) of the Standard Solution and the Test Solution into the chromatograph.
  • Record the chromatograms and measure the peak areas.

5. Calculation:

  • Calculate the percentage purity or assay of the sample using the following formula: Assay (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard
  • Identify and quantify any impurities by comparing their retention times and peak areas to the main peak.

Visualizing the Analytical Workflow and Molecular Structure

Diagrams can provide a clear and concise overview of complex processes and structures.

cluster_0 Analytical Workflow for CofA A Sample Receipt & Visual Inspection B Physical Tests (Melting Point, Solubility) A->B C Spectroscopic Identification (NMR, MS, IR) A->C D Chromatographic Purity & Assay (HPLC/UPLC) A->D E Other Tests (LOD, ROI) A->E F Certificate of Analysis Generation B->F C->F D->F E->F

Caption: A typical analytical workflow for the generation of a Certificate of Analysis for a reference standard.

cluster_mol Desmethyl Chlorpheniramine Maleate mol

Caption: Chemical structure of Desmethyl Chlorpheniramine Maleate.[4]

Conclusion: Ensuring Scientific Integrity Through Rigorous Analysis

The Certificate of Analysis for Desmethyl Chlorpheniramine Maleate Salt is more than just a document; it is a testament to the rigorous scientific process that underpins pharmaceutical quality control. By employing a battery of orthogonal analytical techniques, from simple physical tests to sophisticated chromatographic and spectroscopic methods, the identity, purity, and quality of this critical reference standard are unequivocally established. This guide has provided a comparative overview of these methodologies, emphasizing the rationale behind their selection and the importance of validated protocols. For researchers and drug development professionals, a thorough understanding of the data presented in a CofA is not just a regulatory necessity but a cornerstone of scientific integrity and the development of safe and effective medicines.

References

  • An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Journal of Chemical Health Risks. [Link]

  • A comprehensive review of the analytical methods used for the determination of selected antihistamines in pharmaceutical dosage forms and biological fluids. Semantic Scholar. [Link]

  • A comprehensive review of the analytical methods used for the determination of selected antihistamines in pharmaceutical dosage forms and biological fluids. ResearchGate. [Link]

  • Analysis of Pharmaceuticals Containing Antihistamines by Quantitative Thin-layer Chromatography. Istanbul University Press. [Link]

  • Pyridine, 2-(p-chloro-alpha-(2-(methylamino)ethyl)benzyl)-, maleate (1:1). PubChem. [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. [Link]

  • Chlorpheniramine Maleate USP. Scribd. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Desmethyl Chlorpheniramine Maleate Salt: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Desmethyl Chlorpheniramine Maleate Salt, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is not just on procedure, but on the underlying principles of chemical safety and regulatory compliance that build a foundation of trust and expertise.

Desmethyl Chlorpheniramine Maleate Salt, a metabolite of Chlorpheniramine, is utilized in pharmaceutical research and development.[1][2][3] A review of its Safety Data Sheet (SDS) reveals crucial hazard information: it is classified as "Acute toxicity - Category 3, Oral" and is very toxic to aquatic life with long-lasting effects.[4] This classification mandates a cautious and regulated approach to its disposal.

Part 1: Hazardous Waste Determination - The First Step in Compliance

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[3][5]

While Desmethyl Chlorpheniramine Maleate Salt is not explicitly found on the EPA's P-list (for acutely hazardous wastes) or U-list (for toxic wastes), its high acute oral toxicity profile strongly suggests that it should be managed with the same level of caution as a listed hazardous waste.[4] Therefore, the most prudent and compliant approach is to treat this compound as a hazardous waste due to its toxicity characteristic.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling Desmethyl Chlorpheniramine Maleate Salt for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound, which could cause eye irritation.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact.
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.Prevents inhalation of the compound, which is toxic if swallowed and may cause respiratory irritation.[4]

Part 3: Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to laboratory safety. Desmethyl Chlorpheniramine Maleate Salt waste must be collected in a dedicated, properly labeled hazardous waste container.

Key Steps:

  • Select the Right Container: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) bottle with a screw-on cap. The container must be in good condition, with no leaks or cracks.

  • Labeling is Crucial: The moment you designate a container for hazardous waste, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Desmethyl Chlorpheniramine Maleate Salt "

    • The specific hazard characteristics: "Toxic " and "Environmental Hazard "

    • The date on which the first drop of waste was added to the container (the "accumulation start date").

  • Keep It Closed: The waste container must be kept tightly closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

  • Avoid Mixing: Do not mix Desmethyl Chlorpheniramine Maleate Salt waste with any other chemical waste unless you have confirmed their compatibility. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.

Part 4: Step-by-Step Disposal Protocol

The following workflow outlines the decision-making and physical steps for the disposal of both the pure chemical and contaminated labware.

Caption: Disposal workflow for Desmethyl Chlorpheniramine Maleate Salt.

Detailed Protocol:

  • For Unused or Expired Desmethyl Chlorpheniramine Maleate Salt:

    • Carefully transfer the solid material into a pre-labeled hazardous waste container.

    • Ensure the container is securely closed.

  • For Contaminated Labware (e.g., gloves, weigh boats, pipette tips):

    • Place all contaminated disposable items directly into the designated hazardous waste container.

  • For Empty Original Containers:

    • Due to the acute toxicity of this compound, it is best practice to treat the "empty" original container as hazardous waste itself.

    • Do not rinse the container. Place the empty, capped container into a larger, sealed bag or secondary container that is also labeled as hazardous waste. This prevents any residual powder from becoming airborne.

  • For Spill Cleanup Material:

    • In the event of a spill, use a spill kit appropriate for solid chemicals.

    • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material and the absorbent into the hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Part 5: Storage and Final Disposal - The "Cradle-to-Grave" Responsibility

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.

Final Disposal:

The ultimate disposal of Desmethyl Chlorpheniramine Maleate Salt must be handled by a licensed hazardous waste management company.[6][7] These companies are equipped to transport, treat, and dispose of hazardous chemicals in accordance with all federal, state, and local regulations.

  • Do not dispose of this chemical down the drain. Its high toxicity to aquatic life makes this action environmentally irresponsible and a violation of EPA regulations that prohibit the sewering of hazardous pharmaceutical waste.[8][9]

  • Do not dispose of this chemical in the regular trash.

By adhering to these procedures, you ensure that your laboratory practices are not only scientifically sound but also ethically and legally responsible. The safe handling and disposal of chemicals are integral to the integrity of your research and the well-being of the scientific community and the public.

References

  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
  • Curtis Bay Medical Waste Services. (n.d.). Compliant Medical Waste Disposal for Labs & Research Facilities.
  • Drexel University. (n.d.). Pharmaceutical Waste. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]

  • Waste Management. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.